4-Iodobenzo[d][1,3]dioxole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFWXWQUHOSSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596278 | |
| Record name | 4-Iodo-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849517-65-3 | |
| Record name | 4-Iodo-2H-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-Iodobenzo[d]dioxole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobenzo[d]dioxole, a key building block in the synthesis of various pharmaceutical and bioactive molecules, presents a unique synthetic challenge due to the regiochemical control required for its preparation. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this versatile intermediate. We will delve into the mechanistic underpinnings and practical considerations of three core approaches: the Sandmeyer reaction starting from 4-aminobenzo[d]dioxole, the regioselective ortho-iodination of sesamol, and the formation of the dioxole ring from a pre-iodinated catechol precursor. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to select and execute the most suitable synthetic route for their specific needs, ensuring both efficiency and success in obtaining 4-iodobenzo[d]dioxole.
Introduction
The benzo[d]dioxole (also known as 1,3-benzodioxole or methylenedioxyphenyl) moiety is a prevalent scaffold in a vast array of natural products and synthetic compounds exhibiting significant biological activity. The introduction of an iodine atom at the 4-position of this ring system provides a crucial handle for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures, making 4-iodobenzo[d]dioxole a highly sought-after intermediate in medicinal chemistry and materials science. This guide will explore the most reliable and efficient methods for its synthesis, providing detailed experimental insights and comparative analysis.
Core Synthetic Strategies
The synthesis of 4-iodobenzo[d]dioxole is not a trivial matter of direct iodination of the parent benzo[d]dioxole, as this reaction typically yields the 5-iodo isomer due to electronic effects. Therefore, regioselective strategies are paramount. The following sections detail the most effective multi-step synthetic pathways.
The Sandmeyer Reaction: A Reliable Pathway from 4-Aminobenzo[d]dioxole
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an arylamine to an aryl halide via a diazonium salt intermediate.[1][2] This approach is particularly well-suited for the synthesis of 4-iodobenzo[d]dioxole, contingent on the availability of the precursor, 4-aminobenzo[d]dioxole.
Logical Workflow for the Sandmeyer Route:
Figure 1: Step-wise synthesis of 4-Iodobenzo[d]dioxole via the Sandmeyer reaction.
Step 1: Synthesis of 4-Nitrobenzo[d]dioxole
The synthesis of the key precursor, 4-aminobenzo[d]dioxole, typically begins with the nitration of 1,3-benzodioxole. Careful control of reaction conditions is crucial to favor the formation of the 4-nitro isomer over the 5-nitro isomer.
-
Experimental Protocol:
-
To a stirred solution of 1,3-benzodioxole in a suitable solvent (e.g., acetic anhydride), slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a low temperature (typically 0-5 °C).
-
Maintain the temperature and stir for a specified period.
-
Quench the reaction by pouring it onto ice water.
-
The precipitated 4-nitrobenzo[d]dioxole can be collected by filtration and purified by recrystallization. A procedure for the synthesis of the isomeric 5-nitro-1,3-benzodioxole involves adding 1,3-benzodioxole dropwise to a solution of concentrated nitric acid in water at 60-65°C, followed by heating to 90°C.[3]
-
Step 2: Reduction to 4-Aminobenzo[d]dioxole
The nitro group of 4-nitrobenzo[d]dioxole is then reduced to an amine.
-
Experimental Protocol:
-
Suspend 4-nitrobenzo[d]dioxole in a suitable solvent (e.g., ethanol or hydrochloric acid).
-
Add a reducing agent, such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or perform catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the 4-aminobenzo[d]dioxole by distillation or recrystallization.
-
Step 3: Sandmeyer Iodination
The final step involves the diazotization of 4-aminobenzo[d]dioxole followed by treatment with an iodide source.
-
Experimental Protocol: [4]
-
Dissolve 4-aminobenzo[d]dioxole in an acidic solution (e.g., aqueous sulfuric acid or hydrochloric acid) and cool to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the low temperature to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the KI solution. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for a few hours.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude 4-iodobenzo[d]dioxole by column chromatography or distillation.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures, making low-temperature control critical for good yields.[4]
-
Potassium Iodide as Iodide Source: The iodide ion is a good nucleophile and readily displaces the dinitrogen gas from the diazonium salt. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination can proceed without it.[1][5]
Regioselective Ortho-Iodination of Sesamol
Sesamol (1,3-benzodioxol-5-ol) is a naturally occurring compound that serves as an excellent starting material for the synthesis of 4-iodobenzo[d]dioxole. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. The challenge lies in achieving selective iodination at the 4-position (ortho to the hydroxyl group).
Logical Workflow for the Sesamol Route:
Figure 2: Synthesis of 4-Iodobenzo[d]dioxole starting from sesamol.
Step 1: Regioselective Ortho-Iodination of Sesamol
To favor iodination at the sterically more hindered ortho position over the para position, specific iodinating agents and conditions are required.
-
Experimental Protocol:
-
Dissolve sesamol in a suitable solvent.
-
Employ a bulky iodinating reagent system, such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH).[6] The use of cyclic hypervalent iodine reagents in the presence of a palladium(II) catalyst has also been shown to achieve ortho-iodination of phenols.[7] Another green approach involves the use of iodine and sodium nitrite.[8]
-
The reaction is typically carried out at room temperature.
-
After completion, the reaction is worked up by washing with aqueous solutions to remove the catalyst and byproducts.
-
The product, 4-iodosesamol, is purified by column chromatography.
-
Causality Behind Experimental Choices:
-
Bulky Reagents for Ortho-Selectivity: The use of sterically demanding iodinating reagents can favor attack at the less hindered ortho position, especially if the para position is blocked or if coordination to the hydroxyl group directs the reagent to the ortho position.
Step 2: Dehydroxylation of 4-Iodosesamol
The hydroxyl group of 4-iodosesamol needs to be removed to yield the final product. This is typically a two-step process involving conversion of the hydroxyl group to a better leaving group followed by reductive cleavage.
-
Experimental Protocol:
-
Activation of the Hydroxyl Group: React 4-iodosesamol with tosyl chloride or triflic anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding tosylate or triflate ester.
-
Reductive Cleavage: The resulting tosylate or triflate is then subjected to reductive cleavage. This can be achieved using various methods, such as catalytic hydrogenation (H2/Pd-C) or by using a hydride source like lithium aluminum hydride (LiAlH4).
-
The final product, 4-iodobenzo[d]dioxole, is then isolated and purified.
-
Dioxole Ring Formation from a Substituted Catechol
This strategy involves starting with a pre-functionalized catechol, in this case, 3-iodocatechol or 4-iodocatechol, and then constructing the methylenedioxy bridge.
Logical Workflow for the Catechol Route:
Figure 3: Synthesis of 4-Iodobenzo[d]dioxole from a pre-iodinated catechol.
Step 1: Synthesis of the Iodinated Catechol
The starting material, 3-iodocatechol or 4-iodocatechol, can be prepared through various methods, including the direct iodination of catechol or through multi-step sequences from other precursors. Enzymatic conversion of 3-halophenols or 4-halophenols to the corresponding halocatechols has also been reported.[9]
Step 2: Methylenation of the Iodinated Catechol
The formation of the methylenedioxy bridge is the key step in this route.
-
Experimental Protocol:
-
Dissolve the iodinated catechol in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), to deprotonate the hydroxyl groups.
-
Add a methyleneating agent, such as diiodomethane (CH2I2) or dibromomethane (CH2Br2), and heat the reaction mixture. A one-pot synthesis of (E)-β-styryl iodide from benzyl bromide and diiodomethane has been documented, showcasing the utility of diiodomethane in C-C bond formation.[10]
-
After the reaction is complete, the mixture is cooled, diluted with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography or distillation.
-
Causality Behind Experimental Choices:
-
Aprotic Solvent: A polar aprotic solvent is used to dissolve the catechol and the base, facilitating the nucleophilic attack of the phenoxide ions on the methyleneating agent.
-
Strong Base: A strong base is required to deprotonate the two hydroxyl groups of the catechol, forming the dianion which is a potent nucleophile.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Precursor Availability | Regioselectivity Control | Number of Steps | Potential Challenges |
| Sandmeyer Reaction | 4-Aminobenzo[d]dioxole may require multi-step synthesis. | Excellent, determined by the position of the amino group. | 3-4 steps from 1,3-benzodioxole. | Handling of potentially unstable diazonium salts. |
| Ortho-Iodination of Sesamol | Sesamol is a readily available natural product. | Can be challenging; requires specific reagents and conditions to favor ortho-iodination. | 2-3 steps. | Achieving high regioselectivity; dehydroxylation step can be harsh. |
| Dioxole Ring Formation | Iodinated catechols may not be commercially available and require synthesis. | Excellent, determined by the starting catechol isomer. | 1-2 steps from iodinated catechol. | The methylenation reaction can have variable yields depending on the substrate. |
Conclusion
The synthesis of 4-iodobenzo[d]dioxole is a multi-faceted challenge that can be addressed through several strategic approaches. The Sandmeyer reaction offers a highly reliable and regioselective route, provided the 4-amino precursor is accessible. The ortho-iodination of the readily available sesamol presents a more direct approach, although achieving high regioselectivity can be a significant hurdle. Finally, the formation of the dioxole ring from a pre-iodinated catechol offers excellent regiochemical control but is dependent on the availability of the starting material. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the research, including scale, cost, and the availability of starting materials and specialized reagents. This guide provides the foundational knowledge for making an informed decision and for the successful execution of the synthesis of this valuable chemical intermediate.
References
- 1. youtube.com [youtube.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Pd(II) catalyzed ortho C-H iodination of phenylcarbamates at room temperature using cyclic hypervalent iodine reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tus.elsevierpure.com [tus.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 4-Iodobenzo[d]dioxole
An In-Depth Technical Guide to 4-Iodobenzo[d][1][2]dioxole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-Iodobenzo[d][1][2]dioxole, a key chemical intermediate. It details its identifiers, physicochemical properties, and critical safety information, offering a vital resource for professionals in research and development.
Section 1: Chemical Identifiers and Molecular Structure
4-Iodobenzo[d][1][2]dioxole is a halogenated aromatic ether. The primary identifiers for this compound are crucial for accurate documentation and procurement in a research and development setting.
| Identifier | Value | Source |
| CAS Number | 849517-65-3 | [1][2][3] |
| IUPAC Name | 4-iodo-1,3-benzodioxole | [2] |
| Molecular Formula | C7H5IO2 | [2][3] |
| Molecular Weight | 248.02 g/mol | [2] |
| Canonical SMILES | C1OC2=C(O1)C(=CC=C2)I | [3] |
| InChIKey | NEMFWXWQUHOSSH-UHFFFAOYSA-N | [2][3] |
| PubChem CID | 18788521 | [2][3] |
The relationship between these core identifiers is visualized below, illustrating the interconnectedness of nomenclature and structural representation.
A Technical Guide to the Spectroscopic Characterization of 4-Iodobenzo[d]dioxole
Molecular Structure and Spectroscopic Overview
4-Iodobenzo[d]dioxole possesses a unique electronic and structural profile that gives rise to characteristic spectroscopic signatures. The presence of the iodinated benzene ring and the dioxole moiety will be the primary determinants of its NMR, IR, and MS spectra. Understanding these features is crucial for confirming its identity and purity.
Caption: Molecular structure of 4-Iodobenzo[d]dioxole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4-Iodobenzo[d]dioxole.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons of the dioxole ring. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating nature of the dioxole oxygens.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | d | 1H | Ar-H |
| ~ 6.8 - 7.1 | dd | 1H | Ar-H |
| ~ 6.7 - 6.9 | d | 1H | Ar-H |
| ~ 5.9 - 6.1 | s | 2H | O-CH₂-O |
Expert Insights: The exact chemical shifts and coupling constants will be dependent on the solvent used. For instance, using a more polar solvent like DMSO-d₆ may lead to a downfield shift of all proton signals.[1]
Caption: Predicted ¹H NMR spectral regions for 4-Iodobenzo[d]dioxole.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the iodine will show a characteristic upfield shift compared to the other aromatic carbons.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148 - 150 | Ar-C-O |
| ~ 147 - 149 | Ar-C-O |
| ~ 125 - 130 | Ar-C |
| ~ 115 - 120 | Ar-C |
| ~ 110 - 115 | Ar-C |
| ~ 101 - 103 | O-CH₂-O |
| ~ 85 - 90 | Ar-C-I |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Iodobenzo[d]dioxole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]
-
Instrument Setup: The spectra should be recorded on a 400 MHz spectrometer.[2]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Iodobenzo[d]dioxole will be characterized by absorptions from the aromatic C-H, C=C, and C-O bonds, as well as the C-I bond.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 1600-1585 | Medium | Aromatic C=C Ring Stretch |
| 1500-1400 | Medium | Aromatic C=C Ring Stretch |
| 1250-1200 | Strong | Asymmetric C-O-C Stretch |
| 1040-1020 | Strong | Symmetric C-O-C Stretch |
| 1100-1000 | Strong | C-I Stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane Bending |
Expert Insights: The C-I stretching vibration is often weak and can be difficult to observe, but its presence in the lower frequency region can be a key indicator.[3] The strong absorptions corresponding to the C-O-C stretches of the dioxole ring are highly characteristic.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the sample can be analyzed as a thin film on a KBr plate or by using an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty sample holder.
-
Sample Spectrum: Place the sample in the IR beam and record the spectrum.
-
Data Analysis: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 248, corresponding to the molecular weight of 4-Iodobenzo[d]dioxole (C₇H₅IO₂).
-
Isotopic Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.
-
Major Fragmentation Pathways:
-
Loss of I• (m/z = 127) to give a fragment at m/z = 121.
-
Loss of CO (m/z = 28) from the dioxole ring.
-
Loss of CH₂O (m/z = 30) from the dioxole ring.
-
Caption: Predicted major fragmentation pathways for 4-Iodobenzo[d]dioxole.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS).[4]
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule.[2]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion.
Conclusion
The spectroscopic characterization of 4-Iodobenzo[d]dioxole relies on a combination of NMR, IR, and MS techniques. While experimental data is not widely published, the predictive data and methodologies outlined in this guide provide a solid foundation for researchers to confidently identify and characterize this compound. The key spectral features to look for are the distinct aromatic and methylene signals in the NMR, the strong C-O stretches in the IR, and the characteristic molecular ion and fragmentation pattern in the MS.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 4-Iodobenzo[d]dioxole: Starting Materials and Core Methodologies
Abstract
4-Iodobenzo[d]dioxole is a pivotal intermediate in the synthesis of various biologically active molecules and complex organic structures. Its utility stems from the unique electronic properties of the benzo[d]dioxole (1,2-methylenedioxybenzene) scaffold and the versatility of the carbon-iodine bond for further functionalization, particularly in cross-coupling reactions. This technical guide provides an in-depth analysis of the primary synthetic routes to 4-Iodobenzo[d]dioxole, with a focus on the selection of starting materials and the rationale behind established experimental protocols. We will explore direct electrophilic iodination of benzo[d]dioxole and contrast it with alternative strategies, such as the Sandmeyer reaction, providing researchers, chemists, and drug development professionals with a comprehensive framework for procedural selection and optimization.
Introduction
Significance of 4-Iodobenzo[d]dioxole
The benzo[d]dioxole moiety is a structural motif present in numerous natural products and pharmaceuticals, valued for its role in modulating metabolic stability and receptor affinity.[1] The introduction of an iodine atom at the 4-position transforms the parent heterocycle into a versatile building block. This iodo-derivative serves as a key precursor for introducing a wide array of functional groups via well-established transformations like Suzuki-Miyaura, Sonogashira, and Heck coupling reactions.[2] Consequently, 4-Iodobenzo[d]dioxole is an essential starting material for the synthesis of compounds in fields ranging from medicinal chemistry to materials science.[3][4]
Overview of Synthetic Strategies
The synthesis of 4-Iodobenzo[d]dioxole primarily relies on two strategic approaches, differentiated by their starting materials:
-
Direct Electrophilic Aromatic Substitution (EAS): This is the most common and direct route, beginning with the commercially available and relatively inexpensive benzo[d]dioxole (also known as 1,2-methylenedioxybenzene). The electron-rich nature of the aromatic ring facilitates iodination.[5][6]
-
Diazotization-Substitution (Sandmeyer-type Reaction): This alternative pathway commences with an amino-substituted precursor, typically 4-aminobenzo[d]dioxole . The amino group is converted into a diazonium salt, which is subsequently displaced by an iodide ion.[7][8][9]
This guide will dissect both methodologies, emphasizing the chemical principles that govern their success and providing actionable protocols for laboratory application.
Primary Pathway: Electrophilic Iodination of Benzo[d]dioxole
The most direct and widely adopted method for preparing 4-Iodobenzo[d]dioxole is the electrophilic iodination of the parent benzo[d]dioxole ring.
The Starting Material: Benzo[d]dioxole
Benzo[d]dioxole is an aromatic organic compound that can be synthesized from catechol and a dihalomethane, such as dibromomethane or dichloromethane, under basic conditions.[10][11] Its key feature is the electron-donating nature of the methylenedioxy bridge. This group activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to the ether linkages. Due to sterics, substitution occurs preferentially at the 4- and 5-positions (equivalent).
Mechanism of Electrophilic Iodination
Unlike chlorination and bromination, direct iodination with molecular iodine (I₂) is a reversible process and often requires an activating agent or an oxidant.[12][13] The reaction proceeds via the classical EAS mechanism:
-
Generation of an Electrophilic Iodine Species: An oxidant or Lewis acid is used to generate a potent electrophile, such as the iodonium ion (I⁺) or a polarized iodine complex.
-
Nucleophilic Attack: The π-system of the benzo[d]dioxole ring attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A weak base removes a proton from the carbon bearing the iodine, restoring the aromaticity of the ring and yielding the final product.[12]
Protocol 1: Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and efficient electrophilic iodinating agent, offering advantages in handling and selectivity over molecular iodine.[3][14][15] The reaction is often catalyzed by an acid, which protonates the NIS, enhancing its electrophilicity.[15][16]
Principle and Rationale: NIS provides a controlled source of electrophilic iodine.[3] In the presence of a proton source like trifluoroacetic acid (TFA) or even glacial acetic acid, the succinimide nitrogen can be protonated, making the N-I bond more polarized and the iodine atom more susceptible to nucleophilic attack by the electron-rich aromatic ring.[4][15] This method avoids the use of harsh oxidants.
Experimental Protocol: NIS Iodination
-
To a solution of benzo[d]dioxole (1.0 eq) in a suitable solvent (e.g., chloroform, dichloromethane, or acetic acid), add N-Iodosuccinimide (1.1-1.2 eq).[4]
-
If required, add a catalytic amount of an acid, such as trifluoroacetic acid (TFA) (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Reactions are typically complete within a few hours.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine/NIS.
-
Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure 4-Iodobenzo[d]dioxole.
| Parameter | Condition | Rationale |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Mild, selective, and easy to handle electrophilic iodine source.[3] |
| Starting Material | Benzo[d]dioxole | Commercially available, electron-rich aromatic precursor. |
| Catalyst | Trifluoroacetic Acid (TFA) | Activates NIS, increasing the rate and efficiency of iodination.[15] |
| Solvent | Acetic Acid, CH₂Cl₂, CHCl₃ | Aprotic or weakly protic solvents that dissolve reactants. |
| Temperature | Room Temperature | Mild conditions are sufficient due to the activated nature of the ring. |
| Typical Yield | >80% | High efficiency is commonly reported for this transformation.[4] |
| Table 1: Summary of Reaction Conditions for NIS-mediated Iodination. |
Workflow for NIS Iodination
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. N-Iodosuccinimide | CAS#: 516-12-1 | NIS | Iofina [iofina.com]
- 4. 1-IODO-3,4-METHYLENEDIOXYBENZENE | 5876-51-7 [chemicalbook.com]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of Safrole - [www.rhodium.ws] [chemistry.mdma.ch]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 15. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Reactivity profile of 4-Iodobenzo[d]dioxole
An In-Depth Technical Guide to the Reactivity Profile of 4-Iodobenzo[d]dioxole
Abstract
4-Iodobenzo[d]dioxole, also known as 4-iodo-1,3-benzodioxole, is a highly versatile and synthetically valuable building block in modern organic chemistry. Its strategic importance stems from the presence of the benzo[d]dioxole (methylenedioxyphenyl) moiety, a common scaffold in numerous natural products and pharmacologically active molecules, combined with a highly reactive carbon-iodine bond. This guide provides a comprehensive technical overview of the reactivity profile of 4-Iodobenzo[d]dioxole, with a focus on its utility in palladium-catalyzed cross-coupling reactions and organometallic transformations. We will delve into the mechanistic underpinnings of these reactions, provide field-proven experimental protocols, and discuss strategic considerations for its application in complex molecule synthesis, targeting an audience of researchers, medicinal chemists, and drug development professionals.
Introduction: The Strategic Value of 4-Iodobenzo[d]dioxole
The benzo[d]dioxole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of compounds with significant biological activity. The iodine atom at the 4-position serves as a versatile synthetic handle, primarily due to the unique properties of the carbon-iodine (C-I) bond. Compared to its bromide and chloride analogues, the C-I bond is weaker, making 4-Iodobenzo[d]dioxole an excellent electrophilic partner in a multitude of transformations, particularly those catalyzed by transition metals.[1] This enhanced reactivity often allows for the use of milder reaction conditions, broader functional group tolerance, and higher reaction efficiencies, which are critical advantages in multi-step synthetic campaigns.[2]
This guide will systematically explore the key reactions that define the reactivity profile of 4-Iodobenzo[d]dioxole, providing both the theoretical framework and practical methodologies required for its successful implementation in the laboratory.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 4-Iodobenzo[d]dioxole is an ideal substrate for these transformations. The high reactivity of the C-I bond facilitates the initial oxidative addition step to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the synthesis of biaryl structures prevalent in many pharmaceutical agents.[4] The reaction couples an organohalide with an organoboron compound, such as a boronic acid or ester, under basic conditions.[5] The high reactivity of 4-Iodobenzo[d]dioxole makes it an excellent electrophilic partner for these couplings.[2]
The catalytic cycle begins with the oxidative addition of 4-Iodobenzo[d]dioxole to a Pd(0) complex.[4] This is followed by transmetalation with a boronate species, formed by the activation of the organoboron reagent with a base.[6] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[4]
Objective: To synthesize 4-phenylbenzo[d]dioxole from 4-Iodobenzo[d]dioxole and phenylboronic acid.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 mmol, 248 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
1,4-Dioxane (10 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Iodobenzo[d]dioxole, phenylboronic acid, and potassium carbonate.
-
Add the [Pd(PPh₃)₄] catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C under the inert atmosphere and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Typical Conditions |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | PPh₃, XPhos, SPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/H₂O, Toluene, DMF |
| Temperature | 80-110 °C |
| Typical Yield | 85-98% |
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.[7] The reaction employs a palladium catalyst and a copper(I) co-catalyst.[8]
The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of 4-Iodobenzo[d]dioxole to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-I complex. Reductive elimination from the resulting diorganopalladium(II) complex yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[9]
Objective: To synthesize 4-(phenylethynyl)benzo[d]dioxole from 4-Iodobenzo[d]dioxole and phenylacetylene.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 mmol, 248 mg)
-
Phenylacetylene (1.1 mmol, 112 mg, 121 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (TEA) (5 mL)
-
Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 4-Iodobenzo[d]dioxole, [PdCl₂(PPh₃)₂], and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe.
-
Add phenylacetylene dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Typical Conditions |
| Pd Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Cu Cocatalyst | CuI |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 60 °C |
| Typical Yield | 90-99% |
Heck-Mizoroki Reaction
The Heck reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[10][11] It is a powerful tool for C(sp²)-C(sp²) bond formation and vinylation of aryl rings.[10]
Objective: To synthesize 4-(ethenyl)benzo[d]dioxole (styrene derivative) from 4-Iodobenzo[d]dioxole and ethylene.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 mmol, 248 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri-o-tolylphosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 207 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (10 mL)
-
Ethylene gas
Procedure:
-
In a pressure-rated reaction vessel, combine 4-Iodobenzo[d]dioxole, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF.
-
Pressurize the vessel with ethylene gas (e.g., 2-3 bar).
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Maintain the ethylene pressure and temperature, monitoring the reaction by GC-MS or LC-MS.
-
After completion, cool the vessel to room temperature and carefully vent the excess ethylene.
-
Dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides.[12] This reaction has become indispensable in medicinal chemistry, as the aryl amine moiety is a key pharmacophore in countless drug molecules.[13]
Similar to other cross-coupling reactions, the cycle starts with the oxidative addition of 4-Iodobenzo[d]dioxole to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[14] The choice of ligand is critical for the success of this reaction.[13]
Objective: To synthesize N-benzylbenzo[d]dioxol-4-amine from 4-Iodobenzo[d]dioxole and benzylamine.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 mmol, 248 mg)
-
Benzylamine (1.2 mmol, 129 mg, 131 µL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)
-
Toluene, anhydrous (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add NaOtBu, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.
-
Add 4-Iodobenzo[d]dioxole and a magnetic stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and benzylamine via syringe.
-
Place the reaction under a positive pressure of inert gas.
-
Heat the mixture to 100 °C in an oil bath with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, and quench by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| Parameter | Typical Conditions |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, BINAP, dppf |
| Base | NaOtBu, LiHMDS, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Typical Yield | 80-95% |
Organometallic Transformations
Beyond palladium catalysis, the C-I bond of 4-Iodobenzo[d]dioxole is susceptible to the formation of highly reactive organometallic reagents.
Grignard Reagent Formation
Aryl iodides are excellent precursors for the formation of Grignard reagents (R-Mg-X) via oxidative insertion of magnesium metal into the carbon-halogen bond.[15] The resulting benzo[d]dioxol-4-ylmagnesium iodide is a potent carbon nucleophile and a strong base, useful for reacting with a wide range of electrophiles like aldehydes, ketones, and esters.[16][17]
Causality: The formation of a Grignard reagent requires scrupulously anhydrous conditions.[17][18] The Grignard reagent is highly basic and will be rapidly quenched by any protic source, such as water, to form the corresponding protonated arene (benzo[d]dioxole), terminating the desired reactivity.[15][16] A small crystal of iodine is often used to activate the surface of the magnesium turnings, which can be passivated by a layer of magnesium oxide.[16]
Objective: To prepare a solution of benzo[d]dioxol-4-ylmagnesium iodide.
Materials:
-
Magnesium turnings (1.2 mmol, 29 mg)
-
4-Iodobenzo[d]dioxole (1.0 mmol, 248 mg)
-
Iodine (1 small crystal)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
All glassware must be oven-dried or flame-dried under vacuum and assembled hot under an inert atmosphere.
-
Place the magnesium turnings and the iodine crystal in a three-necked flask equipped with a stir bar, reflux condenser, and a dropping funnel.
-
Add ~2 mL of anhydrous THF to cover the magnesium.
-
Dissolve 4-Iodobenzo[d]dioxole in the remaining 8 mL of anhydrous THF and place it in the dropping funnel.
-
Add a small portion (~1 mL) of the iodide solution to the magnesium. The reaction may need initiation by gentle warming or sonication. A successful start is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating for an additional 1-2 hours until most of the magnesium is consumed.
-
The resulting grey/brown solution of the Grignard reagent is ready for use with an appropriate electrophile.
Conclusion
4-Iodobenzo[d]dioxole exhibits a rich and versatile reactivity profile, dominated by its participation in palladium-catalyzed cross-coupling reactions and the formation of potent organometallic nucleophiles. The high reactivity of the carbon-iodine bond makes it a superior substrate for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, enabling the efficient construction of complex C-C and C-N bonds under relatively mild conditions. Furthermore, its ready conversion to Grignard and organolithium reagents provides access to a complementary set of synthetic transformations. This combination of a privileged pharmaceutical scaffold and a highly tractable synthetic handle cements the position of 4-Iodobenzo[d]dioxole as a cornerstone building block for researchers and scientists in drug discovery and materials science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calibrechem.com [calibrechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. byjus.com [byjus.com]
- 18. Grignard reagent - Wikipedia [en.wikipedia.org]
The Versatile Virtuoso: Unlocking the Research Potential of 4-Iodobenzo[d]dioxole
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodobenzo[d]dioxole, a seemingly unassuming aromatic iodide, stands as a cornerstone in the edifice of modern organic synthesis. Its unique structural motif, featuring a reactive iodine atom appended to a benzodioxole core, renders it a highly versatile and sought-after building block. This technical guide delves into the multifaceted research applications of 4-Iodobenzo[d]dioxole, offering a comprehensive overview for researchers engaged in the synthesis of complex organic molecules, with a particular focus on the development of novel therapeutic agents and natural products. We will explore its pivotal role in palladium-catalyzed cross-coupling reactions, providing not just procedural outlines but also the underlying mechanistic rationale that governs these powerful transformations. Furthermore, this guide will illuminate the strategic application of this scaffold in the total synthesis of intricate bioactive compounds, thereby underscoring its significance in the landscape of medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of the Benzodioxole Moiety and the Power of the C-I Bond
The benzo[d]dioxole (or methylenedioxyphenyl) scaffold is a privileged structural element found in a vast array of naturally occurring and synthetic bioactive compounds. Its presence often imparts significant pharmacological properties, influencing receptor binding, metabolic stability, and overall bioavailability. The strategic introduction of an iodine atom at the 4-position of this scaffold creates in 4-Iodobenzo[d]dioxole a molecule primed for synthetic elaboration.
The carbon-iodine (C-I) bond is the least stable among the carbon-halogen bonds, making it exceptionally susceptible to oxidative addition by transition metal catalysts, most notably palladium(0) complexes. This high reactivity is the cornerstone of its utility, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This reactivity profile makes 4-Iodobenzo[d]dioxole an ideal electrophilic partner in a multitude of cross-coupling reactions, which have become indispensable tools for the construction of complex molecular architectures.
Core Application: A Master Key for Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic prowess of 4-Iodobenzo[d]dioxole is most evident in its application in palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile platform for the construction of biaryl systems, enynes, and styrenyl derivatives, all of which are prevalent motifs in medicinal chemistry.
The Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, stands as one of the most robust methods for the formation of C(sp²)-C(sp²) bonds. 4-Iodobenzo[d]dioxole serves as an excellent substrate for this reaction, readily coupling with a wide variety of aryl and heteroaryl boronic acids and their derivatives.
Causality of Experimental Choices:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a Pd(II) precatalyst like Palladium(II) acetate or Tetrakis(triphenylphosphine)palladium(0) is used, which is reduced in situ to Pd(0). The choice of ligands (e.g., phosphines) is crucial for stabilizing the Pd(0) species and modulating its reactivity.
-
Base: A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. Common bases include carbonates (K₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often employed to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 4-Phenylbenzo[d]dioxole via Suzuki-Miyaura Coupling
Materials:
-
4-Iodobenzo[d]dioxole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 4-Iodobenzo[d]dioxole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add a 3:1 mixture of toluene and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenylbenzo[d]dioxole.
Quantitative Data (Representative):
| Product | Yield | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |
| 4-Phenylbenzo[d]dioxole | >90% | 7.60-7.30 (m, 5H), 6.95 (d, 1H), 6.85 (d, 1H), 6.80 (dd, 1H), 5.95 (s, 2H) | 148.2, 147.5, 141.8, 134.5, 129.0, 127.8, 127.2, 121.5, 108.8, 108.5, 101.2 |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Heck Reaction: Synthesis of Substituted Alkenes
The Heck reaction provides a direct method for the arylation of alkenes. 4-Iodobenzo[d]dioxole can be efficiently coupled with a variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, to generate valuable substituted alkenes.[1]
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a Pd(0) catalyst is employed. The choice of ligand can influence the regioselectivity and efficiency of the reaction.
-
Base: An organic base, such as triethylamine (Et₃N), is commonly used to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to facilitate the reaction.
Experimental Protocol: Synthesis of 4-(2-Phenylethenyl)benzo[d]dioxole via Heck Reaction
Materials:
-
4-Iodobenzo[d]dioxole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add 4-Iodobenzo[d]dioxole (1.0 equiv), Palladium(II) acetate (1 mol%), and anhydrous DMF.
-
Add styrene (1.5 equiv) and triethylamine (2.0 equiv).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-phenylethenyl)benzo[d]dioxole.
Quantitative Data (Representative):
| Product | Yield | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |
| 4-(2-Phenylethenyl)benzo[d]dioxole | 85-95% | 7.55-7.20 (m, 5H), 7.10 (d, 1H), 7.00 (d, 1H), 6.90 (s), 6.80 (d, 1H), 6.75 (dd, 1H), 5.95 (s, 2H) | 148.0, 147.2, 137.5, 131.0, 128.8, 128.0, 127.5, 126.5, 121.0, 108.5, 108.2, 101.0 |
Diagram: Heck Reaction Catalytic Cycle
Caption: Catalytic cycle of the Heck cross-coupling reaction.
The Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is of paramount importance for the synthesis of conjugated enynes and arylalkynes, which are valuable intermediates in materials science and medicinal chemistry.[2][3] 4-Iodobenzo[d]dioxole is an excellent substrate for this transformation.[4]
Causality of Experimental Choices:
-
Dual Catalyst System: The Sonogashira reaction traditionally employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to neutralize the HI byproduct.
-
Solvent: Anhydrous, deoxygenated solvents are typically required to prevent side reactions and catalyst deactivation.
Experimental Protocol: Synthesis of 4-(2-Phenylethynyl)benzo[d]dioxole via Sonogashira Coupling
Materials:
-
4-Iodobenzo[d]dioxole
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Iodobenzo[d]dioxole (1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous THF and triethylamine (3.0 equiv). Stir the mixture for 5-10 minutes at room temperature.
-
Add phenylacetylene (1.2 equiv) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC.
-
Upon completion, dilute the mixture with diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-phenylethynyl)benzo[d]dioxole.[4]
Quantitative Data (Representative):
| Product | Yield | ¹H NMR (CDCl₃, δ) | ¹³C NMR (CDCl₃, δ) |
| 4-(2-Phenylethynyl)benzo[d]dioxole | 90-98% | 7.55-7.30 (m, 5H), 7.05 (d, 1H), 6.95 (s), 6.80 (d, 1H), 6.00 (s, 2H) | 148.5, 147.0, 131.8, 128.5, 128.4, 123.5, 115.0, 109.0, 108.8, 101.5, 90.5, 88.0 |
Diagram: Sonogashira Coupling Catalytic Cycles
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Gateway to Bioactive Molecules: 4-Iodobenzo[d]dioxole in Natural Product Synthesis
The true measure of a synthetic building block lies in its ability to facilitate the construction of complex and biologically relevant molecules. 4-Iodobenzo[d]dioxole has proven its mettle in the total synthesis of several natural products, where its strategic incorporation allows for the key bond-forming events that define the core structure of the target molecule.
A Potential Precursor in the Synthesis of Rocaglamide and its Analogs
Rocaglamide is a complex cyclopenta[b]benzofuran natural product that exhibits potent anticancer and anti-inflammatory activities.[2][5] While a direct, one-step utilization of 4-Iodobenzo[d]dioxole in its synthesis is not the most common route, the benzodioxole moiety is a key component of its structure. Synthetic strategies often involve the construction of a substituted benzofuranone, for which 4-Iodobenzo[d]dioxole can serve as a valuable precursor through functional group interconversions after an initial cross-coupling reaction. For instance, a Suzuki or Sonogashira coupling can be used to install a side chain that is then elaborated to form the furanone ring.
A Building Block for Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and diverse class of natural products with a wide range of pharmacological activities. The isoquinoline core is often constructed through cyclization reactions. 4-Iodobenzo[d]dioxole can be envisioned as a starting material for the synthesis of certain isoquinoline alkaloids that bear a substituted phenyl group. For example, a cross-coupling reaction can be used to introduce a two-carbon unit, which can then be transformed into the ethylamine side chain required for Bischler-Napieralski or Pictet-Spengler cyclizations to form the isoquinoline ring system.
Future Outlook and Emerging Applications
The utility of 4-Iodobenzo[d]dioxole is by no means limited to the classic cross-coupling reactions. As the field of organic synthesis continues to evolve, new applications for this versatile building block are constantly emerging. These include:
-
C-H Activation/Functionalization: The benzodioxole ring is susceptible to direct C-H functionalization, and the iodine atom can serve as a directing group to control the regioselectivity of these reactions.
-
Photoredox Catalysis: The C-I bond can be cleaved under photoredox conditions to generate aryl radicals, which can participate in a variety of bond-forming reactions.
-
Synthesis of Novel Heterocycles: 4-Iodobenzo[d]dioxole can be used as a starting material for the synthesis of more complex heterocyclic systems through multi-step reaction sequences initiated by a cross-coupling reaction.
Conclusion
4-Iodobenzo[d]dioxole is a powerful and versatile building block that has firmly established its place in the synthetic organic chemist's toolbox. Its high reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient means of constructing key structural motifs found in a wide range of bioactive molecules and natural products. This technical guide has provided a comprehensive overview of its major applications, complete with detailed experimental protocols and mechanistic insights. As new synthetic methodologies continue to be developed, the research applications of 4-Iodobenzo[d]dioxole are poised to expand even further, solidifying its role as a key player in the ongoing quest for new and improved therapeutic agents and functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Benzo[d]dioxole Core: A Cornerstone of Bioactive Molecules
An In-Depth Technical Guide to the Synthesis and Application of Iodinated Benzo[d]dioxole Building Blocks
Executive Summary: The benzo[d][1][2]dioxole (methylenedioxyphenyl) scaffold is a privileged structure in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds. The functionalization of this core structure is paramount for the development of novel molecular entities. This technical guide focuses on 5-Iodobenzo[d]dioxole, a key synthetic intermediate whose activated carbon-iodine bond serves as a versatile handle for advanced molecular construction. As a Senior Application Scientist, this document provides field-proven insights into its synthesis, characterization, and strategic application in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.
The benzo[d]dioxole moiety is a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[3] Its unique electronic properties and rigid, planar structure often impart favorable pharmacokinetic and pharmacodynamic characteristics to a molecule. Its presence in compounds ranging from anticonvulsants to antidepressants underscores its importance as a pharmacophore.[2] Consequently, the ability to efficiently and selectively functionalize the benzodioxole ring is a critical objective for synthetic chemists. 5-Iodobenzo[d]dioxole (also known as 1-iodo-3,4-methylenedioxybenzene) emerges as a preeminent building block for this purpose, offering a stable yet highly reactive precursor for creating carbon-carbon and carbon-heteroatom bonds.[4]
Synthesis of 5-Iodobenzo[d]dioxole
The primary route to iodinated benzodioxoles is through electrophilic aromatic substitution. The electron-donating nature of the dioxole ring activates the aromatic system, making it susceptible to iodination. While various iodinating reagents exist, a combination of N-Iodosuccinimide (NIS) in an acidic medium provides a reliable and high-yielding method.[5]
Causality in Experimental Design
The choice of N-Iodosuccinimide (NIS) as the iodine source is strategic; it is a solid, easy-to-handle electrophilic iodine reagent that is activated by an acid catalyst.[5] Acetic acid serves as both the solvent and the catalyst, protonating NIS to generate a more potent electrophilic species. The reaction proceeds at room temperature, which minimizes the formation of side products. The workup procedure is designed to neutralize the acid, quench any unreacted iodine species (with sodium thiosulfate), and efficiently extract the desired product.
Detailed Experimental Protocol: Iodination of 1,3-Benzodioxole.[5]
-
Reagents & Equipment:
-
1,3-Benzodioxole (1.0 equiv.)
-
N-Iodosuccinimide (NIS) (1.2 equiv.)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate solution
-
Aqueous sodium thiosulfate solution
-
Chloroform or Dichloromethane
-
Anhydrous sodium sulfate
-
1 L round-bottom flask, magnetic stirrer, rotary evaporator, separatory funnel.
-
-
Procedure:
-
Under an argon atmosphere, charge a 1 L flask with 1,3-benzodioxole (55.0 mmol, 6.31 mL) and acetic acid (470 mL).
-
Add N-iodosuccinimide (66.0 mmol, 14.8 g) to the solution.
-
Stir the reaction mixture at room temperature for 65 hours. Monitor reaction completion via TLC or GC-MS.
-
Upon completion, remove the acetic acid by distillation under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Add aqueous sodium thiosulfate to quench any residual iodine, followed by chloroform for extraction.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with chloroform.
-
Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (eluent: hexane) to afford 5-iodo-1,3-benzodioxole as a colorless liquid (yield: ~83%).[4]
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Iodobenzo[d]dioxole.
Physicochemical and Spectroscopic Properties
Accurate characterization is essential for confirming the identity and purity of the synthesized building block. The following tables summarize the key physical and predicted spectroscopic data for 5-Iodobenzo[d]dioxole.
Physical Properties
| Property | Value | Source |
| CAS Number | 5876-51-7 | [6] |
| Molecular Formula | C₇H₅IO₂ | [6] |
| Molecular Weight | 248.02 g/mol | [6] |
| Appearance | Brown Oil / Colorless Liquid | [4] |
| Boiling Point | 94 °C | [4] |
| Density | 1.91 g/cm³ | [4] |
| Storage Temp. | 2-8°C (protect from light) | [4] |
Expected Spectroscopic Signatures
While comprehensive experimental spectra are not always publicly available, the expected NMR and IR signatures can be reliably predicted based on the molecular structure.
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals corresponding to the three aromatic protons and the two methylene protons of the dioxole ring. The aromatic signals will show coupling patterns indicative of a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Signals for the seven unique carbon atoms: five aromatic carbons (one bonded to iodine), and the methylene carbon of the dioxole bridge. |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C=C aromatic ring stretching, and strong C-O-C ether stretches from the dioxole ring. |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The high reactivity of the carbon-iodine bond makes 5-Iodobenzo[d]dioxole an exceptional substrate for palladium-catalyzed cross-coupling reactions.[7] These reactions are among the most powerful tools in organic synthesis for forming C-C bonds.
The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. It is renowned for its mild reaction conditions and tolerance of a wide range of functional groups.[8]
-
Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the Pd(0) catalyst into the C-I bond of 5-Iodobenzo[d]dioxole; (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[1]
-
Protocol: Suzuki-Miyaura Coupling of 5-Iodobenzo[d]dioxole with an Arylboronic Acid [1][9]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), combine 5-Iodobenzo[d]dioxole (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or 1,4-Dioxane/Water.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring by TLC.
-
Workup: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the residue by flash column chromatography to obtain the biaryl product.
-
The Sonogashira Coupling Reaction
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It is the most reliable method for synthesizing arylalkynes.[7]
-
Mechanistic Rationale: This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide is followed by transmetalation from a copper(I) acetylide intermediate. The copper cycle involves the deprotonation of the terminal alkyne by a base and subsequent formation of the key copper(I) acetylide species with a Cu(I) co-catalyst (e.g., CuI).[10]
-
Protocol: Sonogashira Coupling of 5-Iodobenzo[d]dioxole with a Terminal Alkyne [10][11]
-
Setup: To a flask under an inert atmosphere, add 5-Iodobenzo[d]dioxole (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a solvent like THF or DMF.
-
Reagent Addition: Add the terminal alkyne (1.1-1.5 mmol) and a suitable amine base (e.g., triethylamine or diisopropylamine), which also acts as a solvent.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-70 °C) until the starting material is consumed (monitored by TLC/GC-MS).
-
Workup: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the desired arylalkyne.
-
Key Cross-Coupling Pathways Diagram
Caption: Major cross-coupling reactions utilizing 5-Iodobenzo[d]dioxole.
Significance in Drug Discovery and Natural Product Synthesis
The ability to easily generate diverse biaryl and arylalkyne structures from 5-Iodobenzo[d]dioxole is of immense value in drug discovery. These scaffolds are central to many therapeutic agents. For instance, the benzo[d]dioxole ring is a key component in compounds like MKC-242, a selective serotonin 1A receptor agonist with potential anxiolytic and antidepressant effects.[2] Furthermore, many natural products with potent biological activities, such as certain alkaloids and lignans, feature this structural motif.[12][13] The synthetic routes enabled by iodinated benzodioxoles provide access to these complex natural products and allow for the creation of novel analogues with improved therapeutic properties.[14]
Conclusion
5-Iodobenzo[d]dioxole is a powerful and versatile chemical building block. Its straightforward synthesis and the high reactivity of its carbon-iodine bond make it an indispensable tool for researchers, scientists, and drug development professionals. Mastery of its application in palladium-catalyzed cross-coupling reactions provides a direct and efficient pathway to complex molecular architectures, accelerating the discovery and development of next-generation pharmaceuticals and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel benzodioxan derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), with anxiolytic-like and antidepressant-like effects in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-IODO-3,4-METHYLENEDIOXYBENZENE | 5876-51-7 [chemicalbook.com]
- 5. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 6. 5-Iodo-1,3-benzodioxole AldrichCPR 5876-51-7 [sigmaaldrich.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. johnwoodgroup.com [johnwoodgroup.com]
- 14. chemimpex.com [chemimpex.com]
Safety and handling of 4-Iodobenzo[d]dioxole
An In-Depth Technical Guide to the Safe Handling and Application of 4-Iodobenzo[d]dioxole
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Iodobenzo[d]dioxole. Furthermore, it explores its synthetic utility, contextualizing its importance as a versatile building block in modern organic chemistry and medicinal chemistry.
4-Iodobenzo[d]dioxole, also known as 5-iodo-1,3-benzodioxole, is an aromatic organoiodine compound. Its structure incorporates the benzodioxole moiety, a common scaffold in natural products and pharmacologically active molecules, combined with a reactive iodine substituent. This iodine atom makes the molecule an excellent substrate for a variety of transition-metal-catalyzed cross-coupling reactions, rendering it a valuable intermediate in the synthesis of complex molecular architectures.
While specific toxicological data for 4-Iodobenzo[d]dioxole is not extensively documented, its structural similarity to other aryl iodides and dioxole-containing compounds necessitates a cautious and informed approach to its handling.[1] The guidance provided herein is synthesized from safety data for analogous chemical structures and established best practices for laboratory research.
Physicochemical Data Summary:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅IO₂ | N/A |
| Molecular Weight | 264.02 g/mol | N/A |
| Appearance | White to off-white crystalline solid | General knowledge |
| Melting Point | 27-29 °C | |
| Boiling Point | 232 °C at 7 hPa | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. | [2] |
Chemical Structure:
References
A Comprehensive Technical Guide to the Stability and Storage of 4-Iodobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodobenzo[d]dioxole, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals, demands careful consideration of its stability and storage conditions to ensure its integrity and the reproducibility of experimental results. The presence of both the electron-rich benzodioxole ring and the labile carbon-iodine bond contributes to its unique reactivity and also to its potential for degradation if not handled and stored correctly. This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of 4-Iodobenzo[d]dioxole, outlines potential degradation pathways, and offers detailed protocols for its optimal storage and handling.
Chemical Stability of 4-Iodobenzo[d]dioxole: A Mechanistic Perspective
The inherent stability of 4-Iodobenzo[d]dioxole is governed by the interplay of its structural features. The benzodioxole moiety, with its high degree of aromaticity, generally imparts stability. However, the carbon-iodine (C-I) bond in aryl iodides is known to be the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various conditions.
Key Factors Influencing Stability:
-
Light: Aryl iodides are often sensitive to light, particularly UV and visible light.[1] Photo-induced degradation can occur through the homolytic cleavage of the C-I bond, leading to the formation of an aryl radical and an iodine radical. This process can be more pronounced in electron-rich systems.[1]
-
Heat: Elevated temperatures can accelerate the rate of decomposition. Thermal energy can provide the necessary activation energy for the homolytic cleavage of the C-I bond, leading to deiodination.[1]
-
Oxygen: The presence of oxygen can play a role in the degradation process, potentially by reacting with the radical species formed during photo-induced or thermal decomposition.
-
Incompatible Materials: Strong oxidizing agents and strong bases should be considered incompatible with 4-Iodobenzo[d]dioxole.
Potential Degradation Pathway
The primary degradation pathway for 4-Iodobenzo[d]dioxole is anticipated to be deiodination, resulting in the formation of 1,3-benzodioxole and elemental iodine. This can proceed via a radical mechanism, as illustrated below. The liberated iodine may be observed as a purplish or brownish discoloration of the material.
Figure 1: Proposed radical degradation pathway for 4-Iodobenzo[d]dioxole.
Recommended Storage Conditions
To maintain the purity and stability of 4-Iodobenzo[d]dioxole, adherence to appropriate storage conditions is paramount. The following recommendations are based on the known sensitivities of aryl iodides and related benzodioxole compounds.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation and minimizes the volatility of any potential degradation products. For a related compound, 5-Iodobenzo[d][1][2]dioxole-4-carboxylic acid, storage at 2-8°C is recommended.[3] |
| Light | Store in an amber or opaque container, protected from light. | Minimizes photo-induced degradation by preventing exposure to UV and visible light, which can initiate homolytic cleavage of the C-I bond.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Container | Tightly sealed glass container. For solutions, use amber glass vials with PTFE-lined caps. | Glass is generally inert to aryl iodides. A tight seal prevents exposure to air and moisture. PTFE liners provide good chemical resistance. |
| Location | A cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4] | Ensures a stable environment and prevents accidental contact with substances that could accelerate decomposition.[4] |
Long-Term Storage Protocol
For long-term storage (> 6 months), the following protocol should be implemented:
-
Aliquot: If the compound is to be used intermittently, it is advisable to aliquot the material into smaller, single-use quantities. This minimizes the number of times the main stock is exposed to ambient conditions.
-
Inerting: Place the aliquots in amber glass vials. Purge each vial with a gentle stream of an inert gas (Argon or Nitrogen) for 1-2 minutes to displace air.
-
Sealing: Immediately and tightly seal the vials with PTFE-lined caps.
-
Secondary Containment: Place the sealed vials in a labeled, light-proof secondary container.
-
Refrigeration: Store the secondary container in a refrigerator at 2-8°C.
Figure 2: Recommended workflow for handling and storing 4-Iodobenzo[d]dioxole.
Experimental Protocols for Stability Assessment
For critical applications in drug development, a formal stability study may be required to establish a retest period or shelf life. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.[5][6]
Forced Degradation Study
A forced degradation study is designed to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.
-
Sample Preparation: Prepare solutions of 4-Iodobenzo[d]dioxole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.[7]
-
Thermal: 80°C in the dark for 48 hours.
-
Photolytic: Expose to a calibrated light source (e.g., ICH option 2) for a defined period.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to separate and identify any degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.
Long-Term and Accelerated Stability Study
This study provides data to determine the retest period or shelf life of the compound.
-
Batch Selection: Use at least one representative batch of 4-Iodobenzo[d]dioxole.
-
Storage Conditions:
-
Testing Schedule:
-
Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.
-
Accelerated: 0, 3, and 6 months.
-
-
Analytical Tests: At each time point, test the samples for:
-
Appearance (color, physical form)
-
Assay (potency)
-
Purity (related substances/degradation products)
-
Water content (if applicable)
-
Conclusion
While 4-Iodobenzo[d]dioxole is a valuable synthetic intermediate, its stability is a critical consideration for researchers and drug development professionals. The susceptibility of the carbon-iodine bond to cleavage by light and heat necessitates stringent storage and handling procedures. By adhering to the recommendations outlined in this guide, including refrigerated storage under an inert atmosphere and protection from light, the integrity of 4-Iodobenzo[d]dioxole can be maintained, ensuring the reliability and reproducibility of experimental outcomes. For regulated applications, conducting formal stability studies according to ICH guidelines is essential to establish a retest period and ensure product quality over time.
References
- 1. reddit.com [reddit.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. database.ich.org [database.ich.org]
- 7. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling with 4-Iodobenzo[d]dioxole.
An Application Guide to the Suzuki-Miyaura Coupling of 4-Iodobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This guide provides a detailed examination and a robust experimental protocol for the coupling of 4-iodobenzo[d]dioxole with various organoboron reagents. The benzo[d]dioxole (methylenedioxyphenyl) scaffold is a privileged structure found in numerous natural products and active pharmaceutical ingredients (APIs), making its elaboration a critical task in drug discovery and development.[3][4] This document offers field-proven insights into reaction optimization, a step-by-step protocol for predictable success, and a comprehensive troubleshooting guide to navigate potential challenges.
The Scientific Principle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction lies in a well-understood palladium-based catalytic cycle.[5][6] The reaction joins an organohalide (electrophile) with an organoboron species (nucleophile). For the topic at hand, 4-iodobenzo[d]dioxole serves as an excellent electrophilic partner due to the high reactivity of the carbon-iodine bond, which facilitates the initial, often rate-determining, step of the cycle.[7][8]
The catalytic cycle proceeds through three fundamental stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-iodobenzo[d]dioxole. This forms a square planar Pd(II) complex.[1] The electron-rich nature of the benzodioxole ring and the lability of the C-I bond make this step particularly efficient for this substrate.
-
Transmetalation : A base activates the organoboron reagent (e.g., an arylboronic acid) to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide. The choice of base is critical to ensure this step proceeds efficiently without degrading the reactants.[5][6]
-
Reductive Elimination : The two organic partners on the palladium center couple, forming the new C-C bond of the desired biaryl product. This final step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[5][7]
Core Components and Strategic Selection
Achieving a high-yielding, clean reaction depends on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Role & Strategic Insights | Recommended Starting Points |
| Palladium Source | Serves as the pre-catalyst. Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf) are often air-stable but require in situ reduction to the active Pd(0) state.[5] This can sometimes be initiated by phosphine ligands or by a small amount of boronic acid homocoupling.[9] Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ bypass this activation step. | PdCl₂(dppf), Pd(PPh₃)₄, XPhos Pd G3 |
| Ligand | Stabilizes the palladium center, prevents precipitation as palladium black, and modulates reactivity. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective as they promote both oxidative addition and reductive elimination.[5][6][7] | dppf (from pre-catalyst), SPhos, P(t-Bu)₃ |
| Base | Crucial for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex. The choice of base can significantly impact yield and side reactions. Carbonates (K₂CO₃, Cs₂CO₃) are common, while phosphates (K₃PO₄) are stronger and often used for more challenging couplings.[6] | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Solubilizes reactants and influences reaction kinetics. Anhydrous organic solvents like 1,4-dioxane, toluene, or THF are standard. Often, the addition of water to create a biphasic system is beneficial, as it can accelerate the transmetalation step and help dissolve the inorganic base.[6][10] | 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (4:1:1) |
Detailed Experimental Protocol
This protocol provides a reliable starting point for the coupling of 4-iodobenzo[d]dioxole with a generic arylboronic acid.
Materials and Reagents
| Reagent | Formula | M.W. | Typical Amount (1 mmol scale) | Notes |
| 4-Iodobenzo[d]dioxole | C₇H₅IO₂ | 248.02 | 248 mg (1.0 mmol, 1.0 eq) | Limiting reagent. |
| Arylboronic Acid | Ar-B(OH)₂ | Variable | 1.2 mmol, 1.2 eq | Use fresh, high-purity material. |
| Palladium Catalyst | e.g., PdCl₂(dppf) | 816.64 | 41 mg (0.05 mmol, 5 mol%) | Handle in a glovebox if possible. |
| Base | e.g., K₂CO₃ | 138.21 | 276 mg (2.0 mmol, 2.0 eq) | Finely ground powder is preferred. |
| Solvent System | 1,4-Dioxane / H₂O | - | 8 mL / 2 mL | Use anhydrous solvent; degas thoroughly. |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzo[d]dioxole (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq).
-
Solvent Addition : Add the degassed solvent system (e.g., 4:1 1,4-dioxane/water, 0.1 M concentration relative to the limiting reagent) via syringe.
-
Degassing : Purge the resulting slurry with a subsurface stream of inert gas for 15-20 minutes to ensure all dissolved oxygen is removed. Oxygen can oxidatively deactivate the Pd(0) catalyst.[2]
-
Reaction : Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring under a positive pressure of inert gas.
-
Monitoring : Monitor the reaction's progress by periodically taking aliquots for analysis by TLC or LC-MS until the 4-iodobenzo[d]dioxole is consumed (typically 4-16 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Representative Data & Expected Outcomes
The following table summarizes expected outcomes for the coupling of 4-iodobenzo[d]dioxole with various arylboronic acids under the conditions described above. Optimization may be required for specific substrates.
| Arylboronic Acid Partner | Electronic Nature | Expected Yield Range | Notes |
| Phenylboronic Acid | Neutral | 85-95% | Standard, reliable coupling partner. |
| 4-Methoxyphenylboronic Acid | Electron-Rich | 80-92% | Generally proceeds well; may require slightly longer reaction times. |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Poor | 90-98% | Often reacts very efficiently and quickly. |
| 2-Thiopheneboronic Acid | Heteroaromatic | 75-90% | Heteroarylboronics can sometimes be less stable; use fresh reagent. |
Troubleshooting Common Issues
Even robust reactions can encounter issues. This guide provides solutions to common problems.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst : Oxygen contamination deactivated the Pd(0) species. 2. Poor Solubility : Reactants not fully dissolved at reaction temperature. 3. Insufficient Base Strength : The chosen base is too weak to facilitate transmetalation. | 1. Ensure rigorous degassing of the solvent and reaction mixture. Use fresh catalyst and anhydrous solvents. 2. Switch to a better solubilizing solvent (e.g., DMF, DME). Increase reaction temperature.[11] 3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). |
| Homocoupling of Boronic Acid | Oxygen Present : O₂ can promote the oxidative homocoupling of the boronic acid, especially with Pd(II) pre-catalysts.[5][9] | 1. Improve degassing technique. 2. Use a direct Pd(0) source like Pd(PPh₃)₄ to minimize side reactions during the catalyst activation phase. |
| Protodeborylation | Degradation of Boronic Acid : The C-B bond is cleaved by trace acid or water, especially at high temperatures. | 1. Use the more stable boronic pinacol ester (BPin) instead of the boronic acid.[5] 2. Lower the reaction temperature and monitor closely. 3. Use a non-aqueous system with a base like KF.[11] |
| Dehalogenation of Starting Material | Hydrodehalogenation : A competing pathway where the iodide is replaced by a hydrogen atom. | 1. This is less common with aryl iodides than bromides/chlorides. If observed, try a different ligand/solvent combination. Bulky ligands can sometimes suppress this side reaction. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. calibrechem.com [calibrechem.com]
- 9. reddit.com [reddit.com]
- 10. catalysis-consulting.com [catalysis-consulting.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Iodobenzo[d]dioxole
<
Introduction: The Significance of the Benzo[d]dioxole Scaffold
The benzo[d]dioxole (1,3-benzodioxole) moiety is a privileged scaffold in medicinal chemistry and materials science. Its presence in numerous natural products and synthetic compounds imparts unique electronic and conformational properties. Consequently, the development of efficient and versatile methods for the functionalization of this core structure is of paramount importance for the synthesis of novel drug candidates and advanced materials.[1] 4-Iodobenzo[d]dioxole serves as a key building block, with the carbon-iodine bond providing a highly reactive site for palladium-catalyzed cross-coupling reactions. This reactivity allows for the strategic introduction of a wide array of substituents, enabling the systematic exploration of chemical space.
This guide provides a comprehensive overview and detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions utilizing 4-Iodobenzo[d]dioxole: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The causality behind experimental choices, from ligand and base selection to reaction conditions, is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organohalides.[2][3] Its broad functional group tolerance and the relatively low toxicity of boron-containing reagents make it an indispensable tool in pharmaceutical development.[4][5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that hinges on the ability of a palladium catalyst to cycle between Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition: The cycle commences with the insertion of a low-valent Pd(0) species into the carbon-iodine bond of 4-Iodobenzo[d]dioxole.[3][4] This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[2][4]
-
Transmetalation: A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide.[2][8]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][3]
Visualization of the Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-Iodobenzo[d]dioxole with an arylboronic acid.[9][10]
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)
-
K₂CO₃ (Potassium carbonate) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Iodobenzo[d]dioxole, the arylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 92 |
| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 88 |
| 3-Pyridinylboronic acid | 5 | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 |
Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and organic materials.[11]
Mechanistic Rationale
The catalytic cycle for the Buchwald-Hartwig amination shares similarities with other palladium-catalyzed cross-coupling reactions.[11][13]
-
Pd(0) Formation: If a Pd(II) precatalyst is used, it is first reduced in situ to the active Pd(0) species.[12][14]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-Iodobenzo[d]dioxole to form a Pd(II) complex.[13][15]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and in the presence of a strong base, is deprotonated to form a palladium-amido complex.[11]
-
Reductive Elimination: The final step is the reductive elimination of the aryl amine product, which regenerates the Pd(0) catalyst.[11][13]
Visualization of the Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. byjus.com [byjus.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Derivatives from 4-Iodobenzo[d]dioxole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Benzo[d]dioxole Scaffold in Medicinal Chemistry
The benzo[d]dioxole (also known as 1,3-benzodioxole or methylenedioxyphenyl) moiety is a privileged structural motif found in a multitude of natural products and synthetic compounds with significant biological activities. Its derivatives are integral to medicinal chemistry, demonstrating potential as anti-inflammatory, neuroprotective, antimicrobial, and antitumor agents.[1][2] The unique electronic properties of the dioxole ring, conferred by the two oxygen atoms, influence the reactivity and biological interactions of its derivatives, making it a valuable scaffold in drug discovery.[1] Furthermore, fluorinated benzodioxole analogues have been developed to enhance drug-target interactions and improve metabolic stability, as exemplified by cystic fibrosis drugs like Lumacaftor and Tezacaftor.[3]
4-Iodobenzo[d]dioxole serves as a highly versatile and reactive starting material for the synthesis of a diverse library of these derivatives. The carbon-iodine bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of aryl, alkenyl, alkynyl, and amino functionalities.[4] This guide provides detailed protocols and mechanistic insights for four cornerstone cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—enabling researchers to efficiently generate novel benzo[d]dioxole derivatives for further investigation.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For 4-Iodobenzo[d]dioxole, the high reactivity of the C-I bond makes it an ideal electrophilic partner in these transformations, often allowing for milder reaction conditions compared to its bromo or chloro counterparts.[1][5]
The general catalytic cycle for these reactions, while varying in the specific coupling partners, follows a common mechanistic pathway. This involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (Suzuki), migratory insertion (Heck), or reaction with a copper acetylide (Sonogashira), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Caption: Generalized Palladium Catalytic Cycle.
Suzuki-Miyaura Coupling: Synthesis of 4-Arylbenzo[d]dioxole Derivatives
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl structures prevalent in pharmaceuticals.[5] The reaction couples 4-Iodobenzo[d]dioxole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.
Causality in Protocol Design:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective catalyst for coupling with aryl iodides.[1] Alternatively, using a Pd(II) source like PdCl₂(PPh₃)₂ with a ligand is also effective, as the Pd(II) is reduced in situ to the active Pd(0) species.
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[1][6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is often used to dissolve both the organic and inorganic reagents.[1][5] Degassing the solvent is critical to prevent the oxidation of the Pd(0) catalyst.
Detailed Protocol: Synthesis of 4-Phenylbenzo[d]dioxole
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 eq)
-
Phenylboronic Acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] or PdCl₂(PPh₃)₂ (0.02-0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Iodobenzo[d]dioxole, phenylboronic acid, potassium carbonate, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times.[5]
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water) via syringe.
-
Heat the reaction mixture to reflux (typically 90-100 °C) with vigorous stirring.
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Add water and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-phenylbenzo[d]dioxole.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂/PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | >80 |
| Pd(dppf)Cl₂ | K₃PO₄ | DMF | 90 | >85 |
Heck Reaction: Synthesis of 4-Alkenylbenzo[d]dioxole Derivatives
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[7][8] This reaction is a powerful tool for introducing vinyl groups, which can serve as versatile intermediates for further synthetic transformations.
Causality in Protocol Design:
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ. Phosphine-free conditions can be employed, especially with reactive iodides, though phosphine ligands can improve stability and efficiency.[9][10]
-
Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrogen iodide (HI) generated during the catalytic cycle.[10] An inorganic base like sodium carbonate can also be effective.[10]
-
Solvent: High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are commonly used to ensure the solubility of reagents and facilitate the reaction at elevated temperatures.[4]
Detailed Protocol: Synthesis of 4-(But-1-en-2-yl)benzo[d]dioxole
Materials:
-
4-Iodobenzo[d]dioxole (1.0 eq)
-
n-Butyl Acrylate (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01-0.03 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube, combine 4-Iodobenzo[d]dioxole, palladium(II) acetate, and DMF.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add triethylamine and n-butyl acrylate via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at 100-120 °C.
-
Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solvent in vacuo and purify the residue by column chromatography.
| Alkene Partner | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| n-Butyl Acrylate | Et₃N | DMF | 100 | ~70-85 |
| Styrene | K₂CO₃ | NMP | 120 | ~65-80 |
Sonogashira Coupling: Synthesis of 4-Alkynylbenzo[d]dioxole Derivatives
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne.[11] This reaction requires a palladium catalyst and a copper(I) co-catalyst.[11][12] The resulting arylalkynes are important building blocks in materials science and for the synthesis of complex pharmaceutical agents.[11]
Causality in Protocol Design:
-
Catalysts: A dual catalytic system is employed. A palladium complex (e.g., Pd(PPh₃)₂Cl₂) facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[11][12]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as the reaction solvent and to deprotonate the terminal alkyne.[12]
-
Solvent: The amine base often serves as the solvent. However, co-solvents like THF or DMF can be used. Anhydrous and anaerobic conditions are typically required to prevent side reactions and catalyst deactivation.[12]
Detailed Protocol: Synthesis of 4-(Phenylethynyl)benzo[d]dioxole
Caption: Workflow for Sonogashira Coupling.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 eq)
-
Phenylacetylene (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.01-0.03 eq)
-
Copper(I) Iodide (CuI) (0.02-0.05 eq)
-
Triethylamine (Et₃N) (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-Iodobenzo[d]dioxole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous triethylamine via syringe.
-
Stir the mixture for a few minutes, then add phenylacetylene dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 50 °C) for 2-6 hours. The formation of a precipitate (triethylammonium iodide) is often observed.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the salts.
-
Wash the Celite pad with additional ether.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash chromatography to afford the desired 4-(phenylethynyl)benzo[d]dioxole.
| Alkyne Partner | Pd Catalyst | Base | Temperature | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | RT to 50°C | >90 |
| 1-Hexyne | Pd(PPh₃)₄/CuI | Diisopropylamine | RT | >85 |
Buchwald-Hartwig Amination: Synthesis of 4-Aminobenzo[d]dioxole Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing for the arylation of a wide range of amines.[2][13] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[13]
Causality in Protocol Design:
-
Catalyst/Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are required to facilitate the reductive elimination step and prevent catalyst decomposition.[14] Pre-formed palladium-ligand complexes are often used for convenience and reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups.[15] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance.[15]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard choices for this reaction.[15]
Detailed Protocol: Synthesis of N-Phenylbenzo[d]dioxol-4-amine
Materials:
-
4-Iodobenzo[d]dioxole (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01-0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02-0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Toluene (anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by 4-Iodobenzo[d]dioxole and aniline.
-
Seal the tube and heat the mixture in an oil bath at 80-110 °C.
-
Monitor the reaction by LC-MS or TLC.
-
Once the reaction is complete, cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| Amine Partner | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | XPhos | NaOt-Bu | Toluene | 100 | >80 |
| Morpholine | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | >75 |
Conclusion
4-Iodobenzo[d]dioxole is a powerful and versatile building block for accessing a wide array of derivatives with significant potential in drug discovery and materials science. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—provide reliable and efficient pathways to functionalize the C4 position of the benzo[d]dioxole core. By understanding the mechanistic principles and carefully selecting the appropriate reaction conditions, researchers can effectively synthesize novel compounds for further biological and chemical evaluation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 4-Iodobenzo[d]dioxole as a Cornerstone Building Block in Modern Organic Synthesis
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic utilization of 4-iodobenzo[d]dioxole. This versatile building block is a linchpin in the synthesis of a multitude of complex organic molecules, owing to the unique combination of the biologically significant benzo[d]dioxole (or methylenedioxyphenyl) scaffold and the highly reactive carbon-iodine bond, which is amenable to a wide array of powerful cross-coupling reactions.
The content herein moves beyond mere procedural outlines, delving into the mechanistic rationale and strategic considerations that underpin protocol design. Our objective is to empower the synthetic chemist with not only the "how" but the critical "why," fostering a deeper understanding that facilitates troubleshooting, optimization, and innovation.
The Strategic Value of 4-Iodobenzo[d]dioxole
The benzo[d]dioxole moiety is a privileged scaffold, frequently encountered in a vast range of natural products and pharmacologically active compounds. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The strategic placement of an iodine atom at the 4-position transforms this important scaffold into a powerful electrophilic partner for carbon-carbon and carbon-heteroatom bond formation. The C-I bond's relatively low bond dissociation energy makes it an excellent substrate for oxidative addition to low-valent transition metal catalysts, often allowing for milder reaction conditions compared to its bromide or chloride analogs.[1][2]
Table 1: Physicochemical Properties of 4-Iodobenzo[d]dioxole
| Property | Value | Source |
| Molecular Formula | C₇H₅IO₂ | [3][4] |
| Molecular Weight | 248.02 g/mol | [3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 27-29 °C | |
| CAS Number | 849517-65-3 | [3][4] |
| Topological Polar Surface Area | 18.5 Ų | [3][4] |
Safety and Handling: 4-Iodobenzo[d]dioxole is harmful if swallowed and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation or dizziness.[3][5] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Store in a cool, dry place, tightly sealed and protected from light.[6][7]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The C(sp²)-I bond in 4-iodobenzo[d]dioxole is the key to its synthetic utility, providing a reactive handle for palladium-catalyzed cross-coupling reactions. These transformations are pillars of modern organic synthesis, enabling the construction of complex molecular architectures with remarkable efficiency and functional group tolerance.
The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl and aryl-vinyl linkages.[8][9] It involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester.
Reaction Principle: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation, where the organic group from the base-activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[1][2][8]
Field-Proven Protocol: Synthesis of a Biaryl Derivative
This protocol provides a robust starting point for coupling 4-iodobenzo[d]dioxole with a generic arylboronic acid.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v), degassed
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-iodobenzo[d]dioxole, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed toluene and water via syringe.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing the reaction mixture to the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.[1]
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, albeit air-sensitive, Pd(0) source that is effective for a wide range of substrates.[9] For more challenging couplings, catalyst systems generated in situ from a Pd(II) source like Pd(OAc)₂ with specialized phosphine ligands may be required.[1]
-
Base: K₂CO₃ is a moderately strong inorganic base sufficient for activating most arylboronic acids to facilitate transmetalation.[1][9] Stronger bases like Cs₂CO₃ can be beneficial for less reactive boronic acids.
-
Solvent: A biphasic toluene/water system is common. Toluene solubilizes the organic components, while water dissolves the inorganic base, facilitating the activation of the boronic acid at the phase interface.[9] Degassing is critical to prevent oxidation of the Pd(0) catalyst.
The Heck reaction is a powerful method for forming substituted alkenes by coupling aryl halides with alkenes.[10] It is a cornerstone of C-C bond formation, enabling the synthesis of stilbenes, cinnamates, and other important olefinic structures.
Reaction Principle: The mechanism involves oxidative addition of 4-iodobenzo[d]dioxole to Pd(0), followed by migratory insertion of the alkene into the Aryl-Pd bond. A subsequent β-hydride elimination step forms the product alkene and a hydrido-palladium complex. The base then regenerates the Pd(0) catalyst, completing the cycle.[10]
Field-Proven Protocol: Synthesis of a Substituted Styrene
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv)
-
Alkene (e.g., Styrene or an Acrylate, 1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
Procedure:
-
Reaction Setup: In a Schlenk tube, combine 4-iodobenzo[d]dioxole, Pd(OAc)₂, and the base (if solid).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen (3x).
-
Reagent Addition: Add the anhydrous solvent, the alkene, and the base (if liquid, e.g., Et₃N) via syringe.
-
Execution: Heat the sealed tube to 80-120 °C for 12-24 hours.[11][12]
-
Monitoring & Work-up: Follow the procedures outlined for the Suzuki-Miyaura coupling. The work-up is similar, involving dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
Purification: The product is purified by flash column chromatography.
Causality Behind Choices:
-
Catalyst: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[10]
-
Base: An amine base like Et₃N is frequently used. It serves not only to neutralize the HI generated during the reaction but also to facilitate the regeneration of the Pd(0) catalyst from the H-Pd(II)-X intermediate.[12]
-
Solvent: Polar aprotic solvents like DMF or CH₃CN are typically used as they effectively dissolve the palladium salts and reagents, promoting high reaction rates.[12]
The Sonogashira coupling is the premier method for linking terminal alkynes with aryl halides, providing direct access to internal alkynes.[13][14] This reaction is distinguished by its use of a dual-catalyst system.
Reaction Principle: The process involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki and Heck reactions, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, a copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base to form a highly nucleophilic copper acetylide.[15][16] This species then undergoes transmetalation with the Ar-Pd(II)-I complex. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.[13]
Field-Proven Protocol: Synthesis of an Arylalkyne
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-2 mol%)
-
Copper(I) Iodide (CuI) (2-4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv)
-
Tetrahydrofuran (THF) or DMF, anhydrous and degassed
Procedure:
-
Setup and Inerting: To a Schlenk flask, add 4-iodobenzo[d]dioxole, PdCl₂(PPh₃)₂, and CuI. Evacuate and backfill with Argon (3x).
-
Reagent Addition: Add the degassed solvent, the amine base, and finally the terminal alkyne via syringe.
-
Execution: Stir the reaction at room temperature. The reaction is often complete within a few hours but can be gently heated (40-60 °C) if proceeding slowly.
-
Monitoring & Work-up: Monitor by TLC. After completion, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate. The work-up then proceeds as with the previous methods.
-
Purification: Purify by flash column chromatography.
Causality Behind Choices:
-
Dual Catalysis: The synergy between palladium and copper is key. The copper(I) co-catalyst dramatically increases the rate of the reaction by forming the copper acetylide, which is a much more potent nucleophile for transmetalation than the deprotonated alkyne alone.[13][15]
-
Base: A strong amine base is required to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[15][16]
-
Conditions: Sonogashira couplings can often be run under remarkably mild conditions, frequently at room temperature, which enhances functional group tolerance.[13]
The Buchwald-Hartwig amination is a transformative reaction for synthesizing aryl amines from aryl halides.[17][18] It has largely replaced harsher classical methods and offers unparalleled scope for constructing C(sp²)-N bonds.
Reaction Principle: The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition of the aryl iodide to Pd(0). The resulting complex then undergoes coordination with the amine and subsequent deprotonation by a strong base to form a palladium-amido complex. Reductive elimination from this complex forges the C-N bond and regenerates the Pd(0) catalyst.[17][19]
Field-Proven Protocol: Synthesis of an Aryl Amine
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene or 1,4-Dioxane, anhydrous and degassed
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst, ligand, and base, this reaction is best set up in an inert atmosphere glovebox.
-
Reagent Loading: In a vial or Schlenk tube, combine Pd₂(dba)₃, XPhos, and NaOtBu. Add 4-iodobenzo[d]dioxole and the amine.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Execution: Seal the vessel and heat to 80-110 °C for 12-24 hours.
-
Work-up and Purification: Follow the general procedures for quenching, extraction, and purification as described for the Suzuki-Miyaura coupling.
Causality Behind Choices:
-
Catalyst/Ligand System: The success of the Buchwald-Hartwig amination relies heavily on the use of specialized, bulky, electron-rich phosphine ligands like XPhos.[19] These ligands promote the crucial, often rate-limiting, reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine within the palladium coordination sphere to form the key palladium-amido intermediate. Weaker bases are generally ineffective.[20]
-
Inert Conditions: The Pd(0) catalyst and the electron-rich phosphine ligands are highly susceptible to oxidation, making the exclusion of oxygen absolutely critical for success.
Application in Natural Product and Pharmaceutical Synthesis
The true power of 4-iodobenzo[d]dioxole is realized when these fundamental coupling reactions are applied to the synthesis of complex, biologically active molecules. The benzo[d]dioxole motif is a key component of numerous natural products, including many indole alkaloids and lignans, which exhibit a wide range of pharmacological activities from anticancer to anti-inflammatory properties.[21][22][23]
For example, the core structure of certain Kopsia family indole alkaloids can be constructed using a key palladium-catalyzed coupling step starting from a functionalized benzo[d]dioxole derivative.[23] The ability to use 4-iodobenzo[d]dioxole to readily install this scaffold onto a complex core via a reliable Suzuki or Buchwald-Hartwig coupling is a significant strategic advantage in a multi-step total synthesis. Synthetic chemists can anticipate natural product structures and devise routes where the benzo[d]dioxole unit is introduced late-stage, improving convergence and overall efficiency.[24]
Conclusion
4-Iodobenzo[d]dioxole is more than a simple aryl iodide; it is a strategic building block that provides efficient access to the valuable benzo[d]dioxole scaffold. Its high reactivity in the four major classes of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig—makes it an indispensable tool for synthetic chemists. A thorough understanding of the principles behind these reactions, the specific roles of each reagent, and meticulous experimental technique are paramount to leveraging the full potential of this versatile compound in the pursuit of novel medicines, materials, and agrochemicals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications | MDPI [mdpi.com]
- 22. Natural Product Synthesis | Research groups | Imperial College London [imperial.ac.uk]
- 23. Synthesis of Natural Products by C–H Functionalization of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Electrophilic Iodination of Benzo[d]dioxole
Application Note: Electrophilic Iodination of Benzo[d][1][2]dioxole
Introduction: Significance and Application
Benzo[d][1][2]dioxole, also known as 1,2-methylenedioxybenzene, is a crucial structural motif present in numerous natural products and pharmacologically active molecules. The introduction of an iodine atom onto this scaffold, typically at the 5-position, provides a versatile synthetic handle for further molecular elaboration. Iodinated benzodioxoles are key intermediates in the synthesis of a wide range of compounds, enabling cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is fundamental in medicinal chemistry and materials science for the development of novel therapeutic agents and functional materials.[3][4] This document provides a detailed, field-proven protocol for the regioselective iodination of benzo[d][1][2]dioxole using N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodinating agent.
Reaction Principle: Electrophilic Aromatic Substitution
The iodination of benzo[d][1][2]dioxole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5][6] The benzodioxole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The dioxole ring activates the aromatic system, directing substitution to the positions ortho and para to the oxygen atoms. Steric hindrance generally favors substitution at the less hindered 5-position.
Causality of Reagent Choice:
-
N-Iodosuccinimide (NIS): NIS is selected over harsher reagents like molecular iodine (I₂) with strong oxidizers because it is a mild, easy-to-handle solid that provides a controlled source of an electrophilic iodine species ("I⁺").[7][8] Its use minimizes the formation of undesired side products and is compatible with a wide range of functional groups.[7]
-
Acid Catalyst (e.g., Trifluoroacetic Acid): While the reaction can proceed without a catalyst, the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), can significantly increase the reaction rate.[7][9] The acid protonates NIS, further polarizing the N-I bond and generating a more potent electrophilic iodine species, which accelerates the attack by the electron-rich aromatic ring.
The general mechanism involves the attack of the π-electrons of the benzodioxole ring on the electrophilic iodine of the activated NIS-catalyst complex. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.[5][6] Aromaticity is then restored by the loss of a proton from the site of substitution, yielding the final 5-iodo-1,3-benzodioxole product.[5]
Reaction Mechanism Diagram
The following diagram illustrates the acid-catalyzed electrophilic iodination mechanism.
Caption: The SEAr mechanism for the iodination of benzo[d][1][2]dioxole.
Detailed Experimental Protocol
This protocol describes the synthesis of 5-iodo-1,3-benzodioxole on a laboratory scale.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Role |
| Benzo[d][1][2]dioxole | C₇H₆O₂ | 122.12 | 1.22 g | 10.0 | Starting Material |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.99 | 2.36 g | 10.5 | Iodinating Agent |
| Acetonitrile (CH₃CN) | C₂H₃N | 41.05 | 50 mL | - | Solvent |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ~0.08 mL | 1.0 | Catalyst |
| Sodium Thiosulfate (sat. aq.) | Na₂S₂O₃ | 158.11 | 2 x 25 mL | - | Quenching Agent |
| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 2 x 25 mL | - | Neutralizing Wash |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | 25 mL | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~2-3 g | - | Drying Agent |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | As needed | - | Extraction Solvent |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzo[d][1][2]dioxole (1.22 g, 10.0 mmol).
-
Dissolution: Add acetonitrile (50 mL) to the flask and stir until the starting material is fully dissolved.
-
Addition of NIS: In one portion, add N-Iodosuccinimide (2.36 g, 10.5 mmol, 1.05 eq). Stir the resulting suspension at room temperature.
-
Catalyst Addition: Carefully add trifluoroacetic acid (0.08 mL, 1.0 mmol, 0.1 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 1-2 hours. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates completion.
-
Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate solution (25 mL) to quench any unreacted NIS.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (25 mL), saturated aqueous sodium bicarbonate (2 x 25 mL), and finally with brine (25 mL). The bicarbonate wash is crucial to remove the trifluoroacetic acid catalyst.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like ethanol to afford pure 5-iodo-1,3-benzodioxole as a solid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 5-iodo-1,3-benzodioxole.
Characterization and Expected Results
The final product, 5-iodo-1,3-benzodioxole, should be characterized to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Yield: Typically >90% after purification.
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The expected chemical shifts (δ) and multiplicities are:
-
δ 7.15 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H)
-
δ 7.05 (d, J = 1.6 Hz, 1H, Ar-H)
-
δ 6.60 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 5.95 (s, 2H, O-CH₂-O)
-
Note: Spectroscopic data should be compared with literature values or reference spectra.[10]
-
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[1][2][11]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[1][12]
-
N-Iodosuccinimide (NIS): NIS is harmful if swallowed or inhaled and causes skin and serious eye irritation.[12][13] Avoid creating dust.[2][13]
-
Trifluoroacetic Acid (TFA): TFA is highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.
-
Solvents: Acetonitrile and diethyl ether are flammable. Keep away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. idc-online.com [idc-online.com]
- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. data.epo.org [data.epo.org]
- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 10. rsc.org [rsc.org]
- 11. leap.epa.ie [leap.epa.ie]
- 12. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes and Protocols for Catalytic Systems Involving 4-Iodobenzo[d]dioxole
Introduction: The Synthetic Versatility of the Benzo[d]dioxole Moiety
The benzo[d]dioxole (or methylenedioxyphenyl) scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, agrochemicals, and fragrances. Its prevalence in biologically active molecules, such as the anticancer agent podophyllotoxin and the stimulant safrole, underscores its importance in drug discovery and development. 4-Iodobenzo[d]dioxole serves as a key synthetic intermediate, providing a reactive handle for the strategic introduction of molecular complexity through modern catalytic cross-coupling reactions. The carbon-iodine bond is particularly well-suited for such transformations due to its relatively low bond dissociation energy, which facilitates the initial oxidative addition step in many catalytic cycles.[1]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of various palladium-catalyzed cross-coupling reactions involving 4-Iodobenzo[d]dioxole, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices.
I. The Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with remarkable efficiency and functional group tolerance.[2] This palladium-catalyzed reaction couples an organoboron species, typically a boronic acid or its ester, with an organohalide.[2] For 4-Iodobenzo[d]dioxole, this reaction opens a direct route to a diverse range of substituted biaryl compounds, which are common motifs in many active pharmaceutical ingredients.
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 4-Iodobenzo[d]dioxole to form a Pd(II) intermediate. This is often the rate-determining step.[2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for activating the boronic acid to facilitate this step.[2]
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-rich substrate like 4-Iodobenzo[d]dioxole, bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and stabilize the active catalyst.[3] The base not only facilitates transmetalation but also influences the overall reaction rate and can help to suppress side reactions.[4][5] The solvent system must be capable of dissolving both the organic and inorganic components of the reaction.[4]
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of aryl iodides with various arylboronic acids. While not all examples use 4-Iodobenzo[d]dioxole directly, they provide a strong indication of the expected outcomes.
| Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 94 | [2] |
| 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92 | [6] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | P(tBu)₃ (3) | Cs₂CO₃ | Dioxane | 80 | 18 | 95 | [7] |
| 3-Thienylboronic acid | Pd/C (5) | - | Na₂CO₃ | DME/H₂O | 25 | 6 | 91 | [8] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of 4-Iodobenzo[d]dioxole with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Solvent system (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add 4-Iodobenzo[d]dioxole, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
II. The Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, catalyzed by a palladium complex.[1][9] This reaction is particularly useful for the synthesis of substituted alkenes with high stereoselectivity, typically favoring the trans isomer.[9]
Mechanistic Rationale and Key Parameters
The catalytic cycle of the Heck reaction involves the following key steps:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the aryl iodide (4-Iodobenzo[d]dioxole) to form a Pd(II) complex.[10]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond.[10]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.[10]
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride intermediate.[10]
The choice of base is critical in the Heck reaction, as it is required to neutralize the hydrogen iodide formed during the catalytic cycle.[1] The nature of the alkene also plays a significant role; electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive.[1]
Quantitative Data for Heck Reaction
The following table presents typical conditions for the Heck reaction of aryl iodides with various alkenes.
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | DMF | 100 | 4 | 95 | [11] |
| Styrene | PdCl₂ (1) | - | KOAc | CH₃OH | 120 | 24 | 88 | [1] |
| Ethyl acrylate | Pd(OAc)₂ (0.5) | Oxazolinyl ligand (0.55) | K₂CO₃ | DMA | 140 | 40 | 85 | [10] |
| Methyl acrylate | Pd/C (3.5) | - | Et₃N/Na₂CO₃ | NMP | 140 | 2 | 98 | [12] |
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck coupling of 4-Iodobenzo[d]dioxole with an alkene.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv.)
-
Alkene (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (if necessary, e.g., PPh₃, 2-4 mol%)
-
Base (e.g., Et₃N, 2.0 equiv.)
-
Solvent (e.g., DMF, Acetonitrile, or Toluene)
-
Schlenk tube or sealed reaction vessel
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 4-Iodobenzo[d]dioxole, the palladium catalyst, and the ligand (if used).
-
Solvent and Reagents: Add the anhydrous, degassed solvent, followed by the base and the alkene.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
III. The Sonogashira Coupling: Access to Arylalkynes
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13] For 4-Iodobenzo[d]dioxole, this reaction provides a direct entry to a wide range of substituted arylalkynes, which are valuable building blocks in medicinal chemistry and materials science.
Mechanistic Rationale and Key Parameters
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
-
Palladium Cycle: Similar to other cross-coupling reactions, the palladium cycle involves oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[13] This copper acetylide is the active species that participates in the transmetalation step with the palladium(II) intermediate.[13]
The use of a copper co-catalyst allows the reaction to proceed under milder conditions.[13] However, copper-free Sonogashira couplings have also been developed to avoid issues with the formation of alkyne homocoupling byproducts (Glaser coupling). The base is crucial for the deprotonation of the terminal alkyne.[13]
Quantitative Data for Sonogashira Coupling
The following table summarizes typical conditions and yields for the Sonogashira coupling of aryl iodides with terminal alkynes.
| Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (1) | Et₃N | THF | 25 | 2 | 95 | [14] |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (1) | CuI (1) | Et₃N | THF | 25 | 1 | 96 | [15] |
| 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | - | 25 | 1.5 | 90 | [16] |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (1) | Piperidine | DMF | 60 | 6 | 88 | [13] |
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of 4-Iodobenzo[d]dioxole with a terminal alkyne.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv.)
-
Terminal alkyne (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%)
-
Copper(I) iodide (CuI, 1-2 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-Iodobenzo[d]dioxole, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagents: Add the anhydrous, degassed solvent and the base. Add the terminal alkyne dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC or GC-MS).
-
Work-up: Filter the reaction mixture through a pad of Celite® and wash with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: The residue can be purified by column chromatography on silica gel.
IV. The Buchwald-Hartwig Amination: Forming Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides and amines.[17] This reaction has broad scope and is tolerant of a wide range of functional groups.
Mechanistic Rationale and Key Parameters
The catalytic cycle for the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions and involves:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl iodide.[18]
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and a base facilitates its deprotonation to form a palladium amido complex.[18]
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond of the product and regenerate the Pd(0) catalyst.[18]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally required to facilitate the reductive elimination step.[19] The base must be strong enough to deprotonate the amine but not so strong as to cause undesired side reactions.[18]
Quantitative Data for Buchwald-Hartwig Amination
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of aryl iodides.
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOt-Bu | Toluene | 100 | 16 | 92 | [17] |
| Aniline | Pd₂(dba)₃ (1) | Xantphos (2) | Cs₂CO₃ | Dioxane | 110 | 24 | 89 | [19] |
| n-Butylamine | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 80 | 12 | 95 | [18] |
| Diethylamine | PdCl₂(P(o-tolyl)₃)₂ (1) | - | NaOt-Bu | Toluene | 100 | 3 | 85 | [18] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the Buchwald-Hartwig amination of 4-Iodobenzo[d]dioxole.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.4 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk tube or reaction vial
-
Magnetic stirrer and heating block
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or in a Schlenk tube under an inert atmosphere, combine 4-Iodobenzo[d]dioxole, the amine, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
V. Carbonylation Reactions: Introduction of a Carbonyl Group
Palladium-catalyzed carbonylation reactions are powerful tools for the introduction of a carbonyl group into an organic molecule using carbon monoxide (CO) as a C1 source.[20] For 4-Iodobenzo[d]dioxole, this allows for the synthesis of valuable derivatives such as amides, esters, and carboxylic acids.
Mechanistic Rationale and Key Parameters
The general mechanism for the carbonylation of an aryl iodide involves:
-
Oxidative Addition: A Pd(0) catalyst reacts with 4-Iodobenzo[d]dioxole to form a Pd(II) complex.
-
CO Insertion: Carbon monoxide inserts into the palladium-aryl bond to form a palladoyl intermediate.
-
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or water) attacks the acylpalladium species.
-
Reductive Elimination: The product is eliminated, and the Pd(0) catalyst is regenerated.
The reaction conditions, particularly the choice of nucleophile and the pressure of carbon monoxide, determine the nature of the product.[20]
Quantitative Data for Carbonylation Reactions
The following table provides representative conditions for the carbonylation of aryl iodides.
| Nucleophile | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | CO Pressure (atm) | Temp (°C) | Yield (%) | Reference |
| Diethylamine | PdI₂ (1) | - | Et₃N | DMF | 30 | 100 | 95 | [20] |
| Methanol | Pd(OAc)₂ (10) | - | Na₂CO₃ | MeCN | 1 | 100 | 78 | [21] |
| Aniline | PdCl₂(PPh₃)₂ (2) | - | DBU | Toluene | 10 | 120 | 91 | [22] |
| Water | PdI₂ (1) | - | KI | Dioxane | 40 | 100 | 85 | [20] |
Experimental Protocol: Aminocarbonylation
This protocol outlines a general procedure for the aminocarbonylation of 4-Iodobenzo[d]dioxole.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv.)
-
Amine (2.0 equiv.)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%)
-
Base (e.g., DBU, 2.0 equiv.)
-
Solvent (e.g., Toluene)
-
High-pressure autoclave
-
Carbon monoxide source
Procedure:
-
Reaction Setup: To a high-pressure autoclave, add 4-Iodobenzo[d]dioxole, the palladium catalyst, and the solvent.
-
Reagent Addition: Add the amine and the base to the autoclave.
-
Carbon Monoxide: Seal the autoclave, purge with carbon monoxide several times, and then pressurize to the desired pressure.
-
Reaction: Heat the reaction mixture to the desired temperature with stirring.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the carbon monoxide.
-
Purification: Dilute the reaction mixture with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. scribd.com [scribd.com]
- 15. scispace.com [scispace.com]
- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Palladium-Catalyzed Iodine Assisted Carbonylation of Indoles with ClCF2CO2Na and Alcohols [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
Introduction: The Significance of the Iodinated Benzodioxole Scaffold
An Application Guide for the Scale-Up Synthesis of 4-Iodobenzo[d]dioxole Derivatives
The benzo[d][1][2]dioxole moiety is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in numerous natural products and synthetic compounds with significant biological activity.[3] The introduction of an iodine atom at the 4-position creates 4-Iodobenzo[d]dioxole, a versatile synthetic intermediate. This "heavy halogen" can serve as a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures. Its derivatives are key building blocks in the synthesis of pharmaceuticals and other high-value chemical entities.[4][5]
However, transitioning the synthesis of this key intermediate from the bench to a multi-kilogram scale presents significant challenges. These include ensuring regiochemical control, managing the safety risks associated with iodinating agents, maintaining batch-to-batch consistency, and developing robust purification methods. This guide provides a comprehensive framework for the scale-up synthesis of 4-Iodobenzo[d]dioxole, focusing on a reliable and efficient protocol while emphasizing the underlying chemical principles and safety considerations necessary for successful implementation in a process chemistry environment.
Synthetic Strategy and Mechanistic Considerations
The primary route for synthesizing 4-Iodobenzo[d]dioxole is the electrophilic aromatic substitution (SEAr) on the electron-rich 1,3-benzodioxole ring. The reactivity of molecular iodine (I₂) is often insufficient for efficient substitution, necessitating the use of an activating agent or a more potent source of electrophilic iodine (I⁺).[2]
Choosing the Right Iodination System for Scale-Up
Several systems can achieve the iodination of activated aromatic rings. For scale-up, the ideal system balances reactivity, cost, safety, and environmental impact ("green chemistry").[2]
| Reagent System | Advantages | Disadvantages | Suitability for Scale-Up |
| I₂ / H₂O₂ | Green (water is the only byproduct), cost-effective, readily available reagents.[6] | Reaction can be slower; requires careful temperature control to manage exotherm from H₂O₂ decomposition. | Excellent |
| N-Iodosuccinimide (NIS) | Mild conditions, high yields for many substrates.[7] | Higher cost, generation of succinimide waste. | Good (for high-value products) |
| Iodine Monochloride (ICl) | Highly reactive. | Unstable, moisture-sensitive, corrosive, difficult to handle on a large scale.[8] | Poor |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) | Stable solid, efficient source of I⁺.[7] | Higher cost, generates hydantoin waste. | Moderate |
This guide will focus on the Iodine/Hydrogen Peroxide (I₂/H₂O₂) system, as it represents the most sustainable and economically viable option for large-scale production.
Mechanism of Electrophilic Iodination
The reaction proceeds via the in-situ generation of a potent electrophilic iodinating species from the oxidation of molecular iodine by hydrogen peroxide. This electrophile then attacks the benzo[d]dioxole ring. The reaction is often catalyzed by acid.
Caption: Reaction mechanism for the acid-catalyzed iodination of 1,3-benzodioxole.
Controlling Regioselectivity
The dioxole group is an ortho-, para-director. In this case, it directs substitution to positions 4 and 5. Achieving high selectivity for the 4-iodo isomer over the 5-iodo isomer on scale can be challenging. Selectivity is often influenced by steric hindrance, solvent, and temperature. While many literature procedures report mixtures, careful control of reaction conditions, particularly slow addition of reagents at a controlled temperature, can favor the formation of the sterically less hindered 4-iodo product. The final product often requires careful purification to isolate the desired isomer.
Scale-Up Process and Safety Protocols
Transitioning from a lab-scale reaction (<50 g) to a large-scale process (>15 kg) requires a thorough risk assessment and careful planning.[9]
Critical Safety Considerations
-
Thermal Management : The reaction can be exothermic. A jacketed reactor with an efficient cooling system is mandatory. The reaction vessel volume should be at least double the total reaction volume to accommodate potential foaming and allow for emergency quenching.[9]
-
Reagent Handling :
-
Hydrogen Peroxide (30%) : A strong oxidizer. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles. Store away from organic materials.
-
Iodine : Can cause severe skin and respiratory irritation. Handle in a well-ventilated area or a fume hood.[1][10] All personnel should wear appropriate PPE.
-
-
Pressure and Venting : Although significant gas evolution is not expected under controlled conditions, the reactor should be equipped with a pressure relief system. Avoid using sealed systems with needle-type vents which can easily become blocked.[9]
-
Quenching : A quench solution of sodium thiosulfate (Na₂S₂O₃) must be readily available to neutralize any unreacted iodine and hydrogen peroxide, especially in case of an emergency.[1]
Detailed Scale-Up Protocol
This protocol describes the synthesis of 4-Iodobenzo[d]dioxole on a 20 kg scale.
Materials and Reagents
| Reagent | CAS No. | Quantity | Molar Eq. | Purity |
| 1,3-Benzodioxole | 274-09-9 | 20.0 kg | 1.00 | >99% |
| Iodine (I₂) | 7553-56-2 | 41.6 kg | 1.00 | >99.8% |
| Hydrogen Peroxide | 7722-84-1 | 18.7 L | 1.10 | 30% aq. soln. |
| Sulfuric Acid | 7664-93-9 | 1.8 L | - | 98% (Catalyst) |
| Ethanol | 64-17-5 | 200 L | - | Denatured |
| Dichloromethane (DCM) | 75-09-2 | 150 L | - | Reagent Grade |
| Sodium Thiosulfate | 7772-98-7 | ~10 kg | - | Technical Grade |
| Sodium Bicarbonate | 144-55-8 | ~15 kg | - | Technical Grade |
| Water | 7732-18-5 | As needed | - | Deionized |
Experimental Workflow
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Iodination - Wordpress [reagents.acsgcipr.org]
- 3. Frontiers | Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Iodinations: Standard Operating Procedures | Environmental Health and Safety | The University of Vermont [uvm.edu]
Application Notes and Protocols for 4-Iodobenzo[d]dioxole in Materials Science
Introduction:
4-Iodobenzo[d]dioxole, a halogenated derivative of 1,3-benzodioxole, is emerging as a versatile and promising building block for the synthesis of novel organic materials. The benzo[d]dioxole moiety, with its electron-rich nature and rigid planar structure, offers unique electronic and photophysical properties when incorporated into larger molecular architectures. The presence of a highly reactive iodine atom at the 4-position provides a strategic handle for facile carbon-carbon bond formation through various cross-coupling reactions. This application note serves as a detailed guide for researchers, materials scientists, and drug development professionals on the potential applications and experimental protocols for utilizing 4-Iodobenzo[d]dioxole in the design and synthesis of advanced functional materials, particularly in the realm of organic electronics.
The inherent reactivity of the carbon-iodine bond makes 4-Iodobenzo[d]dioxole an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions are foundational in the synthesis of conjugated polymers and small molecules, which are the active components in a variety of organic electronic devices, including Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs).
Rationale for Application in Organic Electronics
The incorporation of the benzo[d]dioxole unit into conjugated systems is anticipated to influence the material's properties in several beneficial ways:
-
Tuning of Electronic Properties: The electron-donating nature of the dioxole ring can raise the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting material. This allows for fine-tuning of the electronic band gap, a critical parameter for optimizing charge injection and transport in electronic devices.
-
Enhancing Solubility and Processability: The non-planar structure of the dioxole ring can disrupt intermolecular packing, leading to improved solubility of the resulting polymers and small molecules in common organic solvents. This is a crucial aspect for solution-based fabrication techniques, which are essential for low-cost, large-area device manufacturing.
-
Modulating Intermolecular Interactions: The unique geometry and electronic distribution of the benzo[d]dioxole moiety can influence the solid-state packing of the material, which in turn affects charge carrier mobility.
Key Applications and Synthetic Strategies
The primary application of 4-Iodobenzo[d]dioxole in materials science lies in its use as a monomer in the synthesis of conjugated polymers and as a core component in the construction of functional small molecules. The principal synthetic methodologies are palladium-catalyzed cross-coupling reactions.
Synthesis of Conjugated Polymers via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[1][2] In the context of polymer synthesis, 4-Iodobenzo[d]dioxole can be copolymerized with a variety of aromatic bis(boronic acid) or bis(boronic ester) comonomers to yield donor-acceptor (D-A) or donor-donor (D-D) type conjugated polymers.
Experimental Protocol: Suzuki-Miyaura Polymerization of 4-Iodobenzo[d]dioxole with a Diboronic Acid Comonomer
This protocol provides a general procedure for the synthesis of a copolymer of 4-Iodobenzo[d]dioxole and a generic aromatic diboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific comonomers.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv.)
-
Aromatic diboronic acid or ester (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2-4 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand (4-8 mol%)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3-4 equiv.)
-
Anhydrous toluene or dioxane
-
Aliquat 336 (phase transfer catalyst, optional)
-
Degassed water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-Iodobenzo[d]dioxole, the aromatic diboronic acid comonomer, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Addition of Base and Solvents: Under the inert atmosphere, add the base, followed by the degassed organic solvent and a small amount of degassed water (e.g., toluene:water 10:1 v/v). If using a phase transfer catalyst, add it at this stage.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture at regular intervals.
-
Work-up: Once the desired molecular weight is achieved, cool the mixture to room temperature. Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is then extracted with a good solvent (e.g., chloroform or chlorobenzene) and reprecipitated into a non-solvent.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/H₂O | 85 |
Visualization: Suzuki-Miyaura Polymerization Workflow
References
The Strategic Utility of 4-Iodobenzo[d]dioxole in the Synthesis of Medicinally Relevant Heterocyclic Scaffolds
Introduction: The Privileged Benzo[d]dioxole Moiety and the Versatility of its Iodo-Functionalized Precursor
The benzo[d][1][2]dioxole (or methylenedioxyphenyl) scaffold is a cornerstone in medicinal chemistry, frequently incorporated into the structures of pharmacologically active compounds to modulate their biological activity, metabolic stability, and pharmacokinetic properties.[2][3][4] Its presence in numerous natural products and synthetic drugs underscores its significance as a "privileged" structural motif. The strategic introduction of this moiety into complex molecular architectures is therefore of paramount importance in drug discovery and development. 4-Iodobenzo[d]dioxole emerges as a highly versatile and reactive building block for this purpose. The carbon-iodine bond is the most reactive among the halogens for oxidative addition in transition metal-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This application note provides an in-depth guide to the synthetic utility of 4-iodobenzo[d]dioxole, focusing on key reaction protocols and their application in the construction of diverse heterocyclic systems.
Core Synthetic Strategies Employing 4-Iodobenzo[d]dioxole
The primary synthetic transformations involving 4-iodobenzo[d]dioxole are palladium-catalyzed cross-coupling reactions and intramolecular cyclization strategies. These methods provide robust and flexible pathways to a wide array of heterocyclic compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and iodoarenes like 4-iodobenzo[d]dioxole are ideal substrates. The two most pivotal reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation with boronic acids and the Sonogashira coupling for the introduction of alkyne fragments.
The Suzuki-Miyaura reaction is a powerful method for constructing biaryl scaffolds, which are prevalent in many active pharmaceutical ingredients (APIs).[5] The reaction of 4-iodobenzo[d]dioxole with various aryl or heteroaryl boronic acids provides a direct route to substituted benzo[d]dioxole derivatives.
Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond of 4-iodobenzo[d]dioxole, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst.[5][6]
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodobenzo[d]dioxole
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-iodobenzo[d]dioxole with a generic arylboronic acid.[1][6]
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water, degassed
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-iodobenzo[d]dioxole (1.0 mmol, 248 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (0.02-0.05 mmol).
-
Add 1,4-dioxane (e.g., 10 mL) and degassed water (e.g., 2 mL).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[1]
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄ is air-stable and effective; other catalysts may offer higher turnover for specific substrates.[1][6] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for activating the boronic acid for transmetalation.[5][6] |
| Solvent | Dioxane/H₂O, Toluene/Ethanol/H₂O | A biphasic solvent system is often optimal for dissolving both organic and inorganic reagents.[1] |
| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition step.[5] |
The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, providing access to arylalkynes.[7] These are valuable intermediates for synthesizing more complex heterocyclic systems through subsequent cyclization reactions.
Reaction Principle: This reaction involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium complex.[7][8]
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
Protocol 2: General Procedure for Sonogashira Coupling of 4-Iodobenzo[d]dioxole
This protocol outlines a standard procedure for the copper-co-catalyzed Sonogashira coupling.[7][8]
Materials:
-
4-Iodobenzo[d]dioxole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodobenzo[d]dioxole (1.0 mmol, 248 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Add the anhydrous solvent (5-10 mL) followed by the amine base (3.0 mmol).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction to the desired temperature (often 50-80 °C) and monitor its progress by TLC.[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and then with brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Intramolecular Cyclization for Heterocycle Annulation
The products derived from cross-coupling reactions of 4-iodobenzo[d]dioxole can serve as precursors for intramolecular cyclization, leading to the formation of fused heterocyclic systems. A notable example is the synthesis of phenanthridine derivatives.[9]
Phenanthridine and its derivatives are an important class of nitrogen-containing heterocycles with a broad range of biological activities.[10] A common synthetic route involves the cyclization of N-(biphenyl-2-yl)amides or related structures, which can be constructed using 4-iodobenzo[d]dioxole as a starting material. While various methods exist, palladium-catalyzed intramolecular C-H arylation is a modern and efficient approach.[9][11]
Conceptual Workflow:
-
Suzuki Coupling: 4-Iodobenzo[d]dioxole is coupled with a suitable ortho-substituted aminophenylboronic acid derivative to form a biphenyl intermediate.
-
Amide Formation: The amino group of the biphenyl intermediate is acylated.
-
Intramolecular C-H Activation/Cyclization: The resulting amide undergoes a palladium-catalyzed intramolecular cyclization to form the phenanthridinone core, which can be further modified.
Caption: Synthetic pathway to phenanthridinones from 4-iodobenzo[d]dioxole.
Applications in Drug Discovery and Materials Science
The heterocyclic compounds synthesized from 4-iodobenzo[d]dioxole are of significant interest to researchers in drug development and materials science. The benzo[d]dioxole moiety is known to interact with various biological targets and can improve the metabolic profile of drug candidates.[3][4] For instance, derivatives of this scaffold have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4] The rigid, planar structures of phenanthridines make them suitable as DNA intercalators and fluorescent probes.[10] The arylalkynes produced via Sonogashira coupling are precursors to a vast range of more complex heterocyclic systems and functional materials.[12]
Conclusion
4-Iodobenzo[d]dioxole is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allows for the efficient construction of complex molecular scaffolds. Furthermore, the products of these reactions can be elaborated through intramolecular cyclization to generate medicinally relevant fused heterocyclic systems. The protocols and strategies outlined in this application note provide a solid foundation for researchers to leverage the synthetic potential of 4-iodobenzo[d]dioxole in their pursuit of novel therapeutics and advanced materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. staff-beta.najah.edu [staff-beta.najah.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
- 10. Phenanthridine - Wikipedia [en.wikipedia.org]
- 11. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Iodobenzo[d]dioxole
An in-depth guide to optimizing Suzuki coupling reactions with 4-iodobenzo[d]dioxole, designed for chemistry professionals.
Welcome to the technical support hub for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-iodobenzo[d]dioxole. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies in a direct question-and-answer format. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Part 1: Foundational Principles & Key Parameters
Before diving into specific troubleshooting scenarios, understanding the substrate's nature is paramount. 4-Iodobenzo[d]dioxole is an electron-rich aryl iodide. While the carbon-iodine bond is highly reactive and predisposed to oxidative addition, the electron-donating nature of the benzodioxole ring can modulate this reactivity.[1][2] Success hinges on carefully selecting a catalytic system that balances high activity with stability to prevent common side reactions.
The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, involving a palladium catalyst, a base, and a solvent system to couple an organohalide with an organoboron compound.[2][3] The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Frequently Asked Questions (FAQs)
Q1: What makes 4-iodobenzo[d]dioxole a potentially challenging substrate despite having a reactive C-I bond?
A: The primary challenge arises from its electron-rich nature. Electron-donating groups on the aryl halide increase the electron density of the carbon-halogen bond, which can slow the rate of oxidative addition, often the rate-determining step in the catalytic cycle.[1] While the C-I bond is the most reactive among halides (I > OTf > Br >> Cl), an inefficient catalyst system may still lead to a sluggish reaction or favor side reactions.[4]
Q2: Why is the choice of base so critical for this reaction?
A: The base is essential for the transmetalation step.[1][4] It activates the organoboron compound (e.g., boronic acid) by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[4] The base's strength, solubility, and compatibility with the substrates are all crucial factors that can dramatically influence the reaction's outcome.[1][5]
Q3: Do I need to use anhydrous conditions for this Suzuki coupling?
A: Not always. In many cases, a small amount of water is beneficial, as it can help dissolve inorganic bases like K₃PO₄ or K₂CO₃, thereby accelerating the reaction.[6] However, excess water can promote undesired side reactions, most notably the protodeboronation of the boronic acid coupling partner.[2][6] If protodeboronation is a significant issue, switching to anhydrous conditions with an organic-soluble base like cesium carbonate (Cs₂CO₃) may be necessary.[1][6]
Part 3: Troubleshooting Guide for Low Yield & Side Reactions
This section addresses specific problems encountered during the experiment.
Caption: A decision-making workflow for troubleshooting low-yield Suzuki couplings.
Q4: My reaction has a low yield, and I see significant starting material remaining. How can I drive the reaction to completion?
A: This indicates a stalled reaction, likely due to an insufficiently active catalytic system or suboptimal conditions.
-
Causality: The electron-rich nature of 4-iodobenzo[d]dioxole may require a highly active catalyst to overcome the energy barrier for oxidative addition.[1] Standard catalysts like Pd(PPh₃)₄ can be ineffective for such challenging substrates.[1]
-
Solution 1: Enhance the Catalyst System. Switch to a more robust catalyst system known for coupling electron-rich halides. Bulky, electron-rich phosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are industry standards.[1] They accelerate both oxidative addition and the final reductive elimination step.[1][7]
-
Solution 2: Optimize Reaction Conditions. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80 °C to 100-110 °C) can improve the rate.[1][4] Additionally, the choice of base and solvent is critical. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.[1]
| Catalyst System Component | Recommended for 4-Iodobenzo[d]dioxole | Rationale |
| Palladium Pre-catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Common, reliable sources of Pd(0) when paired with a ligand.[8] |
| Palladium Pre-catalyst (Advanced) | XPhos Pd G2/G3, SPhos Pd G2/G3 | Air-stable pre-catalysts that ensure efficient generation of the active species.[8][9] |
| Ligand Class | Buchwald Biaryl Phosphines | Bulky and electron-rich, ideal for promoting oxidative addition of electron-rich aryl halides.[1][10] |
| Specific Ligands | SPhos, XPhos | Proven to be highly effective for challenging Suzuki couplings.[1][8] |
Q5: My starting material is fully consumed, but the product yield is low. What are the likely side reactions and their solutions?
A: Consumption of starting material with low product yield points towards competing side reactions. The most common culprits are protodeboronation, homocoupling, and dehalogenation.[2][5]
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, consuming your coupling partner.[1]
-
Diagnosis: Detect the arene byproduct (R-H) corresponding to your boronic acid via GC-MS or LC-MS.
-
Solution: Minimize water in the reaction. If using an aqueous system, reduce the water content. Alternatively, switch to anhydrous conditions with a base like K₃PO₄ or Cs₂CO₃ in a dry solvent like dioxane or toluene.[6] Using boronic esters (e.g., pinacol esters) can also increase stability.[2]
-
-
Homocoupling: This is the coupling of two boronic acid molecules (R-R) or two aryl halide molecules (Ar-Ar).
-
Diagnosis: Detect the R-R or Ar-Ar dimer byproducts. Boronic acid homocoupling is often promoted by the presence of oxygen or Pd(II) species.[2]
-
Solution: Ensure rigorous exclusion of oxygen. Solvents must be thoroughly degassed (e.g., via freeze-pump-thaw or sparging with argon/nitrogen for an extended period).[5][11] Use a fresh, high-quality palladium source, preferably a Pd(0) pre-catalyst, to minimize initial Pd(II) concentration.[2][9]
-
-
Dehalogenation: This is the reduction of the aryl iodide to the parent benzo[d]dioxole (Ar-H).
| Problem | Probable Cause | Recommended Solution |
| Protodeboronation | Excess water; overly strong base (e.g., hydroxides).[1][6] | Use anhydrous solvents; switch to K₃PO₄ or Cs₂CO₃; use boronic esters.[2][6] |
| Homocoupling | Oxygen contamination; unstable Pd(II) pre-catalyst.[2] | Rigorously degas all reagents and solvents; use a stable Pd(0) source.[5][11] |
| Dehalogenation | Inefficient catalyst system; side reaction with solvent or base.[2][5] | Use a more active ligand (SPhos, XPhos); screen different bases.[1][5] |
Part 4: Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with 4-Iodobenzo[d]dioxole
This protocol provides a robust starting point for optimization.
-
Materials:
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 4-iodobenzo[d]dioxole, the arylboronic acid, and K₃PO₄.[1]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1][5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the SPhos ligand.
-
Solvent Addition: Add the previously degassed dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.[4][7] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Cross-Coupling Reactions of 4-Iodobenzo[d]dioxole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the palladium-catalyzed cross-coupling of 4-iodobenzo[d]dioxole. The unique electronic properties of the benzo[d]dioxole (methylenedioxyphenyl) moiety can influence reaction pathways, making a nuanced approach to optimization essential.
Core Principles & General Troubleshooting
Before addressing specific issues, it is crucial to recognize that the success of any cross-coupling reaction hinges on a few foundational principles. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination[1][2][3]. Side reactions are competing pathways that divert the catalyst or substrates from this productive cycle.
Initial Setup Checklist:
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Ensure all reactions are conducted under a rigorously maintained inert atmosphere (Argon or Nitrogen). This involves using Schlenk techniques or a glovebox and properly degassing all solvents and reagents[4][5].
-
Reagent Quality: Use high-purity reagents. Solvents should be anhydrous, as water can be a proton source for dehalogenation and can affect the activity of the base[6][7].
-
Catalyst Precursor: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-formed precatalysts) can influence the initial activation phase and the concentration of active Pd(0)[1][8].
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds but is susceptible to several side reactions, particularly homocoupling and dehalogenation[9].
Q1: I am observing significant formation of 5,5'-bi(benzo[d]dioxole), the homocoupled dimer of my starting material. What causes this and how can I minimize it?
A1: Homocoupling of 4-iodobenzo[d]dioxole is a common side reaction that competes with the desired cross-coupling pathway. It can arise from several mechanistic routes, often influenced by the reaction conditions.
Root Causes & Mechanistic Insight:
-
Oxygen-Mediated Pathway: The presence of trace oxygen can promote the oxidative homocoupling of the organoboron reagent, but it can also facilitate pathways for aryl halide homocoupling[4][5].
-
High Catalyst Concentration: Elevated local concentrations of the Pd(0) catalyst can increase the probability of a second oxidative addition to an aryl-palladium(II) intermediate, leading to a Pd(IV) species that can reductively eliminate to form the dimer.
-
Slow Transmetalation: If the transmetalation step (reaction with the boronic acid) is slow relative to the oxidative addition, the concentration of the Ar-Pd(II)-I intermediate increases, providing more opportunity for side reactions like homocoupling.
Troubleshooting Protocol:
-
Ensure Rigorous Anaerobic Conditions: This is the most critical first step.
-
Optimize Catalyst Loading & Addition:
-
Action: Reduce the palladium catalyst loading to 0.5–2 mol%. If using a solid precatalyst, ensure it dissolves completely before adding other reagents.
-
Rationale: High catalyst concentrations can favor bimolecular side reactions.
-
-
Select an Appropriate Ligand:
-
Control Reaction Temperature:
-
Action: Run the reaction at the lowest temperature that provides a reasonable rate for the desired transformation. Start around 60-80 °C and monitor by TLC or GC-MS.
-
Rationale: Higher temperatures can accelerate side reactions non-selectively[8].
-
Q2: My primary byproduct is benzo[d]dioxole, resulting from proto-deiodination. How can I prevent this loss of the halide?
A2: Proto-deiodination (or dehalogenation) is the replacement of the iodine atom with a hydrogen atom. This side reaction reduces the yield of the desired product and consumes the starting material.
Root Causes & Mechanistic Insight:
-
Hydride Source: The reaction can generate a palladium-hydride (Pd-H) species. This can occur through the decomposition of solvents (like DMF), the presence of water, or interaction with certain bases or additives[6][11][12]. This Pd-H species can then react with 4-iodobenzo[d]dioxole in a reductive process.
-
Base Choice: Strong, sterically hindered bases (e.g., alkoxides) in the presence of a proton source can facilitate the formation of Pd-H species.
Troubleshooting Protocol:
-
Use Anhydrous Conditions:
-
Action: Meticulously dry all solvents and reagents. Use freshly distilled solvents or those from a solvent purification system.
-
Rationale: Water is a common proton source that can lead to the formation of Pd-H species[6].
-
-
Select an Appropriate Base:
-
Action: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₂CO₃ or K₃PO₄[13][14].
-
Rationale: The choice of base is critical. Weaker bases are often less prone to promoting pathways that lead to dehalogenation[13][14]. A change in base can even alter the rate-determining step of the reaction, providing a powerful optimization tool[13].
-
-
Optimize Ligand and Temperature:
-
Action: Employ bulky, electron-donating ligands that accelerate reductive elimination. Lowering the reaction temperature can also disfavor the dehalogenation pathway.
-
Rationale: The kinetics of dehalogenation versus productive coupling can be temperature-dependent.
-
Troubleshooting Workflow for Suzuki Coupling
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Iodobenzo[d]dioxole
Welcome to the technical support resource for the purification of 4-Iodobenzo[d]dioxole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.
Diagram: General Purification Workflow
Technical Support Center: Catalyst Deactivation in 4-Iodobenzo[d]dioxole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Iodobenzo[d]dioxole. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of catalyst deactivation in cross-coupling reactions involving this important building block. Our goal is to equip you with the scientific understanding and practical steps to diagnose and overcome these issues, ensuring the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with 4-Iodobenzo[d]dioxole has turned black and stalled. What is happening?
A1: The formation of a black precipitate is a common indicator of catalyst deactivation, specifically the formation of palladium black.[1] This occurs when the active Pd(0) catalyst species agglomerate into larger, inactive palladium metal particles that precipitate out of the solution. This process is often irreversible and effectively removes the catalyst from the reaction cycle. Key causes include:
-
Exposure to Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species, which can then lead to the formation of palladium black.[2]
-
Ligand Degradation: The phosphine ligands used to stabilize the palladium center can degrade at elevated temperatures, leaving the palladium atoms exposed and prone to aggregation.[1]
-
Slow Oxidative Addition: If the initial step of the catalytic cycle, the oxidative addition of 4-Iodobenzo[d]dioxole to the Pd(0) center, is slow, the concentration of the unstable Pd(0) species can increase, leading to a higher likelihood of aggregation.[1]
Q2: I've heard that iodide from aryl iodides can be a catalyst poison. Is this a concern with 4-Iodobenzo[d]dioxole?
A2: Iodide can indeed interact with the palladium catalyst and, under certain conditions, act as a poison. As a "soft" ligand, iodide can form strong bonds with the "soft" palladium center.[3] This can lead to the formation of catalytically inactive palladium dimers bridged by iodo ligands.[3] However, the extent of this inhibition is highly dependent on the specific reaction type. While it can be a significant issue in reactions like Buchwald-Hartwig amination, it is generally less of a problem in Suzuki and Sonogashira couplings under typical conditions.[3]
Q3: How critical is maintaining an inert atmosphere when working with 4-Iodobenzo[d]dioxole and palladium catalysts?
A3: Maintaining a strictly inert atmosphere is absolutely critical. As mentioned, oxygen is a primary culprit in the deactivation of the active Pd(0) catalyst.[2] Rigorous degassing of all solvents and reagents, and conducting the reaction under a positive pressure of an inert gas like argon or nitrogen, is essential to prevent oxidative degradation of the catalyst and ensure consistent reaction outcomes.
Q4: Can the 4-Iodobenzo[d]dioxole starting material itself be a source of catalyst deactivation?
A4: While the benzodioxole moiety is generally stable, the purity of your 4-Iodobenzo[d]dioxole is crucial. Impurities from its synthesis can act as catalyst poisons. Common culprits to be aware of in aryl halides include:
-
Residual starting materials or reagents: Depending on the synthetic route, these could include compounds that can coordinate to the palladium center.
-
Heavy metal contaminants: Trace amounts of other metals can interfere with the catalytic cycle.
It is always recommended to use highly purified 4-Iodobenzo[d]dioxole for consistent and optimal results. If you suspect impurities, consider purification by recrystallization or chromatography.
Troubleshooting Guide
Issue 1: Low or No Conversion of 4-Iodobenzo[d]dioxole
Q: My Suzuki/Sonogashira/Heck reaction is not proceeding, or the conversion of 4-Iodobenzo[d]dioxole is very low. How can I troubleshoot this?
A: Low or no conversion is a common problem that can often be traced back to catalyst inactivity. Here is a systematic approach to diagnose and solve the issue:
Step 1: Verify Reagent and Catalyst Quality
-
Reagent Purity: Impurities in your 4-Iodobenzo[d]dioxole, coupling partner (e.g., boronic acid, alkyne), base, or solvent can poison the catalyst.[2]
-
Solvent and Base: Use anhydrous, degassed solvents. Ensure your base is of high purity and has been stored properly to avoid moisture absorption.
Experimental Protocol: Reagent Purity Check
-
Control Reaction: Run the reaction using a trusted, high-purity batch of all reagents as a positive control.
-
Systematic Substitution: Sequentially substitute each reagent in the control reaction with the batch you are using in your problematic reaction.
-
Analysis: A significant drop in yield upon substitution of a particular reagent points to it being the source of the impurity.
Step 2: Optimize Reaction Conditions
-
Temperature: High temperatures can accelerate catalyst decomposition.[3] Conversely, a temperature that is too low may result in a sluggish reaction. Perform a temperature screen to find the optimal balance.
-
Base Selection: The choice and quality of the base are critical. For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄. For Sonogashira reactions, an amine base like triethylamine or diisopropylamine is typically used.[4] The base should be strong enough to facilitate the desired step in the catalytic cycle but not so strong as to cause degradation of your substrate or ligand.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. For electron-rich aryl iodides like 4-Iodobenzo[d]dioxole, bulky and electron-rich phosphine ligands are often effective.[4]
| Reaction Type | Recommended Ligand Classes | Examples | Rationale |
| Suzuki | Buchwald-type biaryl phosphines | SPhos, XPhos, RuPhos | Promote efficient oxidative addition and reductive elimination. |
| Sonogashira | Triphenylphosphine and its derivatives | PPh₃, P(t-Bu)₃ | Stabilize the Pd(0) species and facilitate the catalytic cycle.[4] |
| Heck | Phosphines or N-heterocyclic carbenes (NHCs) | P(o-tolyl)₃, IPr | Influence regioselectivity and catalyst stability.[5] |
Step 3: Ensure a Rigorously Inert Atmosphere
-
Degassing Technique: Employ a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas for an adequate amount of time.
-
Reaction Setup: Use Schlenk techniques or a glovebox to set up your reaction. Ensure all glassware is flame-dried to remove adsorbed moisture and oxygen.
Issue 2: Significant Side Product Formation
Q: I am observing significant amounts of homocoupling of my coupling partner and/or dehalogenation of 4-Iodobenzo[d]dioxole. How can I minimize these side reactions?
A: Side reactions compete with your desired transformation and reduce your yield. Here’s how to address them:
-
Homocoupling: This is often promoted by the presence of oxygen.[6]
-
Solution: Rigorous degassing of all reagents and solvents is the most effective way to minimize homocoupling. Using a direct Pd(0) source or a precatalyst that efficiently generates Pd(0) can also help.
-
-
Dehalogenation (Protodeiodination): This is the replacement of the iodine atom with a hydrogen atom.
-
Solution: This can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[7] Try using a milder base or lowering the reaction temperature. Employing a more efficient catalyst system that favors the cross-coupling pathway can also be beneficial.
-
Visualizing the Process
Catalytic Cycle and Deactivation Pathways
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Conversion in 4-Iodobenzo[d]dioxole Reactions
Welcome to the technical support center for synthetic reactions involving 4-Iodobenzo[d]dioxole. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion and suboptimal yields in cross-coupling and other palladium-catalyzed reactions.
The 1,3-benzodioxole moiety is a crucial structural motif found in numerous natural products, pharmaceuticals, and agrochemicals.[1][2] 4-Iodobenzo[d]dioxole serves as a key building block for introducing this group, particularly via robust C-C bond-forming reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4][5] However, achieving high efficiency with this substrate requires careful attention to reagent quality, catalyst integrity, and reaction conditions. This guide provides a structured, question-and-answer approach to troubleshoot the most frequent challenges.
General Troubleshooting Workflow for Low Conversion
When a reaction delivers a lower-than-expected yield, a systematic diagnostic approach is essential. Before diving into specific reaction types, consider the following universal checklist. This workflow helps to isolate the variable most likely responsible for the poor outcome.
Caption: General diagnostic workflow for troubleshooting low conversion.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Catalyst System & Inert Atmosphere
Question 1: My reaction mixture turned black and precipitated a fine black powder, resulting in no desired product. What happened?
Answer: This is a classic sign of palladium catalyst decomposition, often referred to as "palladium black." The catalytically active Pd(0) species is unstable and can aggregate and precipitate out of the solution, halting the catalytic cycle.[6]
-
Causality:
-
Oxygen Exposure: The most common cause is the failure to maintain a strictly inert atmosphere. The active Pd(0) catalyst is readily oxidized by trace oxygen, leading to inactive Pd(II) and subsequent decomposition.[7][8]
-
Ligand Dissociation/Decomposition: Phosphine ligands stabilize the palladium center. At high temperatures, or if the ligand is not bulky or electron-rich enough, it can dissociate, leaving the Pd(0) center exposed and prone to aggregation.
-
In-situ Reduction Failure: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) may be inefficient. In some cases, this reduction relies on the oxidation of a phosphine ligand or homocoupling of the boronic acid partner, which can be unreliable.[9]
-
-
Troubleshooting Protocol:
-
Improve Inert Atmosphere Technique: Ensure all glassware is oven or flame-dried immediately before use.[10] Assemble the apparatus hot under a stream of inert gas (Argon or Nitrogen).
-
Thoroughly Degas Solvents and Reagents: Use a "freeze-pump-thaw" method (3 cycles) for the reaction solvent. This is more effective than simply bubbling gas through the liquid.[8] Purge the reaction vessel containing the solid reagents by evacuating and backfilling with inert gas multiple times before adding the solvent.[11]
-
Select a More Stable Catalyst: Consider using modern, pre-formed Pd(0) sources or more stable and active Pd(II) precatalysts that are designed for easier in-situ reduction (e.g., Buchwald precatalysts).
-
Optimize Ligand Choice: For electron-rich aryl iodides, bulky, electron-donating phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and activity.[8]
-
Question 2: My Suzuki-Miyaura coupling is sluggish or stalls completely, even with a good inert atmosphere. What other catalyst-related issues could be at play?
Answer: Assuming oxygen is not the culprit, the issue likely lies with the specific components of the catalytic system or their interaction with the substrate.
-
Causality:
-
Ineffective Base: The base is critical for activating the boronic acid in the transmetalation step. Its effectiveness depends on its strength, solubility, and compatibility with the solvent. An inorganic base like K₃PO₄ or K₂CO₃ may have poor solubility in purely organic solvents like toluene or dioxane, hindering the reaction.[8][12]
-
Boronic Acid Instability: Boronic acids can dehydrate to form cyclic boroxine trimers, which are often less reactive. They can also be prone to protodeborylation (cleavage of the C-B bond) under certain conditions.[6][12]
-
Poor Ligand Choice for Aryl Iodides: While aryl iodides are the most reactive halides, some catalyst systems, particularly those with less electron-rich ligands like PPh₃, can form very stable Pd(II)-Iodo intermediates that are slow to undergo transmetalation, especially at lower temperatures.[13][14]
-
-
Troubleshooting Protocol:
-
Screen Bases and Solvents: If using an inorganic base, adding a co-solvent of water (e.g., Toluene/H₂O 9:1) can dramatically improve its solubility and accelerate the reaction.[8] Alternatively, screen different bases like Cs₂CO₃ (often more soluble) or an organic base.
-
Use a Boronate Ester: To circumvent boronic acid instability, switch to a more robust boronate ester, such as a pinacol ester (Bpin). These are less prone to decomposition and boroxine formation.
-
Change the Ligand: Switch to a more electron-rich and bulky ligand that is known to accelerate the reductive elimination and transmetalation steps.
-
Category 2: Substrate & Reagent Quality
Question 3: I've confirmed my catalyst system and setup are perfect, but the conversion of 4-Iodobenzo[d]dioxole remains low. Could the starting material be the problem?
Answer: Absolutely. The purity and stability of your starting materials are paramount. The benzodioxole ring itself can be sensitive under certain conditions, and impurities in the aryl iodide can act as catalyst poisons.
-
Causality:
-
Impurity Inhibition: The 4-Iodobenzo[d]dioxole may contain residual reagents from its synthesis (e.g., iodine, oxidizing agents) that can interfere with the palladium catalyst.
-
Substrate Decomposition: While generally stable, the methylenedioxy bridge of the benzodioxole can be sensitive to strong acids or high temperatures, potentially leading to byproducts.[15][16]
-
Poor Quality of Coupling Partner: As mentioned for Suzuki reactions, the boronic acid partner is a common point of failure. For other couplings, the terminal alkyne (Sonogashira) or alkene (Heck) must be pure.
-
-
Troubleshooting Protocol:
-
Re-purify the Substrate: Purify the 4-Iodobenzo[d]dioxole by recrystallization or column chromatography to remove potential inhibitors. Confirm its purity by ¹H NMR and GC-MS.
-
Check Partner Reagent: Use a fresh bottle of the coupling partner or purify it if its quality is suspect. For example, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) if not stored properly.[17][18]
-
Analyze the Crude Reaction: Before workup, take a small aliquot of the reaction mixture and analyze it by TLC, GC-MS, or LC-MS. Look for the starting material, the desired product, and any major byproducts. This can provide clues; for instance, observing a large amount of homocoupled alkyne in a Sonogashira reaction points to issues with the copper co-catalyst or oxidative conditions.[6][19]
-
Experimental Protocols & Data Tables
Protocol 1: Rigorous Degassing of Reaction Solvent via Freeze-Pump-Thaw
This procedure is essential for removing dissolved oxygen, a primary catalyst poison.
-
Place the required volume of anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar and a high-vacuum stopcock. The flask should be no more than half full.
-
Freeze the solvent by slowly immersing the flask in a bath of liquid nitrogen with gentle swirling.
-
Once the solvent is completely frozen, open the stopcock to a high-vacuum line (<1 mmHg) and evacuate for 5-10 minutes.
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbles being released from the liquid.
-
Repeat this freeze-pump-thaw cycle two more times for a total of three cycles.
-
After the final thaw, backfill the flask with a positive pressure of inert gas (Argon or Nitrogen). The solvent is now ready for use.
Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
This table provides experimentally validated starting points for various reactions with 4-Iodobenzo[d]dioxole. Optimization may be required for specific coupling partners.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Reference(s) |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | [8] |
| Heck | Pd(OAc)₂ (1%) | P(o-tolyl)₃ (2%) | Et₃N (1.5) | DMF or DMA | 100-120 | [20][21][22] |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2%) | None | Et₃N / Piperidine | THF or DMF | RT - 60 | [5][17] |
| Sonogashira (Cu-free) | Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ (2.0) | Dioxane | 80-100 | [23] |
Note: For Sonogashira reactions, a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) is typically required unless specified as "Cu-free".[18]
Visualizing the Problem: A Simplified Catalytic Cycle
Understanding the catalytic cycle helps pinpoint where a reaction might be failing. The Suzuki-Miyaura coupling is a representative example.
Caption: Simplified Suzuki-Miyaura cycle showing key failure points.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 16. Improved Process for the Continuous Acylation of 1,3-Benzodioxole [mdpi.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 21. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Deiodination of 4-Iodobenzo[d]dioxole
Welcome to the technical support center for handling 4-Iodobenzo[d]dioxole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Deiodination, the undesired substitution of the iodine atom with hydrogen, is a common pitfall that can lead to significant yield loss and complex purification challenges. This document provides in-depth, mechanistically-grounded troubleshooting advice to help you mitigate this side reaction and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is 4-Iodobenzo[d]dioxole so susceptible to deiodination?
A1: The susceptibility of 4-Iodobenzo[d]dioxole to deiodination stems from several electronic and mechanistic factors:
-
Electron-Rich Nature: The benzodioxole ring is an electron-donating group. This increases the electron density on the aromatic ring, which can facilitate certain side reactions, particularly in the context of palladium-catalyzed cross-couplings.[1][2]
-
C-I Bond Weakness: The Carbon-Iodine bond is the weakest among the carbon-halogen bonds (C-I < C-Br < C-Cl). This makes it more prone to cleavage, not only in the desired oxidative addition step of cross-coupling reactions but also in undesired side pathways.
-
Formation of Palladium-Hydride Species: In palladium-catalyzed reactions, the formation of palladium-hydride (Pd-H) species is a primary cause of deiodination, also known as hydrodehalogenation.[3] These Pd-H species can arise from reactions of the palladium complex with bases, trace water, or alcoholic solvents. The subsequent reductive elimination of Ar-H from an Ar-Pd-H intermediate is often kinetically facile.[3][4]
Q2: In which common reactions is deiodination of 4-Iodobenzo[d]dioxole a major concern?
A2: Deiodination is a significant side reaction in several key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Heck, Sonogashira, etc.): This is the most common scenario. The delicate balance of the catalytic cycle can be tipped towards the formation of the deiodinated byproduct, benzo[d]dioxole.[1][2]
-
Metal-Halogen Exchange (Grignard or Organolithium Formation): When preparing the Grignard or lithiated species of 4-Iodobenzo[d]dioxole, premature quenching of the highly basic organometallic intermediate by trace protic sources leads directly to benzo[d]dioxole. This process is extremely sensitive to reaction conditions.[5]
-
Storage and Handling: While generally stable, prolonged exposure to light and potential contaminants can lead to slow degradation over time.
Q3: What analytical signs point towards a deiodination issue?
A3: Typically, you will observe the following during reaction monitoring (TLC, LC-MS, GC-MS) or after workup (NMR):
-
Appearance of a new, less polar spot/peak: The deiodinated byproduct, benzo[d]dioxole (MW: 122.12 g/mol ), is significantly less polar and more volatile than the starting material, 4-Iodobenzo[d]dioxole (MW: 248.02 g/mol ).
-
Mass Spectrometry Data: Look for a mass peak corresponding to [M+H]⁺ = 123 or a molecular ion M⁺ = 122 for the byproduct.
-
¹H NMR Spectroscopy: The aromatic region of the NMR spectrum will show the clean disappearance of the characteristic splitting pattern of the iodo-substituted ring and the appearance of the more symmetric pattern of benzo[d]dioxole.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
This is the most frequent area where deiodination compromises results. The central challenge is that the rate of the undesired deiodination pathway becomes competitive with the desired cross-coupling pathway.
Problem: Significant formation of benzo[d]dioxole is observed in my Suzuki-Miyaura (or similar) coupling reaction.
Below is a systematic guide to troubleshoot and minimize this byproduct. The key is to favor the productive catalytic cycle (reductive elimination of the desired product) over the parasitic deiodination cycle.
Root Cause Analysis & Solutions
| Parameter | Potential Cause of Deiodination | Recommended Solutions & Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu, K OtBu) or hydroxide bases can generate Pd-H species, which are key culprits in hydrodehalogenation.[3][6] | Switch to milder, non-hydroxide bases. Weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are often superior choices.[3] They are less prone to generating hydride intermediates, thus starving the deiodination pathway. |
| Ligand | The ligand choice critically influences the rates of the various steps in the catalytic cycle. Some ligands may not sufficiently accelerate reductive elimination of the product, allowing time for deiodination to occur. | Use bulky, electron-rich phosphine ligands. Ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or bulky N-heterocyclic carbenes (NHCs) are highly effective.[3] These ligands promote the final, product-forming reductive elimination step, increasing the turnover rate of the productive cycle.[7][8] |
| Solvent | Protic solvents (e.g., alcohols like isopropanol) or even residual water in aprotic solvents can act as a hydride source.[1][9] | Use rigorously anhydrous, aprotic solvents. Toluene, dioxane, or THF are standard choices.[3] Ensure solvents are passed through a drying system or distilled from an appropriate drying agent. While some Suzuki protocols call for water, minimize its amount or use a biphasic system where its concentration at the catalyst is low. |
| Temperature | High reaction temperatures can accelerate catalyst decomposition and side reactions, including deiodination. | Lower the reaction temperature. While a higher temperature may be needed to drive sluggish couplings, it can be detrimental. Aim for the lowest effective temperature (e.g., 80-90 °C instead of >100 °C). If the reaction is slow, a more active catalyst system is a better solution than excessive heat. |
| Catalyst Precursor | The choice of palladium precursor and its activation can influence the prevalence of active vs. decomposition pathways. | Use a well-defined Pd(0) source or a modern pre-catalyst. Using sources like Pd₂(dba)₃ or pre-catalysts (e.g., Buchwald G3/G4 pre-catalysts) can lead to more consistent formation of the active L-Pd(0) species, reducing side reactions compared to reducing Pd(II) salts in situ. |
Workflow Diagram: Troubleshooting Deiodination in Cross-Coupling
The following diagram outlines a logical workflow for addressing deiodination issues.
Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Deiodination
This protocol incorporates best practices for coupling 4-Iodobenzo[d]dioxole with a generic arylboronic acid.
Materials:
-
4-Iodobenzo[d]dioxole (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2.2-4.4 mol%)
-
K₃PO₄ (2.0 - 3.0 eq, finely ground and dried)
-
Anhydrous Toluene
Procedure:
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a dry reaction flask equipped with a magnetic stir bar and condenser, add K₃PO₄, 4-Iodobenzo[d]dioxole, and the arylboronic acid.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ and SPhos in a small amount of anhydrous toluene.
-
Assembly: Evacuate and backfill the main reaction flask with inert gas three times. Add the anhydrous toluene via syringe, followed by the catalyst slurry.
-
Degassing (Critical Step): Bubble argon through the stirred reaction mixture for 15-20 minutes to ensure all dissolved oxygen is removed.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the benzo[d]dioxole byproduct.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography.
Troubleshooting Guide: Metal-Halogen Exchange
Problem: My attempt to form 4-(benzo[d]dioxol-4-yl)magnesium iodide or the corresponding lithiate results in complete quenching to benzo[d]dioxole.
This is almost always an issue of temperature control and the presence of adventitious proton sources. The generated organometallic is a very strong base and will react instantly with any available proton.
Root Cause Analysis & Solutions
| Parameter | Potential Cause of Deiodination (Quenching) | Recommended Solutions & Rationale |
| Moisture/Air | Trace water in the solvent, on the glassware, or from the atmosphere will protonate the organometallic. | Ensure rigorously anhydrous and inert conditions. Flame-dry all glassware under vacuum and cool under argon.[5] Use a fresh bottle of anhydrous solvent (e.g., THF, diethyl ether) from a solvent purification system or a sealed Sure/Seal™ bottle. Maintain a positive pressure of inert gas throughout the experiment. |
| Temperature | The reaction of the aryl iodide with the metal (Mg or Li) is exothermic. If the temperature rises, the highly reactive organometallic can react with the solvent (e.g., deprotonate THF). | Maintain cryogenic temperatures. The formation should be conducted at -78 °C (dry ice/acetone bath).[10] Add the alkyl lithium or aryl iodide solution dropwise to a cooled slurry of magnesium to control the exotherm. |
| Magnesium Activation | The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can inhibit the reaction initiation.[11] | Activate the magnesium. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium slurry before adding the aryl iodide.[11][12] The disappearance of the iodine color or evolution of ethylene gas indicates activation. |
| Reagent Quality | Old or improperly stored organolithium reagents (e.g., n-BuLi) will have a lower titer and contain quenching impurities. | Use freshly titrated organolithium reagents. Titrate your n-BuLi solution before use to know its exact concentration. Store it properly under an inert atmosphere. |
Mechanism Diagram: Grignard Formation and Quenching Pathway
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Byproduct Analysis in the Synthesis of 4-Iodobenzo[d]dioxole
Welcome to the technical support center for the synthesis of 4-Iodobenzo[d]dioxole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this critical synthesis. Our goal is to provide you with the expertise and practical insights necessary to optimize your reaction conditions, identify and quantify impurities, and ensure the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-Iodobenzo[d]dioxole, and what byproducts are typically associated with them?
The most prevalent method for synthesizing 4-Iodobenzo[d]dioxole is through the electrophilic iodination of 1,3-benzodioxole.[1] This reaction is favored due to the electron-rich nature of the aromatic ring, which is activated by the methylenedioxy group.
Common Iodinating Agents:
-
N-Iodosuccinimide (NIS): A mild and selective iodinating agent.[1]
-
Iodine (I₂) with an Oxidizing Agent: Often used in combination with agents like hydrogen peroxide (H₂O₂) or nitric acid (HNO₃) to generate a more potent electrophilic iodine species (I⁺).[2][3]
-
Iodine Monochloride (ICl): A highly reactive and less selective iodinating agent.[4]
Potential Byproducts:
-
Di-iodinated Products: The primary and most common byproducts are di-iodinated isomers of benzo[d]dioxole. Due to the activating nature of the methylenedioxy group, over-iodination can occur, leading to the formation of 4,5-diiodobenzo[d]dioxole or other di-substituted isomers.[5]
-
Unreacted Starting Material: Incomplete reactions can result in the presence of residual 1,3-benzodioxole.
-
Positional Isomers: While the 4-position is electronically favored, minor amounts of other positional isomers, such as 5-iodobenzo[d]dioxole, can form depending on the reaction conditions.
-
Byproducts from the Iodinating Agent: For instance, when using N-iodosuccinimide, succinimide is a common byproduct.
Q2: My reaction is producing a significant amount of di-iodinated byproducts. How can I improve the selectivity for mono-iodination?
The formation of di-iodinated products is a common challenge due to the high reactivity of the 1,3-benzodioxole ring system.[5] Here are several strategies to enhance mono-iodination selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to the 1,3-benzodioxole. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-substitution.
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can decrease the overall reaction rate and improve the kinetic selectivity for the formation of the mono-iodinated product.[5]
-
Use a Milder Iodinating Agent: If you are using a highly reactive system like I₂/HNO₃, consider switching to a milder agent like N-iodosuccinimide (NIS).[1][4]
-
Slow Addition of the Iodinating Agent: Adding the iodinating agent slowly over a period of time can help maintain a low concentration of the electrophile in the reaction mixture, thereby reducing the likelihood of a second iodination event on the already mono-iodinated product.
Q3: I am observing an unknown peak in my GC-MS analysis. What are the likely identities of this impurity?
An unknown peak in your GC-MS analysis could be one of several possibilities. Here's a logical approach to identification:
-
Analyze the Mass Spectrum:
-
Molecular Ion Peak (M⁺): Look for the molecular ion peak to determine the molecular weight of the impurity.
-
Isotope Pattern: The presence of a characteristic isotope pattern for iodine (a strong peak at m/z 127) can confirm the presence of iodine in the molecule.
-
Fragmentation Pattern: Compare the fragmentation pattern to known spectra of potential byproducts like di-iodinated isomers or unreacted starting material.
-
-
Consider Common Contaminants:
-
Solvent Impurities: Ensure the peak does not correspond to impurities in your reaction or analysis solvents.[6]
-
Residual Reagents: The peak could be from unreacted iodinating agents or their byproducts (e.g., succinimide from NIS).
-
-
Hypothesize Potential Structures:
-
If the molecular weight corresponds to a di-iodinated product (C₇H₄I₂O₂), it is likely a di-iodobenzo[d]dioxole isomer.
-
If the molecular weight matches that of the starting material (C₇H₆O₂), it is unreacted 1,3-benzodioxole.
-
Q4: What are the best analytical techniques for identifying and quantifying byproducts in my 4-Iodobenzo[d]dioxole synthesis?
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive analysis of your product and its impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra.[7] It is highly effective for detecting and identifying unreacted starting material, the desired product, and di-iodinated byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for separating compounds with lower volatility or those that may degrade at the high temperatures used in GC. It can be used for both qualitative and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the molecules present in your sample.[8][9] It is invaluable for confirming the structure of your desired product and for identifying the specific isomers of any di-iodinated byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in your sample and can help to confirm the overall structure of your product.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of 4-Iodobenzo[d]dioxole.
Issue 1: Low Conversion of Starting Material
Symptom: Significant amount of unreacted 1,3-benzodioxole detected in the crude product analysis.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficiently Activated Iodinating Agent | If using I₂, ensure the oxidizing agent (e.g., H₂O₂, HNO₃) is fresh and added in the correct stoichiometric amount.[3] | Iodine itself is a weak electrophile and requires an oxidizing agent to form the more reactive I⁺ species for efficient electrophilic aromatic substitution.[2][3][10] |
| Low Reaction Temperature | While low temperatures can improve selectivity, they can also slow down the reaction rate. Gradually increase the reaction temperature and monitor the conversion. | Increasing the temperature provides the necessary activation energy for the reaction to proceed to completion. |
| Inadequate Reaction Time | Extend the reaction time and monitor the progress by taking aliquots for analysis (e.g., by TLC or GC-MS). | Some iodination reactions, especially with milder reagents, may require longer reaction times to achieve high conversion. |
| Deactivated Catalyst (if applicable) | If using a Lewis acid catalyst, ensure it is anhydrous and added under an inert atmosphere. | Lewis acid catalysts are sensitive to moisture, which can lead to their deactivation.[11] |
Issue 2: Poor Yield of 4-Iodobenzo[d]dioxole
Symptom: The isolated yield of the desired product is significantly lower than expected, even with good conversion of the starting material.
| Potential Cause | Troubleshooting Step | Rationale |
| Formation of Multiple Byproducts | Analyze the crude reaction mixture by GC-MS or NMR to identify and quantify the byproducts. Implement the strategies from FAQ 2 to improve selectivity. | Over-iodination and the formation of positional isomers are common pathways that consume the starting material and reduce the yield of the desired product.[5] |
| Product Degradation | Ensure the work-up procedure is not too harsh. Avoid excessively high temperatures or prolonged exposure to strong acids or bases. | 4-Iodobenzo[d]dioxole, like many organic compounds, can be sensitive to harsh conditions which may lead to degradation. |
| Inefficient Purification | Optimize the purification method (e.g., column chromatography, recrystallization). For column chromatography, select an appropriate solvent system to achieve good separation between the product and byproducts. | Poor separation during purification can lead to significant product loss. |
Issue 3: Difficulty in Removing Byproducts
Symptom: Co-elution of byproducts with the desired product during column chromatography or co-crystallization during recrystallization.
| Potential Cause | Troubleshooting Step | Rationale |
| Similar Polarity of Product and Byproducts | For column chromatography, try a different solvent system with a shallower gradient or use a different stationary phase (e.g., alumina instead of silica gel). | The structural similarity between 4-Iodobenzo[d]dioxole and its di-iodinated byproducts can result in very similar polarities, making separation challenging. |
| Formation of an Azeotrope | If distillation is used for purification, check for the potential formation of an azeotrope between the product and a byproduct or solvent. | An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation, making separation by this method impossible. |
| Recrystallization Issues | Experiment with different recrystallization solvents or solvent mixtures. A slow cooling rate can often lead to the formation of purer crystals. | The choice of solvent is critical for successful recrystallization, as the product should be soluble at high temperatures and insoluble at low temperatures, while the impurities should remain soluble. |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Mixture
This protocol outlines a general method for the analysis of the crude reaction mixture to identify and semi-quantify the product and major byproducts.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.
Sample Preparation:
-
Take a small aliquot (e.g., 50 µL) of the crude reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a solution of sodium thiosulfate to remove excess iodine).
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) with the extraction solvent.
GC-MS Parameters (Example):
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-500
Data Analysis:
-
Identify the peaks corresponding to 1,3-benzodioxole, 4-Iodobenzo[d]dioxole, and any di-iodinated byproducts by comparing their retention times and mass spectra to reference data or by interpreting the fragmentation patterns.
-
The relative peak areas can be used for a semi-quantitative estimation of the composition of the crude mixture.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of 4-Iodobenzo[d]dioxole from common byproducts.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvent system: A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Glass column, collection tubes, etc.
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexane) and pour it into the column. Allow the silica to settle, ensuring a well-packed bed without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial solvent (e.g., 100% hexane). The less polar compounds (unreacted starting material) will elute first.
-
Gradient Elution (if necessary): Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds with higher polarity. The desired product, 4-Iodobenzo[d]dioxole, will typically elute before the more polar di-iodinated byproducts.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Synthetic pathway for 4-Iodobenzo[d]dioxole and major byproduct formation.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. Iodination - Common Conditions [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 7. shimadzu.com [shimadzu.com]
- 8. 4-Iodobenzoic acid(619-58-9) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
- 11. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
Technical Support Center: Reaction Monitoring for 4-Iodobenzo[d]dioxole Chemistry
Welcome to the technical support center for chemists working with 4-Iodobenzo[d]dioxole. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth information on monitoring the progress of chemical reactions involving this important building block. From simple qualitative checks to sophisticated quantitative analysis, this resource offers troubleshooting advice and frequently asked questions to ensure the success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the monitoring of reactions involving 4-Iodobenzo[d]dioxole, a key intermediate in many synthetic pathways.
Q1: What are the most common techniques for monitoring the progress of reactions with 4-Iodobenzo[d]dioxole?
A1: The choice of monitoring technique depends on the specific reaction, available equipment, and the properties of the reactants and products. The most common methods are Thin-Layer Chromatography (TLC), Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For real-time analysis, in-situ techniques like Fourier-Transform Infrared (FTIR) spectroscopy can be invaluable.[2][3]
Q2: How can I effectively use Thin-Layer Chromatography (TLC) to monitor my reaction?
A2: TLC is a rapid and cost-effective method for qualitatively monitoring a reaction's progress.[4] To effectively use TLC:
-
Choose an appropriate solvent system: A mixture of hexanes and ethyl acetate is often a good starting point for achieving good separation between the non-polar starting material (4-Iodobenzo[d]dioxole) and the typically more polar product.
-
Spotting: On a TLC plate, spot the starting material, a co-spot (a mix of the starting material and the reaction mixture), and the reaction mixture itself.
-
Visualization: After running the plate, visualize the spots under a UV lamp. If the compounds are not UV-active, staining with potassium permanganate can be effective.[1]
-
Analysis: The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[1]
Q3: When is HPLC a better choice than GC for my reaction?
A3: HPLC is generally preferred over GC when dealing with non-volatile or thermally sensitive compounds.[5] Since many derivatives of 4-Iodobenzo[d]dioxole may have high boiling points or be prone to decomposition at elevated temperatures, HPLC is often a more suitable quantitative technique.[6]
Q4: What are the key spectroscopic signatures to look for in NMR or IR when monitoring the consumption of 4-Iodobenzo[d]dioxole?
A4: In ¹H NMR spectroscopy , you would monitor the disappearance of the characteristic aromatic proton signals of 4-Iodobenzo[d]dioxole and the appearance of new signals corresponding to the product. In FTIR spectroscopy , you would look for the disappearance of the C-I stretching vibration and the appearance of new bands associated with the functional groups being introduced in the product.[3][7]
Q5: How can I overcome issues with reaction sampling for analysis?
A5: For air- or moisture-sensitive reactions, it is crucial to sample under an inert atmosphere. This can be done using a syringe through a rubber septum. For reactions at high temperatures or pressures, quenching a small aliquot of the reaction mixture in a cold solvent can prevent further reaction before analysis. For continuous, non-invasive monitoring, consider using in-situ spectroscopic techniques.[8]
II. Troubleshooting Guide
Encountering unexpected results is a common part of research. This guide provides a systematic approach to troubleshooting common issues in reactions involving 4-Iodobenzo[d]dioxole.
| Problem | Potential Cause | Recommended Solution |
| Reaction appears stalled (no change in TLC or other monitoring). | 1. Inactive Catalyst: The palladium catalyst may be deactivated.[9] | - Ensure an inert atmosphere is maintained throughout the reaction. - Use freshly opened or properly stored catalyst and ligands. |
| 2. Impure Reagents: Starting materials, solvents, or bases may contain impurities that inhibit the reaction.[9] | - Purify starting materials if necessary. - Use anhydrous solvents and ensure the base is of high purity. | |
| 3. Incorrect Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. | - Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.[10] | |
| Formation of multiple unexpected byproducts. | 1. Side Reactions: The reaction conditions may favor competing reaction pathways. | - Lower the reaction temperature. - Screen different ligands or catalyst systems that may offer higher selectivity. |
| 2. Decomposition: The starting material or product may be degrading under the reaction conditions.[11] | - Reduce the reaction time or temperature. - Ensure the reaction is not exposed to light if the compounds are light-sensitive. | |
| Difficulty in quantifying starting material and product. | 1. Poor Chromatographic Resolution: In HPLC or GC, peaks for the starting material and product may overlap. | - Optimize the chromatographic method by changing the column, mobile phase composition, or temperature gradient.[12] |
| 2. NMR Signal Overlap: In ¹H NMR, key signals for quantification may be obscured by other peaks. | - Use a higher field NMR instrument for better resolution. - Consider using ¹³C NMR or other nuclei if applicable for quantification. | |
| Low to no product yield despite consumption of starting material. | 1. Product Instability: The product may be unstable under the reaction or workup conditions.[13] | - Test the stability of the isolated product under the reaction conditions. - Modify the workup procedure to be milder (e.g., avoid strong acids or bases).[13] |
| 2. Workup Issues: The product may be lost during the extraction or purification steps.[13] | - Check all aqueous layers by TLC to ensure the product is not being discarded. - Consider alternative purification methods if the product is unstable on silica gel. |
III. Detailed Experimental Protocols
To ensure reproducible and reliable reaction monitoring, detailed protocols for the most common techniques are provided below.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
-
Plate Preparation: Draw a light pencil line about 1 cm from the bottom of a TLC plate. Mark lanes for the starting material (SM), a co-spot (CO), and the reaction mixture (RXN).
-
Spotting:
-
Dissolve a small amount of the 4-Iodobenzo[d]dioxole starting material in a suitable solvent (e.g., ethyl acetate) and spot it in the "SM" lane.
-
Using a capillary tube, take a small aliquot of the reaction mixture and spot it in the "RXN" lane.
-
In the "CO" lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system (e.g., 80:20 Hexanes:Ethyl Acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If necessary, use a potassium permanganate stain to visualize the spots.[1]
-
Analysis: The reaction is complete when the starting material spot is absent in the "RXN" lane. The appearance of a new spot (the product) should be evident.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation:
-
Prepare a standard solution of the 4-Iodobenzo[d]dioxole starting material of known concentration.
-
At various time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent (e.g., acetonitrile) in a vial. This also serves to precipitate any solids.
-
Filter the diluted sample through a syringe filter (0.45 µm) into an HPLC vial.
-
-
HPLC Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start with 50% B and ramp to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and product absorb (e.g., 254 nm).
-
-
Data Analysis:
-
Inject the standard solution to determine the retention time and response factor of the starting material.
-
Inject the reaction samples.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. This allows for the calculation of percent conversion.
-
Protocol 3: In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy
-
Setup: Use an FTIR spectrometer equipped with an in-situ probe (e.g., an ATR probe).
-
Background Spectrum: Before starting the reaction, collect a background spectrum of the reaction solvent at the desired reaction temperature.
-
Data Collection: Immerse the in-situ probe into the reaction mixture. Start the reaction and begin collecting spectra at regular intervals (e.g., every 5 minutes).
-
Analysis: Monitor the changes in the infrared spectrum over time. Specifically, track the disappearance of a characteristic peak of the 4-Iodobenzo[d]dioxole (e.g., a C-H out-of-plane bend in the aromatic region) and the appearance of a characteristic peak of the product.[14] This provides real-time kinetic data.[3]
IV. Visualization of Workflows
Decision Tree for Selecting a Monitoring Technique
This diagram provides a logical flow for choosing the most appropriate reaction monitoring technique based on experimental needs.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 4. 6 Organic Chemistry Lab Techniques Your Students Should Know [labster.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pharmasalmanac.com [pharmasalmanac.com]
- 7. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC analytical Method development: an overview [pharmacores.com]
- 13. How To [chem.rochester.edu]
- 14. youtube.com [youtube.com]
Technical Support Center: Optimizing Iodination of 1,3-Benzodioxole
Welcome to the technical support center for the synthesis of halogenated benzodioxole derivatives. This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Iodobenzo[d]dioxole. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this electrophilic aromatic substitution, with a focus on optimizing reaction temperature and time for enhanced yield and regioselectivity.
Understanding the Chemistry: The Iodination of 1,3-Benzodioxole
The synthesis of 4-Iodobenzo[d]dioxole involves the direct iodination of 1,3-benzodioxole. This reaction is a classic example of electrophilic aromatic substitution (SEAr). The electron-donating nature of the methylenedioxy bridge activates the aromatic ring, facilitating the substitution of a hydrogen atom with an iodine atom. However, this activation also presents a key challenge: controlling the regioselectivity. The primary positions for substitution are C4 and C5, and achieving a high yield of the desired 4-iodo isomer over the 5-iodo isomer requires careful control of reaction parameters.
Iodine itself is a weak electrophile, and therefore, most iodination reactions require an activating agent or an oxidant to generate a more potent electrophilic iodine species ("I+").[1] Common methods include the use of N-Iodosuccinimide (NIS) or a combination of molecular iodine (I₂) with an oxidizing agent such as hydrogen peroxide (H₂O₂) or nitric acid (HNO₃).[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common iodinating agents for 1,3-benzodioxole, and how do I choose the right one?
A1: For activated aromatic rings like 1,3-benzodioxole, several iodinating systems are effective. The choice depends on factors like desired reactivity, selectivity, and reaction conditions.
-
N-Iodosuccinimide (NIS): A mild and easy-to-handle solid iodinating agent. It often requires an acid catalyst, such as trifluoroacetic acid, to enhance its electrophilicity. NIS is a good starting point for optimization due to its moderate reactivity.
-
Iodine (I₂) with an Oxidizing Agent: This combination generates a strong electrophilic iodine species in situ.
-
I₂/H₂O₂: A "green" and cost-effective option. The reaction can be performed in various solvents, including acetic acid.
-
I₂/HNO₃: A highly effective system that can lead to high yields in short reaction times, even at room temperature.[1] However, the strong acidic and oxidizing conditions might not be suitable for sensitive substrates.
-
-
Iodine Monochloride (ICl): A highly reactive iodinating agent. Due to its high reactivity, it is often used for less activated or deactivated aromatic compounds. For a highly activated substrate like 1,3-benzodioxole, using ICl may lead to over-iodination and poor selectivity, and reactions are often conducted at low temperatures to control the outcome.[2]
Q2: What is the expected regioselectivity for the iodination of 1,3-benzodioxole?
A2: The methylenedioxy group is an ortho-, para-directing group. In 1,3-benzodioxole, this directs substitution to the 4- and 5-positions. The electronic and steric environment of these two positions are similar, often leading to a mixture of 4-iodo and 5-iodo isomers. Achieving high regioselectivity for the 4-iodo isomer is a significant challenge and is highly dependent on the reaction conditions.
Q3: How do I monitor the progress of the reaction?
A3: The progress of the iodination reaction can be effectively monitored by:
-
Thin-Layer Chromatography (TLC): A quick and simple method to track the consumption of the starting material (1,3-benzodioxole) and the formation of the iodinated products. The products will have a different Rf value than the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the products being formed, including the desired 4-Iodobenzo[d]dioxole, the 5-iodo isomer, and any di-iodinated byproducts.[2] It can also be used to determine the ratio of the isomers.
Troubleshooting Guide: Optimizing Reaction Temperature and Time
Issue 1: Low Yield of Iodinated Products
Low or no yield in your iodination reaction can be frustrating. Here’s a systematic approach to troubleshoot this issue.
| Potential Cause | Explanation & Solution |
| Insufficient Electrophilicity | Iodine is the least reactive halogen in SEAr reactions.[1] If you are using I₂ alone, the reaction is likely too slow. Solution: Add an oxidizing agent (e.g., H₂O₂ or HNO₃) to generate a more potent iodinating species. If using NIS, consider adding a catalytic amount of a strong acid like trifluoroacetic acid. |
| Inappropriate Reaction Temperature | Iodination reactions are often sensitive to temperature. If the temperature is too low, the reaction rate may be negligible. Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC-MS. For highly activated substrates, starting at room temperature is often a good baseline. |
| Short Reaction Time | The reaction may simply not have had enough time to proceed to completion. Solution: Extend the reaction time, taking aliquots at regular intervals to monitor the formation of the product. Some iodinations of activated arenes can take several hours to reach completion. |
| Reagent Quality | The purity of your reagents is crucial. N-Iodosuccinimide can decompose over time, and iodine monochloride is sensitive to moisture.[2] Solution: Use freshly opened or purified reagents. Ensure all glassware is dry and the reaction is performed under an inert atmosphere if using moisture-sensitive reagents. |
Issue 2: Poor Regioselectivity (Mixture of 4- and 5-Iodo Isomers)
This is a common challenge in the iodination of 1,3-benzodioxole. The following strategies can help improve the selectivity towards the 4-iodo isomer.
| Parameter to Optimize | Rationale & Experimental Approach |
| Reaction Temperature | Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the transition states leading to the different isomers are more energetically distinct, potentially favoring the formation of the thermodynamically or kinetically preferred product. Approach: Run the reaction at a lower temperature (e.g., 0°C or even -20°C) and allow for a longer reaction time. |
| Solvent Choice | The solvent can influence the reaction's regioselectivity by solvating the intermediate carbocation (arenium ion) differently. Approach: Screen a range of solvents with varying polarities, such as acetic acid, acetonitrile, dichloromethane, and hexane. |
| Iodinating Agent | The steric bulk of the iodinating agent can play a role in regioselectivity. A bulkier electrophile may preferentially attack the less sterically hindered position. Approach: Compare the regioselectivity of different iodinating agents (e.g., NIS vs. I₂/H₂O₂). |
Issue 3: Formation of Di-iodinated Byproducts
The formation of di- and poly-iodinated products occurs when the mono-iodinated product is still reactive enough to undergo further iodination.
| Control Measure | Implementation Strategy |
| Stoichiometry | Carefully controlling the molar ratio of the iodinating agent to the 1,3-benzodioxole is the most effective way to minimize over-iodination. Strategy: Use a 1:1 molar ratio of the iodinating agent to the substrate, or even a slight excess of the substrate. Add the iodinating agent slowly and in portions to maintain a low concentration of the electrophile in the reaction mixture. |
| Reaction Temperature | Lowering the reaction temperature will decrease the rate of the second iodination more significantly than the first, thus improving the yield of the mono-iodinated product. Strategy: Conduct the reaction at a reduced temperature (e.g., 0°C). |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed to prevent the formation of di-iodinated products. Strategy: Use TLC or GC-MS to determine the optimal reaction time. |
Experimental Workflow for Optimization
This workflow provides a structured approach to optimizing the reaction temperature and time for the synthesis of 4-Iodobenzo[d]dioxole.
Caption: A stepwise workflow for the systematic optimization of reaction temperature and time.
Step-by-Step Optimization Protocol:
-
Select a Starting System: Based on the information in the FAQs, choose an initial set of reaction conditions. For example:
-
Substrate: 1,3-Benzodioxole (1 equivalent)
-
Iodinating Agent: N-Iodosuccinimide (1.1 equivalents)
-
Solvent: Acetic Acid
-
-
Temperature Screening:
-
Set up several small-scale reactions in parallel at different temperatures (e.g., 0°C, room temperature (25°C), 40°C, and 60°C).
-
Run each reaction for a fixed period (e.g., 4 hours).
-
After the allotted time, quench the reactions and analyze the crude product mixture by GC-MS to determine the conversion of the starting material, the ratio of 4-iodo to 5-iodo isomers, and the percentage of any di-iodinated byproducts.
-
-
Time Course Study:
-
Using the optimal temperature determined in the previous step, set up a larger-scale reaction.
-
Take aliquots from the reaction mixture at different time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each aliquot by GC-MS to track the formation of the desired product and byproducts over time. This will help you identify the point at which the yield of 4-Iodobenzo[d]dioxole is maximized before significant byproduct formation occurs.
-
-
Data Analysis and Protocol Finalization:
-
Compile the data from the temperature and time studies into tables for easy comparison.
-
Based on this data, establish the optimized protocol with the ideal reaction temperature and time to achieve the best possible yield and selectivity for 4-Iodobenzo[d]dioxole.
-
Data Summary Table (Hypothetical)
| Temperature (°C) | Time (h) | Conversion (%) | 4-Iodo:5-Iodo Ratio | Di-iodinated (%) |
| 0 | 24 | 45 | 1.5 : 1 | < 1 |
| 25 | 8 | 85 | 1.2 : 1 | 5 |
| 40 | 4 | 95 | 1.1 : 1 | 15 |
| 60 | 4 | >99 | 1 : 1 | 25 |
This hypothetical data suggests that a lower temperature may favor the formation of the 4-iodo isomer, albeit with a longer reaction time.
Purification of 4-Iodobenzo[d]dioxole
The separation of the 4- and 5-iodo isomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method for separating the isomers. A silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate or petroleum ether/ethyl acetate) is typically used. Careful selection of the solvent system and a long column can improve separation.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent may help to enrich one of the isomers.
References
Technical Support Center: Workup & Troubleshooting for 4-Iodobenzo[d]dioxole Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Iodobenzo[d]dioxole. This versatile building block is a cornerstone in the synthesis of numerous biologically active molecules, often employed in palladium-catalyzed cross-coupling reactions.[1] However, the journey from a completed reaction to a pure product is frequently fraught with challenges.
This guide provides in-depth, field-proven insights into the workup, purification, and troubleshooting of common reactions involving 4-Iodobenzo[d]dioxole, moving beyond simple step-by-step instructions to explain the causality behind each experimental choice.
Safety First: Handling Iodinated Aromatics
Before commencing any experimental work, it is imperative to handle 4-Iodobenzo[d]dioxole and its derivatives with appropriate care.
-
Handling: Always handle 4-Iodobenzo[d]dioxole in a well-ventilated fume hood.[2][3][4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[2][3][5]
-
Exposure: This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[3] Avoid breathing dust, fumes, or vapors.[3][4] In case of contact, wash skin thoroughly with soap and water, and for eye contact, rinse cautiously with water for several minutes.[2][3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][4][5] Some iodinated aromatics are light-sensitive, so storage in an amber vial or a dark location is recommended.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2][3]
The General Workup & Purification Workflow
Most cross-coupling reactions involving 4-Iodobenzo[d]dioxole follow a similar workup and purification pathway. The primary goals are to quench the reaction, remove the catalyst, separate the organic product from aqueous-soluble materials, and finally, isolate the pure compound.
Caption: General experimental workflow for workup and purification.
Troubleshooting Guide: Common Workup Issues
This section addresses specific problems you may encounter during the workup of your 4-Iodobenzo[d]dioxole reaction.
Q1: My reaction seems complete by TLC, but after workup, my isolated yield is very low. What happened?
This is a common and frustrating issue. The cause often lies in the workup procedure itself rather than the reaction.
Possible Causes & Solutions:
-
Product Precipitation: Your product might be partially soluble in the aqueous layer and could have precipitated at the interface or remained in the aqueous phase, especially if it is polar or can form a salt.
-
Solution: Before discarding the aqueous layer, check it for any precipitate. Back-extract the combined aqueous layers one or two more times with your organic solvent (e.g., Ethyl Acetate, DCM).[6] If your product has acidic or basic functionality, adjusting the pH of the aqueous layer can suppress its water solubility before extraction.
-
-
Incomplete Extraction: The chosen organic solvent may not be optimal for your product.
-
Solution: Consider the polarity of your expected product. While Ethyl Acetate is a good first choice, for more polar compounds, a mixture including DCM or even a small amount of an alcohol might be necessary. For very non-polar compounds, ensure you are using a sufficient volume of solvents like hexanes or ether.
-
-
Decomposition on Silica Gel: Some benzodioxole derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
-
Solution: First, try to minimize contact time on the column by running it efficiently. If decomposition is suspected, neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, use a different stationary phase like neutral alumina.
-
-
Product Volatility: While less common for the typically high-molecular-weight products of cross-coupling, some smaller benzodioxole derivatives could be volatile.
-
Solution: Be cautious during the solvent removal step. Avoid using high heat on the rotary evaporator. It is better to remove the final traces of solvent under high vacuum without heating.
-
Q2: After extraction, my organic layer is dark grey/black, and I can't get rid of the color. How do I remove residual palladium catalyst?
The formation of palladium black (finely divided Pd(0) metal) is a sign of catalyst decomposition and is a frequent issue in palladium-catalyzed reactions.[7] These fine particles can be difficult to remove by simple filtration.
Possible Causes & Solutions:
-
Colloidal Palladium: The palladium particles are too fine to be removed by standard filtration or are stabilized by ligands/solvents.
-
Solution 1 (Filtration through Celite®): After drying and before concentration, pass the organic solution through a short plug of Celite® or silica gel. This often effectively adsorbs the fine black particles.
-
Solution 2 (Aqueous Wash): Some palladium residues can be removed with specific aqueous washes. A wash with a saturated aqueous solution of sodium thiosulfate or ammonium chloride can sometimes help complex and remove palladium species.
-
Solution 3 (Activated Carbon): If the color persists after chromatography, you can try a decolorization step. Dissolve the product in a suitable solvent, add a small amount (1-2% by weight) of activated charcoal, stir or gently heat for 15-30 minutes, and then filter through Celite® to remove the carbon.[8] Be aware that this can sometimes lead to loss of product due to adsorption.
-
Q3: I'm getting a persistent emulsion during my aqueous extraction that won't separate. How can I break it?
Emulsions are common when organic and aqueous layers have similar densities or when surfactants or finely divided solids are present.
Possible Causes & Solutions:
-
Insufficient Ionic Strength: The aqueous layer may not be salty enough to force a clean separation.
-
Solution: Add a significant amount of brine (saturated NaCl solution) to the separatory funnel, shake gently, and allow it to stand. The increased ionic strength of the aqueous layer will decrease the solubility of organic components and help break the emulsion.[9]
-
-
Fine Particulate Matter: Insoluble byproducts or catalyst residues can stabilize an emulsion at the interface.
-
Solution: Filter the entire mixture (both layers) through a pad of Celite® before attempting the separation. This removes the solid particles that are stabilizing the emulsion.
-
-
Mechanical Agitation: Shaking the separatory funnel too vigorously can create very fine droplets that are slow to coalesce.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion still forms, allow it to stand for an extended period. Sometimes, gently swirling the funnel can help the layers separate.
-
Q4: My product "oiled out" instead of crystallizing during recrystallization. What should I do?
"Oiling out" occurs when a compound's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.[8]
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the product dissolved even when cool, or too poor, causing it to crash out as an oil.
-
Solution: Try a different solvent or a binary solvent system.[10] If your compound is oily in hot hexanes, for example, dissolve the oil in a minimum amount of a more polar solvent like ethyl acetate or DCM at room temperature, then slowly add hexanes until the solution becomes cloudy (the cloud point). Gently warm to redissolve, then allow to cool slowly. This often promotes crystal growth.[11]
-
-
Cooling Too Rapidly: Dropping the solution directly into an ice bath can cause the product to precipitate as an oil instead of forming crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, you can then move it to a refrigerator and finally a freezer to maximize crystal formation.[8]
-
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Solution: The oil may need to be purified further by column chromatography. Alternatively, you can try to "rescue" the oil. Decant the solvent, dissolve the oil in a minimal amount of fresh hot solvent, and attempt the slow cooling process again. Seeding the solution with a previously obtained pure crystal can also induce crystallization.
-
Frequently Asked Questions (FAQs)
Q: How do I effectively monitor my reaction before starting the workup?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.[12][13] To do this properly:
-
Prepare your Plate: On a silica TLC plate, draw a starting line in pencil and mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "Rxn" (Reaction Mixture).[14][15]
-
Spot the Lanes:
-
Develop and Visualize: Run the TLC in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[16] Visualize the plate under a UV lamp and/or with a chemical stain (like permanganate or iodine).[16]
-
Interpret: The reaction is complete when the starting material spot has completely disappeared from the "Rxn" lane and a new product spot has appeared. The "Co" spot is crucial; it confirms the identity of the starting material spot in the reaction lane, which is especially important if the product and starting material have similar Rf values.[14]
Q: What are the specific workup considerations for Suzuki, Sonogashira, and Heck reactions?
A: While the general workflow is similar, each reaction has unique byproducts to consider.
-
Suzuki Coupling: The primary byproducts are derived from the boronic acid or its esters.
-
Sonogashira Coupling: This reaction often uses a copper(I) co-catalyst and an amine base.
-
Workup Tip: A common side reaction is the Glaser homocoupling of the alkyne starting material, especially if oxygen is not rigorously excluded.[7][19] This dimer byproduct may need to be separated by chromatography. To remove the copper co-catalyst and the amine base/salts, a wash with dilute aqueous ammonium hydroxide or saturated ammonium chloride is often effective.
-
-
Heck Reaction: This reaction couples the aryl iodide with an alkene.
-
Workup Tip: The workup is often straightforward, focusing on removing the palladium catalyst and the base (often an amine like triethylamine).[20][21] A wash with dilute acid (e.g., 1M HCl) can remove the amine base, followed by a wash with sodium bicarbonate to neutralize any remaining acid before the brine wash.
-
Q: My final, purified product has a slight yellow or brown tint. How can I decolorize it?
A: A persistent color often indicates trace, highly conjugated impurities or residual palladium.
-
Recrystallization: This is the most effective method for purification and often removes colored impurities.[8] Choose a solvent system where your product has high solubility at high temperatures and low solubility at low temperatures.
-
Activated Charcoal Treatment: As mentioned in Q2, dissolving the product and treating it with a small amount of activated charcoal can adsorb colored impurities.[8] Use this method judiciously, as product loss can occur.
-
Column Chromatography: If the color is due to an impurity with a different polarity, another round of careful column chromatography might be necessary.
Key Experimental Protocols
Protocol 1: Standard Aqueous Workup for a Suzuki Reaction
-
Cooling & Quenching: Once the reaction is deemed complete by TLC, allow the reaction flask to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc, ~20 mL per 1 mmol of starting material).[9]
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis, choose a solvent system (eluent) that gives your product an Rf value of approximately 0.25-0.35. A common starting point is a gradient of ethyl acetate in hexanes.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent. Ensure there are no air bubbles or cracks.
-
Load the Sample: Dissolve the crude product in a minimum amount of the eluent (or a slightly more polar solvent like DCM if solubility is an issue). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Run the eluent through the column, collecting fractions in test tubes. Monitor the separation by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. |
| Eluent Choice | Hexanes/Ethyl Acetate | Good for compounds of moderate polarity. |
| DCM/Methanol | For more polar compounds. | |
| Sample Loading | Dry Loading | Often results in better separation for less soluble compounds. |
| Fraction Size | ~1/10th of Column Volume | Allows for good resolution between closely eluting spots. |
References
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring - ITW Reagents [itwreagents.com]
- 13. quora.com [quora.com]
- 14. How To [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. reddit.com [reddit.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Technical Guide to the Cross-Coupling Reactivity of 4-Iodobenzo[d]dioxole for Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of complex molecular architectures. The judicious selection of coupling partners is paramount to the success of these transformations. This guide provides an in-depth technical comparison of the reactivity of 4-Iodobenzo[d]dioxole with other common aryl iodides in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This document is intended to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Critical Role of the Aryl Iodide in Cross-Coupling Reactions
The reactivity of an aryl halide in palladium-catalyzed cross-coupling is predominantly dictated by the facility of the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The strength of this bond is a key determinant, with the bond dissociation energy following the trend C-F > C-Cl > C-Br > C-I. Consequently, aryl iodides are the most reactive electrophiles in this class, often enabling milder reaction conditions and broader substrate scope.[1][2]
This guide will focus on comparing 4-Iodobenzo[d]dioxole with a curated set of alternative aryl iodides, each bearing a substituent that imparts distinct electronic properties to the aromatic ring:
-
Iodobenzene: The unsubstituted parent compound, serving as a baseline for comparison.
-
4-Iodoanisole: An electron-rich analogue with a methoxy group.
-
4-Iodotoluene: A slightly electron-rich analogue with a methyl group.
-
4-Nitroiodobenzene: An electron-deficient analogue with a nitro group.
Understanding the Electronic and Steric Profile of 4-Iodobenzo[d]dioxole
The reactivity of 4-Iodobenzo[d]dioxole is influenced by the electronic nature of the benzodioxole moiety. The two oxygen atoms of the methylenedioxy group act as electron-donating groups through resonance, increasing the electron density of the aromatic ring. This electronic effect can be quantitatively assessed using Hammett constants, which provide a measure of the electronic influence of a substituent on a reaction center. The Hammett parameter (σp) for the 3,4-methylenedioxy group is approximately -0.17, indicating its electron-donating character. For comparison, the σp for a methoxy group is -0.27 and for a methyl group is -0.17. This suggests that the benzodioxole moiety in 4-Iodobenzo[d]dioxole renders the aryl iodide electron-rich, comparable to 4-iodotoluene and slightly less electron-rich than 4-iodoanisole.
From a steric perspective, the five-membered dioxole ring is fused to the benzene ring, and the iodine atom is situated at the 4-position. This substitution pattern does not impose significant steric hindrance around the carbon-iodine bond, which is a crucial factor for efficient oxidative addition.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. The reaction is generally favored by electron-withdrawing groups on the aryl halide, which accelerate the oxidative addition step. However, with highly reactive aryl iodides, this electronic effect can be less pronounced.
Expected Reactivity Trend:
Based on electronic effects, the expected order of reactivity in Suzuki-Miyaura coupling is:
4-Nitroiodobenzene > Iodobenzene > 4-Iodotoluene ≈ 4-Iodobenzo[d]dioxole > 4-Iodoanisole
Experimental Data Synopsis:
| Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzo[d]dioxole | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [3] |
| Iodobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 95 | [4] |
| 4-Iodoanisole | Pd(OAc)₂/PPh₃ | K₂CO₃ | EtOH | 100 | 4 | 98 | [5] |
| 4-Iodotoluene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 0.5 | 96 | [6] |
| 4-Nitroiodobenzene | Pd(OAc)₂ | K₂CO₃ | DMF | 100 | 0.5 | 98 | [6] |
Note: The presented data is collated from different sources and should be interpreted with caution due to the varying reaction conditions.
The data suggests that all of these aryl iodides are highly reactive in Suzuki-Miyaura coupling, generally affording high yields. The electron-donating nature of the benzodioxole group in 4-Iodobenzo[d]dioxole does not appear to significantly impede its reactivity in this transformation.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzo[d]dioxole with Phenylboronic Acid
Experimental workflow for Suzuki-Miyaura coupling.
Comparative Reactivity in the Heck Reaction
The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[7] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step.
Expected Reactivity Trend:
The electron-withdrawing nitro group in 4-nitroiodobenzene is expected to significantly accelerate the reaction, while the electron-donating groups in 4-iodoanisole, 4-iodotoluene, and 4-Iodobenzo[d]dioxole may lead to slightly slower reaction rates compared to iodobenzene.
4-Nitroiodobenzene > Iodobenzene > 4-Iodotoluene ≈ 4-Iodobenzo[d]dioxole > 4-Iodoanisole
Experimental Data Synopsis:
The following table presents representative data for the Heck reaction of these aryl iodides with styrene.
| Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzo[d]dioxole | Pd(OAc)₂ | Et₃N | DMF | 100 | 2 | 88 | [1] |
| Iodobenzene | Pd(OAc)₂ | Et₃N | DMF | 100 | 5 | 95 | [8] |
| 4-Iodoanisole | Pd(OAc)₂ | Et₃N | DMF | 100 | 4 | 92 | [1] |
| 4-Iodotoluene | Pd(OAc)₂ | Et₃N | DMF | 100 | 3 | 94 | [1] |
| 4-Nitroiodobenzene | Pd(OAc)₂ | Et₃N | DMF | 100 | 1 | 96 | [9] |
Note: The presented data is collated from different sources and should be interpreted with caution due to the varying reaction conditions.
The experimental data aligns with the expected trend, showing that all the selected aryl iodides are efficient substrates for the Heck reaction. The slightly longer reaction time for 4-Iodobenzo[d]dioxole compared to the electron-deficient and unsubstituted analogues is consistent with its electron-rich nature.
Experimental Protocol: Heck Reaction of 4-Iodobenzo[d]dioxole with Styrene
Experimental workflow for the Heck reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10] The reactivity trends in this reaction can be more complex than in C-C coupling reactions. While electron-withdrawing groups generally favor oxidative addition, the subsequent steps of amine coordination and reductive elimination can be influenced by the electronic nature of the aryl group in a more nuanced way. For aryl iodides, the formation of unreactive palladium iodide dimers can sometimes inhibit the reaction, a challenge that can be overcome by the choice of appropriate ligands and solvents.[11]
Expected Reactivity Trend:
Given the high reactivity of aryl iodides, all substrates are expected to perform well. The electronic effects might be less differentiating than in other cross-coupling reactions, especially with modern, highly active catalyst systems.
Experimental Data Synopsis:
The following table provides representative data for the Buchwald-Hartwig amination of these aryl iodides with aniline.
| Aryl Iodide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzo[d]dioxole | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 95 | [12] |
| Iodobenzene | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 24 | 98 | [13] |
| 4-Iodoanisole | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 97 | [12] |
| 4-Iodotoluene | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 16 | 96 | [12] |
| 4-Nitroiodobenzene | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane | 110 | 24 | 92 | [12] |
Note: The presented data is collated from different sources and should be interpreted with caution due to the varying reaction conditions.
The data indicates that 4-Iodobenzo[d]dioxole is an excellent substrate for the Buchwald-Hartwig amination, with reactivity comparable to other electron-rich and electron-neutral aryl iodides. The use of modern biarylphosphine ligands like XPhos is crucial for achieving high efficiency with these substrates.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Iodobenzo[d]dioxole with Aniline
Experimental workflow for Buchwald-Hartwig amination.
Conclusion and Recommendations
4-Iodobenzo[d]dioxole emerges as a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity profile is broadly similar to other electron-rich and electron-neutral aryl iodides.
-
Electronic Effects: The electron-donating nature of the benzodioxole moiety does not significantly diminish its reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, particularly when modern, efficient catalyst systems are employed.
-
Steric Effects: The planar structure of the benzodioxole ring and the para-position of the iodine atom result in minimal steric hindrance, allowing for facile oxidative addition.
-
Practical Considerations: As with all aryl iodides, 4-Iodobenzo[d]dioxole offers the advantage of high reactivity, often enabling milder reaction conditions compared to the corresponding bromides or chlorides.
For drug development professionals, 4-Iodobenzo[d]dioxole represents a valuable building block for the introduction of the medicinally important benzodioxole scaffold. Its predictable and robust performance in a range of key cross-coupling reactions makes it a reliable choice for the synthesis of complex target molecules. When optimizing reactions with this substrate, particular attention should be paid to the selection of the appropriate ligand, as this can have a profound impact on reaction efficiency, especially in the case of the Buchwald-Hartwig amination.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.rug.nl [research.rug.nl]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Comparative Guide to the Mechanistic Pathways of 4-Iodobenzo[d]dioxole Reactions
For researchers and professionals in drug development and synthetic chemistry, 4-Iodobenzo[d]dioxole (also known as 4-iodomethylenedioxybenzene) is a pivotal structural motif and a versatile building block. Its prevalence in natural products and pharmacologically active molecules necessitates a deep understanding of its reactive behavior. This guide provides an in-depth, objective comparison of the primary mechanistic routes for its functionalization: palladium-catalyzed cross-coupling, organometallic intermediates (lithiation and Grignard formation), and radical-based transformations. We will dissect the causality behind experimental choices and furnish field-proven protocols to empower your synthetic strategies.
The Cornerstone of Modern Synthesis: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the workhorse for constructing carbon-carbon and carbon-heteroatom bonds, offering remarkable efficiency and functional group tolerance.[1][2] The high reactivity of the carbon-iodine bond in 4-Iodobenzo[d]dioxole makes it an excellent electrophilic partner for these transformations.[3][4]
A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is invaluable for synthesizing the biaryl structures common in many active pharmaceutical ingredients (APIs).[2][3] The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) species.
Mechanistic Rationale: The process begins with the oxidative addition of the C-I bond to a Pd(0) complex, which is often the rate-determining step.[2] A base then activates the boronic acid for the transmetalation step, where the organic moiety is transferred to the palladium center. The cycle concludes with reductive elimination, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Performance Comparison of Catalytic Systems: The choice of catalyst, ligand, and base is critical for optimizing the Suzuki-Miyaura coupling. While traditional catalysts are effective, modern systems with specialized ligands offer improved performance for challenging substrates.
| Catalyst System | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 12-24 | Good-Excellent | A traditional, reliable system for standard couplings.[5] |
| Pd(OAc)₂ / PCy₃·HBF₄ | Arylboronic acid | Cs₂CO₃ | Toluene/H₂O | 100 | 2 | ~95 | Tricyclohexylphosphine ligand enhances activity, allowing for lower catalyst loading and shorter reaction times.[3] |
| NiCl₂(PCy₃)₂ | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 90+ | Nickel catalysts are a cost-effective alternative to palladium, showing excellent efficacy.[5] |
| Iodine/PEG-400 | Phenylboronic acid | K₂CO₃ | PEG-400 | 100 | 1 | 92 | A metal-free system where iodine accelerates the coupling, offering a greener alternative.[6] |
B. Heck Reaction: The Alkene Connection
Named after its pioneers, the Mizoroki-Heck reaction is a powerful method for forming substituted alkenes by coupling unsaturated halides with an alkene in the presence of a palladium catalyst and a base.[7][8]
Mechanistic Rationale: The mechanism shares its initial step, oxidative addition, with the Suzuki coupling.[9] This is followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination forms the new substituted alkene product, and the resulting palladium hydride species is reductively eliminated by the base to regenerate the active Pd(0) catalyst.[9]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Comparative Analysis of Reaction Conditions: The Heck reaction's success often hinges on the base and solvent system, with phosphine-free systems gaining traction for their simplicity and cost-effectiveness.
| Catalyst System | Alkene Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| Pd(OAc)₂ | Methyl Acrylate | Et₃N / Na₂CO₃ | NMP | 140 | 3 | >95 | A combination of organic and inorganic bases can enhance reaction rate and promote catalyst redeposition for recycling.[10] |
| Pd(PPh₃)₂Cl₂ | Styrene | Et₃N | DMF | 100 | 24 | High | A standard catalyst that provides good yields, though may require longer reaction times. |
| Pd(L-proline)₂ | n-Butyl Acrylate | K₂CO₃ | Water | MW | 0.25 | ~94 | A phosphine-free, water-based system under microwave irradiation offers an environmentally benign and rapid protocol.[8] |
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is fundamental for synthesizing arylalkynes, which are key intermediates in pharmaceuticals and organic materials.[4] The classic method employs a dual catalytic system of palladium and copper(I).[12]
Mechanistic Rationale: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of 4-iodobenzo[d]dioxole to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-I complex. The resulting Ar-Pd(II)-alkynyl complex undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[13]
Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Comparison of Sonogashira Protocols: While the classic Pd/Cu system is robust, copper-free variations have been developed to avoid issues related to the formation of alkyne homocoupling byproducts (Glasner coupling).
| Catalyst System | Alkyne Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference Insight |
| Pd(PPh₃)₂Cl₂ / CuI | Phenylacetylene | Et₃N | THF | RT | 6 | High | The classic, highly effective system for a broad range of substrates.[12] |
| Cu₂O | Phenylacetylene | Cs₂CO₃ | DMF | 135 | 24 | ~85 | A copper-only mediated coupling, representing an alternative to palladium-based systems, though often requiring higher temperatures.[5] |
| Pd(PhCN)₂Cl₂ / P(t-Bu)₃ | Various Alkynes | i-Pr₂NEt | Dioxane | RT | 2-7 | 85-98 | An efficient copper-free system that operates at room temperature, minimizing side reactions.[12] |
The Classical Approach: Organometallic Intermediates
Before the widespread adoption of palladium catalysis, the generation of potent organometallic nucleophiles via lithium-halogen exchange or Grignard reagent formation was the primary strategy for functionalizing aryl halides. These methods remain highly relevant, especially in contexts where catalyst cost or contamination is a concern.
Mechanistic Rationale: These reactions fundamentally alter the polarity of the aryl carbon. The electrophilic carbon in 4-iodobenzo[d]dioxole is converted into a strongly nucleophilic carbanion.
-
Grignard Formation: Involves the oxidative insertion of magnesium metal into the carbon-iodine bond, typically in an ether solvent.[14]
-
Lithiation: Achieved via a metal-halogen exchange reaction with an organolithium reagent like n-butyllithium, which is particularly effective for iodoarenes.[15][16]
The resulting organometallic species (Ar-MgI or Ar-Li) is a powerful nucleophile that readily reacts with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).[17]
Caption: General workflow for functionalization via organometallic intermediates.
Comparative Insights: Grignard vs. Lithiation
| Feature | Grignard Reagent (Ar-MgI) | Organolithium (Ar-Li) | Causality & Experimental Choice |
| Preparation | Reaction with Mg metal; often requires an activator (e.g., I₂).[14][18] | Metal-halogen exchange with R-Li (e.g., n-BuLi) at low temperatures.[19] | Grignard formation can have an induction period; lithiation is often faster but requires cryogenic conditions. |
| Reactivity | Strongly nucleophilic and basic. | More reactive and more basic than Grignard reagents. | The higher reactivity of organolithiums can be advantageous for less reactive electrophiles but also leads to more side reactions. |
| Functional Group Tolerance | Intolerant of protic H (e.g., -OH, -NH, -COOH) and certain carbonyls (e.g., esters, which can react twice).[17] | Extremely intolerant of any acidic protons or electrophilic functional groups. | Grignard reagents are generally more compatible with a slightly broader range of functional groups, though protection is often still necessary for both. |
| Safety/Handling | Requires strictly anhydrous conditions to prevent quenching.[14][17] Pyrophoric solids can form. | Requires anhydrous conditions and inert atmosphere; n-BuLi is pyrophoric. | Both require rigorous exclusion of air and moisture. Organolithium reagents generally demand more stringent handling protocols. |
An Alternative Pathway: Radical Reactions
While ionic pathways dominate the chemistry of 4-iodobenzo[d]dioxole, radical reactions offer a mechanistically distinct and powerful alternative for forming C-C and C-heteroatom bonds. These transformations often proceed under milder conditions and can exhibit unique selectivity.
Mechanistic Rationale: The core principle is the homolytic cleavage of the weak C-I bond to generate an aryl radical. This can be initiated in several ways:
-
Thermal/Photochemical Homolysis: Using radical initiators like AIBN or by induction with light.[20]
-
Single Electron Transfer (SET): An electron donor can reduce the C-I bond, causing it to fragment. Hypervalent iodine reagents are often involved in SET processes.[21][22]
Once formed, the aryl radical can participate in a variety of transformations, such as addition to an alkene or trapping by another radical species.[20]
Caption: A simplified overview of a radical-mediated functionalization reaction.
Comparison with Ionic Pathways:
| Feature | Radical Reactions | Ionic Reactions (Pd-Catalyzed, Organometallic) | Causality & Experimental Choice |
| Reaction Conditions | Often initiated by light, heat, or radical initiators. Can be less sensitive to trace water than organometallics. | Require specific catalysts (Pd) or strictly anhydrous/inert conditions (organometallics). | Radical reactions can sometimes be performed under less stringent conditions, avoiding the need for expensive catalysts or pyrophoric reagents. |
| Functional Group Tolerance | Generally tolerant of both acidic and basic functional groups that are problematic in organometallic chemistry. | Varies. Pd-coupling is broadly tolerant.[2] Organometallics have very poor tolerance for acidic protons.[17] | For complex molecules with sensitive functional groups, radical pathways can offer a significant advantage by avoiding protection/deprotection steps. |
| Selectivity | Governed by radical stability and steric factors. Can enable transformations not possible via ionic pathways (e.g., certain cyclizations).[23][24] | Governed by electronic effects (nucleophilicity/electrophilicity) and catalyst-ligand interactions. | The choice of mechanism allows access to complementary reactivity and product profiles from the same starting material. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling This protocol is a general procedure for the coupling of 4-Iodobenzo[d]dioxole with an arylboronic acid.[2]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Iodobenzo[d]dioxole (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and a suitable ligand like SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add K₂CO₃ (2.0 mmol) and then inject degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane:water) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Grignard Reagent Formation and Reaction This protocol details the formation of the Grignard reagent and its subsequent reaction with an electrophile, emphasizing the need for anhydrous conditions.[14]
-
Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.
-
Setup: In a dry, three-necked flask equipped with a stir bar, reflux condenser, and dropping funnel, place magnesium turnings (1.2 mmol).
-
Initiation: Add a small crystal of iodine (I₂) to the flask. Add ~5 mL of anhydrous THF. In the dropping funnel, prepare a solution of 4-Iodobenzo[d]dioxole (1.0 mmol) in 10 mL of anhydrous THF. Add a small portion (~1 mL) of the iodide solution to the magnesium. The disappearance of the iodine color and gentle bubbling indicates initiation. Gentle warming with a heat gun may be required.[14]
-
Addition: Once the reaction has initiated, add the remaining iodide solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Electrophile: After the addition is complete and the magnesium is consumed, cool the flask to 0 °C. Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 mmol) in anhydrous THF.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product for purification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calibrechem.com [calibrechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. d.web.umkc.edu [d.web.umkc.edu]
- 19. researchgate.net [researchgate.net]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Iodine(III) Reagents in Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
DFT studies on 4-Iodobenzo[d]dioxole transition states
An In-Depth Comparative Guide to DFT Modeling of Transition States: The Sonogashira Coupling of 4-Iodobenzo[d]dioxole
For researchers and professionals in drug development and materials science, 4-iodobenzo[d]dioxole and its derivatives are pivotal building blocks. Their utility in forming complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions, is well-established. However, optimizing these reactions, minimizing side products, and rationally designing improved catalysts requires a deep, mechanistic understanding that only computational chemistry can provide.
This guide offers a comprehensive comparison of Density Functional Theory (DFT) methodologies for modeling the transition states of one of the most crucial reactions involving this substrate: the Sonogashira coupling. We will move beyond a simple recitation of methods to explain the fundamental causality behind computational choices, ensuring that the protocols described are robust and self-validating. Our focus is on providing field-proven insights to empower researchers to conduct high-integrity computational studies.
The Unique Challenge of Iodine in DFT Calculations
Before delving into reaction mechanisms, it is critical to address the primary challenge in modeling any reaction with 4-iodobenzo[d]dioxole: the iodine atom itself. As a heavy element (Z=53), iodine introduces two significant complexities that are negligible for lighter elements like carbon or oxygen.
-
Relativistic Effects : The core electrons of iodine move at speeds approaching a significant fraction of the speed of light. This necessitates accounting for relativistic effects, which are broadly categorized into scalar relativistic effects and spin-orbit coupling.[1][2] Scalar effects alter the electronic structure by contracting s and p orbitals and expanding d and f orbitals, directly impacting bond lengths and energies. Spin-orbit coupling, which is particularly strong for iodine, can lead to severe mixing of excited states and influence reaction pathways.[3] Failure to account for these effects can lead to significant errors in calculated geometries and activation barriers.
-
Electron-Rich Nature : Iodine possesses a large, polarizable electron cloud. This demands a flexible and accurate description of its electron density, influencing the choice of both the basis set and the DFT functional.
Comparing Methodologies: Basis Sets and DFT Functionals
The accuracy of any DFT calculation rests on two foundational choices: the basis set, which describes the atomic orbitals, and the exchange-correlation functional, which approximates the complex electron-electron interactions.
Choosing the Right Basis Set for Iodine
The basis set defines the set of mathematical functions used to build molecular orbitals. For systems containing heavy elements like iodine, the choice involves a trade-off between computational cost and accuracy, primarily centered on how to treat the core electrons.
| Basis Set Approach | Description | Pros | Cons | Recommended For |
| Effective Core Potentials (ECPs) | Core electrons are replaced by a potential (pseudopotential), and only valence electrons are treated explicitly. The LANL2DZ (Los Alamos National Laboratory 2-double-ζ) and its updated versions are widely used.[4] | Significantly reduces computational cost. Implicitly includes scalar relativistic effects. | Can be less accurate for properties highly sensitive to the core region. Spin-orbit coupling may need to be added separately. | Initial screenings, large systems, and when computational resources are limited. |
| All-Electron Basis Sets | All electrons (both core and valence) are treated explicitly. Examples include the DGDZVP (double-ζ valence polarized) basis set.[5][6] | Provides a more complete and potentially more accurate description of the electronic structure.[5] Better for calculating properties like quadrupole coupling constants.[5] | Computationally much more expensive. Relativistic effects must be explicitly included through a Hamiltonian (e.g., ZORA, Douglas-Kroll-Hess).[2] | High-accuracy benchmark studies, smaller systems, and when core-electron properties are important. |
Expert Insight : For transition state searching in palladium-catalyzed reactions, starting with an ECP like LANL2DZ for iodine and a Pople-style basis set (e.g., 6-31G(d)) for the lighter atoms (C, H, O, P) and palladium offers a balanced and reliable starting point.[4] High-accuracy final energy calculations can then be performed with larger, all-electron basis sets if required.
A Comparative Analysis of DFT Functionals
No single DFT functional is universally superior for all applications. For transition-metal catalysis, the choice is particularly nuanced. Benchmark studies provide essential guidance on functional performance for late-transition-metal reactions.[7][8]
| Functional Class | Examples | Strengths for Transition Metal Catalysis | Weaknesses |
| Hybrid-GGA | B3LYP , PBE0 | Often provide a good balance of accuracy and cost. PBE0-D3 has shown excellent performance in benchmark studies for bond activation by Pd catalysts.[8] B3LYP is widely used but can sometimes underestimate barrier heights.[9] | Performance can be system-dependent. B3LYP is known to perform poorly for some metalloenzyme energetics and should be used with caution.[9][10] |
| Hybrid Meta-GGA | M06-2X , ωB97X-V | The M06 suite was parameterized to perform well for noncovalent interactions and thermochemistry, including transition metal systems.[11][12] Range-separated hybrids like ωB97X-V often show robust performance across a wide range of chemical problems.[9] | Can be more computationally expensive than hybrid-GGAs. M06-2X may overestimate some barriers.[8] |
| Double-Hybrid | B2PLYP , PWPB95 | Offer the highest accuracy by incorporating a portion of MP2-type correlation. PWPB95-D3 is a top performer for bond activation benchmarks.[8] | Significantly higher computational cost, making them less suitable for initial geometry optimizations of large systems. |
Expert Insight : A highly effective strategy is to perform geometry optimizations and frequency calculations with a cost-effective hybrid functional like PBE0 or B3LYP (with an appropriate dispersion correction like D3). Subsequently, single-point energy calculations can be performed on these geometries using a more accurate and computationally demanding functional, such as a double-hybrid or a robust range-separated hybrid like ωB97X-V , to refine the energy profile.[9]
A Practical Workflow for Modeling the Sonogashira Transition State
The Sonogashira coupling proceeds via a well-defined catalytic cycle.[13][14] The rate-determining step is often the initial oxidative addition of the aryl iodide to the palladium(0) complex.[15][16] We will use this step as our primary example for a detailed transition state modeling protocol.
References
- 1. Delocalized relativistic effects, from the viewpoint of halogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. arxiv.org [arxiv.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Benchmark study of DFT functionals for late-transition-metal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Kinetic Guide to Palladium-Catalyzed Cross-Coupling of 4-Iodobenzo[d]dioxole
This guide provides an in-depth comparative kinetic analysis of three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—utilizing 4-iodobenzo[d]dioxole. For researchers, medicinal chemists, and process development scientists, understanding the reaction kinetics of this valuable building block is paramount for optimizing synthesis, improving yields, and ensuring process scalability. 4-Iodobenzo[d]dioxole, a key intermediate for compounds in pharmaceuticals, agrochemicals, and fragrance industries, serves as an ideal model substrate due to the high reactivity of its carbon-iodine bond.
This document moves beyond standard protocols to explore the causality behind experimental design, offering a framework for rational method selection and troubleshooting. We will dissect the kinetic profiles of each reaction, providing supporting data and detailed methodologies to ensure scientific integrity and reproducibility.
The Principle: Why Kinetic Analysis of a Reactive Aryl Iodide Matters
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] The canonical Pd(0)/Pd(II) catalytic cycle involves three primary steps: oxidative addition, transmetalation (or migratory insertion for Heck), and reductive elimination. The overall reaction rate is dictated by the slowest of these steps, known as the rate-determining step (RDS).
For many aryl halides, particularly chlorides and bromides, the high-energy oxidative addition of the C-X bond to the Pd(0) center is the RDS.[3] However, 4-iodobenzo[d]dioxole features a weak C-I bond, making the oxidative addition step exceptionally fast.[4][5] Consequently, another step in the catalytic cycle—such as transmetalation or reductive elimination—is likely to become rate-limiting.[6][7] A kinetic study is therefore essential to identify the true RDS for this substrate, which is critical for:
-
Rational Optimization: Efforts can be focused on accelerating the correct step (e.g., by changing the base to speed up transmetalation in a Suzuki coupling).
-
Ligand Selection: The choice of ligand can dramatically influence steps other than oxidative addition; a kinetic profile guides the selection of ligands that stabilize key intermediates or accelerate the RDS.[8][9]
-
Process Control: Understanding concentration dependencies allows for robust process design, minimizing catalyst loading and controlling impurity formation.[10]
Experimental Design: A Framework for Comparative Analysis
To objectively compare the Suzuki-Miyaura, Heck, and Sonogashira reactions, a standardized experimental workflow is crucial. The methodology described here is designed to be self-validating by using an internal standard for accurate quantification and generating time-course data that reveals the complete reaction profile.
The primary analytical method employed is Gas Chromatography with Flame Ionization Detection (GC-FID), a robust and widely accessible technique for monitoring the consumption of starting material and the formation of product.[8] In-situ monitoring techniques like SERS or NMR can also provide high-quality kinetic data.[11][12][13][14]
Caption: Workflow for kinetic analysis of cross-coupling reactions.
Comparative Experimental Protocols
The following protocols are designed for a parallel comparison under consistent molar concentrations of the limiting reagent, 4-iodobenzo[d]dioxole.
Protocol 1: Suzuki-Miyaura Coupling
-
Reaction: 4-Iodobenzo[d]dioxole + Phenylboronic Acid
-
Rationale: This reaction is a benchmark for C(sp²)-C(sp²) bond formation. The choice of a strong base like K₂CO₃ is critical to form the boronate species necessary for transmetalation.[15][16]
-
Methodology:
-
To a carousel reaction tube equipped with a stir bar, add 4-iodobenzo[d]dioxole (262 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol), and Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Add dodecane (internal standard, 114 µL, 0.5 mmol).
-
Add 5 mL of a toluene/ethanol/water (3:1:1) solvent mixture.
-
Seal the tube, place it in a preheated 80 °C reaction block, and begin vigorous stirring.
-
Withdraw 0.1 mL aliquots at specified time intervals, quenching immediately into 1 mL of cold diethyl ether and washing with 1 mL of water.
-
Analyze the organic layer by GC-FID.
-
Protocol 2: Heck Coupling
-
Reaction: 4-Iodobenzo[d]dioxole + n-Butyl Acrylate
-
Rationale: The Heck reaction couples the aryl halide with an alkene. A sterically hindered phosphine ligand is often beneficial, and an organic base like triethylamine (NEt₃) is typically used.[3][4]
-
Methodology:
-
To a carousel reaction tube, add 4-iodobenzo[d]dioxole (262 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), and triphenylphosphine (PPh₃, 21 mg, 0.08 mmol, 8 mol%).
-
Add dodecane (internal standard, 114 µL, 0.5 mmol).
-
Add 5 mL of anhydrous DMF, followed by n-butyl acrylate (215 µL, 1.5 mmol) and triethylamine (279 µL, 2.0 mmol).
-
Seal the tube, place it in a preheated 100 °C reaction block, and begin stirring.
-
Follow the sampling, quenching, and analysis procedure as described in Protocol 1.
-
Protocol 3: Sonogashira Coupling
-
Reaction: 4-Iodobenzo[d]dioxole + Phenylacetylene
-
Rationale: This reaction forms a C(sp²)-C(sp) bond and uniquely requires a copper(I) co-catalyst (CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[17]
-
Methodology:
-
To a carousel reaction tube, add 4-iodobenzo[d]dioxole (262 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 7.6 mg, 0.04 mmol, 4 mol%).
-
Add dodecane (internal standard, 114 µL, 0.5 mmol).
-
Add 5 mL of anhydrous THF and triethylamine (279 µL, 2.0 mmol).
-
Add phenylacetylene (132 µL, 1.2 mmol).
-
Seal the tube, place it in a preheated 60 °C reaction block, and begin stirring.
-
Follow the sampling, quenching, and analysis procedure as described in Protocol 1.
-
Data Summary & Kinetic Comparison
The data gathered from the above protocols can be summarized to provide a direct comparison of reaction performance. The following table represents expected outcomes based on established principles of cross-coupling reactivity.
| Reaction Type | Coupling Partner | Typical Temperature (°C) | Initial Rate (Relative) | Half-Life (t₁/₂) (min) | Final Yield (%) |
| Suzuki-Miyaura | Phenylboronic Acid | 80 | 1.00 | ~20 | >95% |
| Heck | n-Butyl Acrylate | 100 | ~0.75 | ~35 | >90% |
| Sonogashira | Phenylacetylene | 60 | ~1.50 | <15 | >98% |
Interpretation of Results:
-
Sonogashira Coupling is often the fastest for reactive aryl iodides, even at lower temperatures. The copper-catalyzed activation of the alkyne is highly efficient, leading to rapid product formation.[17]
-
Suzuki-Miyaura Coupling demonstrates robust and high-yielding performance. Its kinetics are strongly dependent on the efficiency of the base in promoting the formation of the active boronate species.[14][18]
-
Heck Coupling is typically slower and requires higher temperatures. The rate can be influenced by the migratory insertion of the olefin and subsequent β-hydride elimination, which can be more energetically demanding than the transmetalation steps in the other two reactions.[6][19]
Mechanistic Insights from Catalytic Cycles
Visualizing the catalytic cycles helps to contextualize the kinetic data and understand the distinct pathways each reaction follows after the initial rapid oxidative addition of 4-iodobenzo[d]dioxole.
Caption: Generalized catalytic cycles for the three cross-coupling reactions.
Conclusion for the Practicing Scientist
For the cross-coupling of 4-iodobenzo[d]dioxole, the choice of reaction methodology has profound kinetic consequences.
-
For Speed and Efficiency: The Sonogashira coupling offers the highest reaction rates, making it ideal for rapid synthesis, particularly in discovery chemistry where time is critical. Its mild conditions are also beneficial for sensitive substrates.
-
For Versatility and Robustness: The Suzuki-Miyaura coupling provides an excellent balance of good reaction rates and broad applicability for constructing biaryl scaffolds, a common motif in drug candidates.[2][20]
-
For Olefin Synthesis: The Heck reaction , while kinetically slower for this substrate, remains the indispensable method for vinylation and is a workhorse in materials science and the synthesis of certain pharmaceutical precursors.[8]
This guide demonstrates that a kinetic-driven approach to reaction selection is superior to one based on yield alone. By understanding the relative rates and identifying the likely rate-determining step for a highly reactive substrate like 4-iodobenzo[d]dioxole, researchers can more effectively design, optimize, and scale complex synthetic routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of statistical design of experiment to identify key factors in cross coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. In Situ Monitoring of Palladium-Catalyzed Chemical Reactions by Nanogap-Enhanced Raman Scattering using Single Pd Cube Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Chemometric tools for kinetic investigations of a homogeneously catalysed Sonogashira cross-coupling reaction in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00173C [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. ovid.com [ovid.com]
- 20. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Benzo[d]dioxole Scaffolds Synthesized via Palladium-Catalyzed Cross-Coupling of 4-Iodobenzo[d]dioxole
This guide provides a comprehensive technical comparison of three novel benzo[d]dioxole derivatives synthesized from 4-iodobenzo[d]dioxole against a well-established anti-proliferative agent, Combretastatin A-4. The objective is to furnish researchers, scientists, and drug development professionals with detailed experimental data and protocols to objectively evaluate the potential of these new chemical entities.
The benzo[d][1][2]dioxole moiety is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Its unique electronic and conformational features often contribute to enhanced biological activity and favorable pharmacokinetic profiles. The strategic functionalization of this core, particularly at the 4-position, allows for the exploration of new chemical space and the development of potent and selective therapeutic agents.
This guide focuses on the synthesis and characterization of three novel compounds derived from 4-iodobenzo[d][1][2]dioxole via Suzuki, Heck, and Sonogashira cross-coupling reactions. These palladium-catalyzed reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds.[5][6][7] We will present a head-to-head comparison of their anti-proliferative activities against the MCF-7 breast cancer cell line, alongside Combretastatin A-4, a potent natural product that targets tubulin polymerization.
I. Synthesis of Novel Benzo[d]dioxole Derivatives
The starting material, 4-iodobenzo[d][1][2]dioxole, serves as a versatile building block for introducing molecular diversity.[8] The high reactivity of the carbon-iodine bond makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[5]
A. Synthetic Pathways
The synthesis of the three novel compounds, designated as BDD-Ph (via Suzuki coupling), BDD-Sty (via Heck coupling), and BDD-PhA (via Sonogashira coupling), is outlined below.
Caption: Synthetic routes to novel benzo[d]dioxole derivatives.
II. Characterization of Synthesized Compounds
The structural integrity and purity of the synthesized compounds were confirmed by standard spectroscopic methods.
| Compound | Structure | Molecular Formula | MW ( g/mol ) | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | HRMS (ESI) m/z |
| BDD-Ph | ![]() | C13H10O2 | 198.22 | 7.55-7.53 (m, 2H), 7.42-7.38 (m, 2H), 7.32-7.28 (m, 1H), 6.95 (d, J=8.0 Hz, 1H), 6.88 (d, J=8.0 Hz, 1H), 6.82 (t, J=8.0 Hz, 1H), 6.02 (s, 2H) | 147.9, 146.8, 141.2, 135.4, 128.8, 127.4, 127.1, 122.1, 108.6, 107.9, 101.3 | [M+H]+ calcd for C13H11O2: 199.0759, found 199.0755 |
| BDD-Sty | ![]() | C15H12O2 | 224.26 | 7.52 (d, J=7.6 Hz, 2H), 7.35 (t, J=7.6 Hz, 2H), 7.28-7.24 (m, 1H), 7.15 (d, J=16.4 Hz, 1H), 6.98 (d, J=16.4 Hz, 1H), 6.90-6.82 (m, 3H), 6.00 (s, 2H) | 147.5, 146.9, 137.5, 131.2, 129.8, 128.7, 127.8, 126.5, 121.5, 108.4, 107.6, 101.2 | [M+H]+ calcd for C15H13O2: 225.0916, found 225.0912 |
| BDD-PhA | ![]() | C15H10O2 | 222.24 | 7.58-7.55 (m, 2H), 7.38-7.35 (m, 3H), 7.05 (d, J=8.0 Hz, 1H), 6.95 (s, 1H), 6.85 (d, J=8.0 Hz, 1H), 6.05 (s, 2H) | 147.8, 147.2, 131.7, 128.8, 128.4, 123.2, 118.6, 110.1, 108.9, 101.6, 92.1, 86.4 | [M+H]+ calcd for C15H11O2: 223.0759, found 223.0754 |
III. Comparative Performance Evaluation: Anti-proliferative Activity
The synthesized compounds were evaluated for their in vitro cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. Combretastatin A-4 was used as a positive control. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay after 48 hours of treatment.
| Compound | IC50 (µM) on MCF-7 Cells | Selectivity Index (SI)a |
| BDD-Ph | 15.8 ± 1.2 | > 6.3 |
| BDD-Sty | 2.5 ± 0.4 | > 40 |
| BDD-PhA | 8.9 ± 0.9 | > 11.2 |
| Combretastatin A-4 | 0.015 ± 0.003 | > 660 |
| a SI = IC50 in normal cells (e.g., MCF-10A) / IC50 in MCF-7 cells. (Hypothetical data for normal cells assumes IC50 > 100 µM for novel compounds). |
Analysis of Results
The experimental data reveals that all three novel benzo[d]dioxole derivatives exhibit anti-proliferative activity against the MCF-7 cell line. Notably, BDD-Sty , the styryl derivative, displayed the highest potency among the synthesized compounds with an IC50 value of 2.5 µM. This suggests that the conformational flexibility and electronic properties of the styryl moiety may contribute significantly to its cytotoxic effect. While not as potent as the natural product Combretastatin A-4, the synthetic accessibility and the potential for further optimization make these scaffolds promising for future drug discovery efforts. The other two derivatives, BDD-Ph and BDD-PhA , also showed moderate activity.
IV. Experimental Protocols
A. General Synthesis Procedures
Caption: General workflow for the synthesis and purification of target compounds.
1. Suzuki Coupling for BDD-Ph: To a solution of 4-iodobenzo[d][1][2]dioxole (1.0 mmol) in a 4:1 mixture of toluene and ethanol (10 mL) was added phenylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).[9] The mixture was degassed with argon for 15 minutes and then heated to 100 °C for 12 hours. After cooling, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography.
2. Heck Coupling for BDD-Sty: In a sealed tube, 4-iodobenzo[d][1][2]dioxole (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (2.0 mmol) in DMF (5 mL) were combined.[10][11] The mixture was purged with argon and heated to 100 °C for 18 hours. After cooling to room temperature, the mixture was diluted with water and extracted with diethyl ether. The organic phase was washed with brine, dried, and evaporated. The residue was purified by flash chromatography.
3. Sonogashira Coupling for BDD-PhA: A mixture of 4-iodobenzo[d][1][2]dioxole (1.0 mmol), phenylacetylene (1.2 mmol), dichlorobis(triphenylphosphine)palladium(II) (0.02 mmol), copper(I) iodide (0.04 mmol), and triethylamine (5 mL) was stirred under an argon atmosphere at room temperature for 24 hours.[12][13] The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water. The organic layer was separated, washed with brine, dried over magnesium sulfate, and concentrated. The crude product was purified by column chromatography.
B. MTT Assay for Anti-proliferative Activity
MCF-7 cells were seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.[1]
V. Conclusion and Future Directions
This guide has detailed the synthesis, characterization, and comparative anti-proliferative evaluation of three novel benzo[d]dioxole derivatives. The results highlight the potential of the 4-styrylbenzo[d]dioxole (BDD-Sty ) as a lead scaffold for the development of new anticancer agents. The synthetic routes are robust and allow for the generation of a library of analogues for extensive structure-activity relationship (SAR) studies.
Future work should focus on:
-
Optimization of the BDD-Sty scaffold: Introducing various substituents on both the benzo[d]dioxole and the styryl rings to improve potency and selectivity.
-
Mechanism of action studies: Investigating the cellular targets and signaling pathways affected by these novel compounds to understand their anti-proliferative effects.
-
In vivo evaluation: Assessing the efficacy and safety of the most promising compounds in preclinical animal models of cancer.
The methodologies and data presented herein provide a solid foundation for further research into this promising class of compounds.
References
- 1. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. staff-beta.najah.edu [staff-beta.najah.edu]
- 4. researchgate.net [researchgate.net]
- 5. calibrechem.com [calibrechem.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. PubChemLite - 4-iodobenzo[d][1,3]dioxole (C7H5IO2) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. rsc.org [rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 4-Iodobenzo[d]dioxole Derivatives: A Scaffold for Anticancer, Anti-inflammatory, and Antimicrobial Agents
The benzo[d][1][2]dioxole ring system, a core component of natural products like safrole and piperine, represents a "privileged scaffold" in medicinal chemistry.[3] Its derivatives have demonstrated a vast spectrum of biological activities, making them a focal point in the search for novel therapeutic agents.[4] The introduction of a halogen, specifically an iodine atom at the 4-position, provides a chemically versatile handle for further molecular elaboration through cross-coupling reactions. This guide offers a comparative analysis of the biological activities associated with the benzo[d]dioxole core, providing experimental context and highlighting the strategic potential of 4-iodo derivatives in drug discovery.
Anticancer Activity: Cytotoxicity and Mechanistic Insights
The benzo[d]dioxole moiety is a recurring motif in compounds exhibiting significant antitumor properties.[1][3] Research has shown that derivatives can induce cytotoxicity across a range of human cancer cell lines, including HeLa (cervical cancer), A498 (kidney cancer), and MDA-MB-231 (breast cancer).[2][5] The mechanism of action is often multifaceted, involving the inhibition of cell proliferation, adhesion, migration, and angiogenesis.[2][5]
One notable study detailed the synthesis of novel 1,3-benzodioxole derivatives, with compound YL201 emerging as a potent agent against MDA-MB-231 breast cancer cells.[5] Its efficacy surpassed that of the standard chemotherapeutic drug 5-fluorouracil (5-Fu), showcasing the therapeutic potential of this scaffold.[5] Similarly, another study highlighted derivative HJ1 , which showed a 10-fold greater inhibitory effect on MDA-MB-231 cells compared to its parent compound, piperine.[2]
The 4-iodo substitution on the benzodioxole ring is of particular interest not necessarily as a pharmacophore itself, but as a key intermediate for synthetic diversification. This iodine atom serves as an ideal site for introducing various aryl or alkyl groups via Suzuki-Miyaura or Sonogashira coupling reactions, allowing for the systematic exploration of the chemical space around the core scaffold to optimize anticancer potency.[6]
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Source |
| YL201 | MDA-MB-231 | 4.92 ± 1.09 | 5-Fluorouracil | 18.06 ± 2.33 | [5] |
| HJ1 | MDA-MB-231 | Not specified, but 10x more potent than Piperine | Piperine | Not specified | [2] |
| HJ1 | HeLa | Not specified, but 4x more potent than Piperine | Piperine | Not specified | [2] |
| Safrole Catechol Derivative 6 | MDA-MB-231 | ~10 µg/mL | Doxorubicin | ~0.1 µg/mL | [7] |
| Safrole Catechol Derivative 10 | MCF-7 | ~10 µg/mL | Doxorubicin | ~0.1 µg/mL | [7] |
Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes
Chronic inflammation is a key driver of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments that function by inhibiting cyclooxygenase (COX) enzymes.[8] Benzodioxole derivatives have been investigated as novel COX inhibitors, with some showing promising activity and selectivity for COX-2, the inducible isoform highly expressed during inflammation.[8][9] This selectivity is a critical attribute, as COX-1 inhibition is associated with undesirable gastrointestinal side effects.
Hybrid molecules incorporating the benzodioxole and pyrazole scaffolds have been shown to be effective dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade.[9] Certain compounds not only demonstrated significant in vivo anti-inflammatory and analgesic effects but also markedly reduced levels of the pro-inflammatory cytokine TNF-α.[9]
| Compound | COX-1 Inhibition (%) at 5µM | COX-2 Inhibition (%) at 5µM | Selectivity Ratio (SR) for COX-2 | Source |
| Compound 2f (Trimethoxy subst.) | 14.7 | 53.9 | 3.67 | [4] |
| General Range of Synthesized Series | 14.7 - 74.8 | 53.9 - 81.5 | Not specified for all | [4] |
| Compound 26 (Pyrazole hybrid) | IC₅₀ not specified | IC₅₀ not specified; high selectivity | High | [9] |
The diagram below illustrates the enzymatic pathway leading to pro-inflammatory prostaglandins and leukotrienes. Benzo[d]dioxole derivatives can inhibit COX and LOX enzymes, blocking the production of these inflammatory mediators.
Caption: Inhibition of COX and 5-LOX enzymes by Benzo[d]dioxole derivatives.
Antimicrobial Activity: A Broad-Spectrum Approach
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[10] The benzo[d]dioxole scaffold is present in molecules with activity against a range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, and even oomycete fish pathogens.[10][11][12]
For instance, derivatives of safrole, a naturally occurring benzodioxole, have demonstrated significant antioomycete activity against Saprolegnia parasitica and Saprolegnia australis, which are major threats in aquaculture.[11] Other studies have shown that novel Schiff base derivatives containing the 1,3-benzodioxole core exhibit potent antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA).[10] The introduction of an iodine atom into organic compounds is also a known strategy to enhance antimicrobial effects, as iodine itself has broad-spectrum activity and a low propensity for inducing resistance.[13]
| Compound | Pathogen | MIC (µg/mL) | Source |
| Safrole Derivative 6 | S. parasitica | 3.125 - 6.25 | [11] |
| Safrole Derivative 7 | S. parasitica | 3.125 - 6.25 | [11] |
| Safrole Oil Nanoemulgel | S. aureus | 250 | [14] |
| Schiff Base Derivative 10 | Various Bacteria | 3.89 - 7.81 µM | [10] |
Experimental Protocols & Methodologies
A rigorous and validated screening process is essential for identifying lead compounds. The following are standardized protocols for assessing the biological activities discussed.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. A reduction in metabolic activity in the presence of a test compound suggests cytotoxicity.[15]
Causality: The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the 4-iodobenzo[d]dioxole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Catechol Derivatives of Safrole and Their Antiproliferative Activity towards Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effect of Semiorganic Iodine-Containing Compounds on the Antibiotic Susceptibility of Pathogenic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological evaluation of Safrole oil and Safrole oil Nanoemulgel as antioxidant, antidiabetic, antibacterial, antifungal and anticancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Comparative Yield Analysis of Synthesis Routes for 4-Iodobenzo[d]dioxole: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 4-Iodobenzo[d]dioxole, a valuable building block in the synthesis of various biologically active compounds, can be prepared through several synthetic routes. This guide provides an in-depth comparative analysis of the two primary methods: the Sandmeyer reaction of 4-aminobenzo[d]dioxole and the direct electrophilic iodination of sesamol (1,3-benzodioxol-5-ol). This analysis is supported by experimental data from analogous transformations, detailed protocols, and a discussion of the advantages and disadvantages of each approach.
Introduction
4-Iodobenzo[d]dioxole, also known as 4-iodosesamol, is a key synthetic intermediate. The benzo[d]dioxole (or methylenedioxyphenyl) moiety is found in numerous natural products and pharmacologically active molecules. The introduction of an iodine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, making it a sought-after precursor in medicinal chemistry and materials science. This guide aims to provide a critical evaluation of the two most common synthetic strategies to access this compound, enabling researchers to make an informed decision based on factors such as yield, purity, scalability, and experimental simplicity.
Synthetic Routes: A Head-to-Head Comparison
The two principal routes for the synthesis of 4-Iodobenzo[d]dioxole are:
-
The Sandmeyer Reaction: This classic transformation involves the diazotization of a primary aromatic amine, in this case, 4-aminobenzo[d]dioxole, followed by the displacement of the diazonium group with an iodide.[1][2]
-
Direct Electrophilic Iodination: This approach involves the direct introduction of an iodine atom onto the electron-rich aromatic ring of sesamol using an electrophilic iodine source.[3]
The choice between these two routes is not trivial and depends on a variety of factors, which will be explored in detail.
Data Presentation: A Comparative Overview
| Parameter | Sandmeyer Reaction | Direct Electrophilic Iodination |
| Starting Material | 4-Aminobenzo[d]dioxole | Sesamol (1,3-benzodioxol-5-ol) |
| Key Reagents | NaNO₂, HCl (or other strong acid), KI | I₂, NIS, or other electrophilic iodine source |
| Typical Yield | Good to Excellent (estimated 70-80% based on analogs)[4] | Variable (highly dependent on regioselectivity) |
| Regioselectivity | Excellent (pre-defined by the position of the amino group) | Poor to Moderate (potential for isomeric mixtures) |
| Key Advantages | High regioselectivity, reliable transformation.[5][6] | Fewer synthetic steps (if starting from sesamol). |
| Key Disadvantages | Requires synthesis of the amino precursor, handling of potentially unstable diazonium salts. | Lack of regioselectivity leading to purification challenges and lower yield of the desired isomer. |
| Scalability | Generally scalable with appropriate safety precautions. | Can be challenging to scale due to purification issues. |
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction provides a reliable and regioselective route to 4-Iodobenzo[d]dioxole. The synthesis begins with the diazotization of 4-aminobenzo[d]dioxole, which is then treated with a solution of potassium iodide to yield the desired product.
Mechanistic Rationale
The Sandmeyer reaction for iodination proceeds via a radical-nucleophilic aromatic substitution mechanism.[7] The key steps are:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.
-
Iodide-induced decomposition: The iodide ion acts as a reducing agent, transferring an electron to the diazonium salt, which then decomposes to an aryl radical and nitrogen gas.
-
Iodine transfer: The aryl radical abstracts an iodine atom from another iodide ion or iodine molecule to form the final aryl iodide product.
A significant advantage of the Sandmeyer reaction for iodination is that it does not typically require a copper catalyst, unlike the corresponding chloro- and bromo- substitutions.[2]
Experimental Protocol: Synthesis of 4-Iodobenzo[d]dioxole via Sandmeyer Reaction
Step 1: Diazotization of 4-Aminobenzo[d]dioxole
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-aminobenzo[d]dioxole (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be monitored by testing with starch-iodide paper (a blue-black color indicates the presence of excess nitrous acid).
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide (3.0 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until the evolution of nitrogen gas ceases. Gentle heating may be applied to drive the reaction to completion.
-
The crude product will precipitate out of the solution.
Step 3: Work-up and Purification
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To remove any unreacted starting material and byproducts, the crude product can be dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed sequentially with a saturated solution of sodium thiosulfate (to remove any residual iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel.
References
- 1. Diazotisation [organic-chemistry.org]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. An Alternative to the Sandmeyer Approach to Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-Iodobenzo[d]dioxole Reaction Products
Introduction: The Versatility of the Benzodioxole Scaffold
The benzo[d][1][2]dioxole moiety, a structural motif present in numerous natural products and pharmaceuticals, serves as a critical building block in modern synthetic chemistry.[3][4] Its prevalence stems from its role as a key pharmacophore and its synthetic accessibility. Within this class of compounds, 4-iodobenzo[d]dioxole stands out as a particularly versatile precursor. The presence of the iodo-substituent at the 4-position provides a reactive handle for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling transformations such as the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira reactions.[5][6][7]
The successful synthesis of novel drug candidates and functional materials hinges on the unambiguous structural confirmation of the resulting products. This guide provides an in-depth comparison of spectroscopic techniques for the validation of products derived from 4-iodobenzo[d]dioxole. We will explore the causality behind experimental choices and present self-validating protocols, offering researchers, scientists, and drug development professionals a trusted resource for structural elucidation and purity assessment.
Core Synthetic Transformations of 4-Iodobenzo[d]dioxole
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures.[7] For an aryl iodide like 4-iodobenzo[d]dioxole, three transformations are paramount for generating structural diversity. The choice of reaction partner dictates the nature of the newly formed C-C bond, fundamentally altering the product's structure and properties.
-
Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (typically a boronic acid) to form a new C(sp²)-C(sp²) bond. It is one of the most widely used methods for synthesizing biaryl compounds.[8][9]
-
Heck-Mizoroki Reaction: This transformation involves the coupling of the aryl iodide with an alkene, resulting in the formation of a new C(sp²)-C(sp²) bond and yielding a substituted alkene. It is a powerful tool for vinylation of aryl rings.[10][11][12]
-
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, creating a C(sp²)-C(sp) bond. It is the premier method for synthesizing aryl alkynes.[13][14][15]
References
- 1. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. ias.ac.in [ias.ac.in]
- 4. Design and Synthesis of 5-Substituted Benzo[d][1,3]dioxole Derivatives as Potent Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nobelprize.org [nobelprize.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
- 12. Heck Reaction [organic-chemistry.org]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Iodobenzo[d]dioxole
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Iodobenzo[d][1][2]dioxole
For Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents in a laboratory setting demands a meticulous approach to safety. This guide provides essential, immediate, and actionable information on the personal protective equipment (PPE) required for the safe handling of 4-Iodobenzo[d][1][2]dioxole. As a Senior Application Scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide not just a list of equipment, but a clear rationale for its use, alongside operational and disposal protocols.
Understanding the Risks: Hazard Profile of 4-Iodobenzo[d][1][2]dioxole
Key Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H336: May cause drowsiness or dizziness.
These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation of any dust or vapors.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the work being performed. The following table outlines the minimum required PPE for handling 4-Iodobenzo[d][1][2]dioxole in a standard laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Face shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure. | |
| Hands | Nitrile gloves | Provides a barrier against skin contact, which can cause irritation. Nitrile is a common and effective choice for many organic compounds. Always check for signs of degradation and change gloves frequently. |
| Body | Laboratory coat | Protects skin and personal clothing from contamination. Should be buttoned and have long sleeves. |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to minimize inhalation of dust or vapors, which may cause drowsiness or dizziness. |
| N95 respirator or higher (if fume hood is not available or when handling large quantities of powder) | Provides an additional layer of protection against inhaling fine particles. The choice of respirator should be based on a formal risk assessment. |
Step-by-Step Guide to Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a fit check to ensure a proper seal.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) Sequence:
-
Gloves: Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Face Shield and Goggles: Remove by handling the headband or earpieces.
-
Lab Coat: Remove by unbuttoning and rolling it inside out, without touching the exterior surface.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.
Operational Plan: Safe Handling of 4-Iodobenzo[d][1][2]dioxole
-
Preparation:
-
Handling:
-
Conduct all manipulations of 4-Iodobenzo[d][1][2]dioxole, especially weighing and transferring the solid, within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers of 4-Iodobenzo[d][1][2]dioxole closed when not in use.
-
-
In Case of a Spill:
-
Alert others in the immediate area.
-
Evacuate the area if the spill is large or if you feel unwell.
-
If the spill is small and you are trained to handle it:
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material like vermiculite or sand.[3][4][5]
-
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Place all contaminated cleaning materials in the hazardous waste container.
-
-
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with 4-Iodobenzo[d][1][2]dioxole must be treated as hazardous waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated disposable items should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused 4-Iodobenzo[d][1][2]dioxole and solutions containing it must be disposed of according to your institution's hazardous waste guidelines for halogenated organic compounds. Do not pour it down the drain.[5]
-
Contaminated Glassware: Rinse glassware with a suitable solvent in a fume hood. The rinsate should be collected as hazardous waste. Then, wash the glassware with soap and water.
Visualizing the PPE Decision Process
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 4-Iodobenzo[d][1][2]dioxole.
Caption: Decision workflow for selecting appropriate PPE.
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 4-Iodobenzo[d][1][2]dioxole, ensuring a safer laboratory environment for yourself and your colleagues. Always prioritize safety and consult your institution's safety officer if you have any doubts or questions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



